Fasn-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S)-N-[4-[4-(diethylsulfamoyl)phenyl]-1,3-thiazol-2-yl]-2-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-5-13(4)17(22)20-18-19-16(12-25-18)14-8-10-15(11-9-14)26(23,24)21(6-2)7-3/h8-13H,5-7H2,1-4H3,(H,19,20,22)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMQVFSSASHOGM-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fasn-IN-1: A Technical Guide to its Role in the Inhibition of Fatty Acid Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. Its upregulation is a hallmark of many cancers, where it provides the necessary lipids for rapid cell proliferation, membrane synthesis, and signaling. This has made FASN a compelling target for anticancer drug development. Fasn-IN-1 (also known as TVB-2460) is a potent and specific inhibitor of FASN. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on key cellular signaling pathways.
Core Concepts: this compound and Fatty Acid Synthase
This compound is a small molecule inhibitor that targets the enzymatic activity of FASN. FASN catalyzes the multi-step process of converting acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid. By inhibiting this process, this compound disrupts the supply of essential building blocks for cancer cells, leading to a cascade of downstream effects that ultimately inhibit tumor growth.
Chemical Properties of this compound:
| Property | Value |
| Chemical Formula | C18H25N3O3S2 |
| Molecular Weight | 395.54 g/mol |
| CAS Number | 1808260-84-5 |
Quantitative Data
The efficacy of this compound as a FASN inhibitor has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Compound | Target | IC50 | Cell Line/System |
| This compound | Fatty Acid Synthase (FASN) | 10 nM[1] | Biochemical Assay |
Signaling Pathways Modulated by this compound
FASN inhibition by this compound has been shown to impact critical signaling pathways that are frequently dysregulated in cancer.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of FASN has been demonstrated to suppress this pathway. Specifically, FASN inhibition leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. This reduction in Akt activation can, in turn, inhibit cell proliferation and induce apoptosis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a driver in many cancers. FASN has been implicated in the regulation of this pathway. Inhibition of FASN can lead to a reduction in both the total protein and mRNA levels of β-catenin, a key transcriptional co-activator in the Wnt pathway. This suggests that FASN inhibition can suppress Wnt signaling at both the transcriptional and protein stability levels.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are protocols for key experiments.
Fatty Acid Synthase (FASN) Activity Assay
This assay measures the enzymatic activity of FASN by monitoring the oxidation of NADPH, a required cofactor for the synthesis of fatty acids.
Workflow:
Methodology:
-
Prepare Reagents:
-
Reaction Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT.
-
Substrates: 50 µM Acetyl-CoA and 50 µM Malonyl-CoA in reaction buffer.
-
Cofactor: 150 µM NADPH in reaction buffer.
-
Enzyme: Purified FASN or cell lysate containing FASN.
-
Inhibitor: Serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add the FASN enzyme preparation to each well.
-
Add the various concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate and cofactor mix.
-
Immediately measure the absorbance at 340 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance at 340 nm per minute).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt and Wnt/β-catenin pathways following treatment with this compound.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phospho-Akt (Ser473), total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Conclusion
This compound is a potent inhibitor of fatty acid synthase with significant potential as an anticancer agent. Its ability to disrupt the lipogenic activity of cancer cells and modulate key oncogenic signaling pathways, such as PI3K/Akt and Wnt/β-catenin, underscores its therapeutic promise. The experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted role of this compound in cancer biology and to accelerate its development as a targeted therapy.
References
Fasn-IN-1: A Technical Guide to its Role in the Inhibition of Fatty Acid Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. Its upregulation is a hallmark of many cancers, where it provides the necessary lipids for rapid cell proliferation, membrane synthesis, and signaling. This has made FASN a compelling target for anticancer drug development. Fasn-IN-1 (also known as TVB-2460) is a potent and specific inhibitor of FASN. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on key cellular signaling pathways.
Core Concepts: this compound and Fatty Acid Synthase
This compound is a small molecule inhibitor that targets the enzymatic activity of FASN. FASN catalyzes the multi-step process of converting acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid. By inhibiting this process, this compound disrupts the supply of essential building blocks for cancer cells, leading to a cascade of downstream effects that ultimately inhibit tumor growth.
Chemical Properties of this compound:
| Property | Value |
| Chemical Formula | C18H25N3O3S2 |
| Molecular Weight | 395.54 g/mol |
| CAS Number | 1808260-84-5 |
Quantitative Data
The efficacy of this compound as a FASN inhibitor has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Compound | Target | IC50 | Cell Line/System |
| This compound | Fatty Acid Synthase (FASN) | 10 nM[1] | Biochemical Assay |
Signaling Pathways Modulated by this compound
FASN inhibition by this compound has been shown to impact critical signaling pathways that are frequently dysregulated in cancer.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of FASN has been demonstrated to suppress this pathway. Specifically, FASN inhibition leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. This reduction in Akt activation can, in turn, inhibit cell proliferation and induce apoptosis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a driver in many cancers. FASN has been implicated in the regulation of this pathway. Inhibition of FASN can lead to a reduction in both the total protein and mRNA levels of β-catenin, a key transcriptional co-activator in the Wnt pathway. This suggests that FASN inhibition can suppress Wnt signaling at both the transcriptional and protein stability levels.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are protocols for key experiments.
Fatty Acid Synthase (FASN) Activity Assay
This assay measures the enzymatic activity of FASN by monitoring the oxidation of NADPH, a required cofactor for the synthesis of fatty acids.
Workflow:
Methodology:
-
Prepare Reagents:
-
Reaction Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT.
-
Substrates: 50 µM Acetyl-CoA and 50 µM Malonyl-CoA in reaction buffer.
-
Cofactor: 150 µM NADPH in reaction buffer.
-
Enzyme: Purified FASN or cell lysate containing FASN.
-
Inhibitor: Serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add the FASN enzyme preparation to each well.
-
Add the various concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate and cofactor mix.
-
Immediately measure the absorbance at 340 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance at 340 nm per minute).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt and Wnt/β-catenin pathways following treatment with this compound.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phospho-Akt (Ser473), total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Conclusion
This compound is a potent inhibitor of fatty acid synthase with significant potential as an anticancer agent. Its ability to disrupt the lipogenic activity of cancer cells and modulate key oncogenic signaling pathways, such as PI3K/Akt and Wnt/β-catenin, underscores its therapeutic promise. The experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted role of this compound in cancer biology and to accelerate its development as a targeted therapy.
References
A Technical Guide to Fasn-IN-1: A Tool for Interrogating Cancer Lipogenesis
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive technical overview of utilizing Fatty Acid Synthase (FASN) inhibitors, represented here as "Fasn-IN-1," to study the process of de novo lipogenesis (DNL) in cancer. It covers the underlying molecular pathways, quantitative effects of FASN inhibition, and detailed protocols for key experimental procedures.
Introduction: Fatty Acid Synthase in Oncology
Fatty Acid Synthase (FASN) is the central enzyme responsible for the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1][2][3] While FASN expression is typically low in most normal adult tissues, which preferentially utilize circulating dietary fats, it is markedly upregulated in a wide array of human cancers, including breast, prostate, colon, and lung cancer.[1][4][5]
This heightened FASN activity in malignant cells is not merely an anabolic energy-storage pathway but a critical component of the oncogenic phenotype.[3] It provides essential lipid building blocks for rapidly proliferating cells to construct membranes, generate signaling molecules, and support post-translational protein modifications like palmitoylation.[6] The dependence of cancer cells on FASN-driven de novo lipogenesis, contrasted with the reliance of normal cells on exogenous lipids, creates a promising therapeutic window.[6]
Pharmacological inhibition of FASN has been shown to disrupt lipid biosynthesis, trigger metabolic stress, and ultimately induce cell cycle arrest and apoptosis in cancer cells, making it a compelling target for anticancer drug development.[7] This guide focuses on the use of a representative FASN inhibitor, termed this compound, as a research tool to probe these mechanisms. The data and protocols presented are based on well-characterized FASN inhibitors such as TVB-2640 (Denifanstat) and C75 .[8][9][10]
Mechanism of Action and Cellular Impact
This compound functions by inhibiting the enzymatic activity of FASN, thereby blocking the synthesis of palmitate. This blockade has several downstream consequences for cancer cells:
-
Substrate Accumulation: Inhibition leads to the buildup of the FASN substrate, malonyl-CoA, which can have cytotoxic effects.[11]
-
Product Depletion: The depletion of palmitate and downstream lipid products impairs membrane synthesis, disrupts lipid raft integrity, and hinders crucial signaling pathways.
-
Metabolic Stress: By halting a major consumer of cellular NADPH, FASN inhibition can alter the cellular redox balance. The disruption in energy homeostasis can lead to the activation of stress-response pathways, such as the AMP-activated protein kinase (AMPK) pathway.[12]
-
Induction of Apoptosis: The culmination of these metabolic insults leads to endoplasmic reticulum stress, cell cycle arrest, and programmed cell death (apoptosis).[7]
Key Signaling Pathways
FASN expression and activity are intricately linked with major oncogenic signaling pathways. Understanding these connections is crucial for interpreting the effects of FASN inhibition.
Upstream Regulation of FASN
Growth factor signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, are primary drivers of FASN upregulation in cancer.[4] These pathways converge on the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) , a master regulator of lipogenic gene expression.[1][6] Activated AKT and ERK can promote the processing and nuclear translocation of SREBP-1c, which then binds to the FASN promoter to drive its transcription.
Downstream Effects of FASN Inhibition
Inhibiting FASN with this compound not only blocks lipogenesis but also impacts these regulatory pathways, often revealing feedback loops. For instance, the reduction in lipid products can impair the proper localization and function of membrane-associated proteins, including growth factor receptors and kinases like AKT, thereby dampening pro-survival signaling.
Quantitative Data Presentation
The efficacy of FASN inhibitors varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect. The following tables summarize representative data for well-characterized FASN inhibitors.
Table 1: In Vitro FASN Enzyme Inhibition
| Compound | IC50 (Enzymatic Assay) | Source |
| TVB-2640 (Denifanstat) | 0.052 µM | [13] |
| C75 | ~200 µM (competitive) | [14] |
| Lansoprazole | 6.7 ± 0.9 µM | [15] |
| Omeprazole | 18.4 ± 1.7 µM | [15] |
Table 2: Anti-proliferative Activity (Cell Viability)
| Compound | Cell Line | Cancer Type | IC50 (Cell-Based Assay) | Source |
| TVB-2640 (Denifanstat) | Multiple Cell Lines | SARS-CoV-2 Study | 4 nM (EC50) | [16] |
| C75 | PC3 | Prostate Cancer | 35 µM | [10] |
| C75 | A375 | Melanoma | 32.43 µM | [9] |
| C75 | LNCaP (spheroids) | Prostate Cancer | 50 µM | [10] |
| Lansoprazole | MCF7 | Breast Cancer | 1.3 ± 0.7 µM | [15] |
| Omeprazole | MCF7 | Breast Cancer | 13.9 ± 2.6 µM | [15] |
Note: Assay conditions, such as lipid content in the culture medium, can significantly influence the apparent IC50 values for FASN inhibitors in cell-based assays.[17]
Experimental Protocols
The following protocols provide detailed methodologies for assessing the impact of this compound on cancer cell lipogenesis, viability, and signaling.
General Experimental Workflow
Protocol: Cell Viability (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.[18][19]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[20]
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[18]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker for 5-10 minutes.
-
Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background.[18]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol: Lipid Droplet Staining (Oil Red O)
This method visualizes neutral lipids (triglycerides and cholesterol esters) within intracellular lipid droplets.[21]
Materials:
-
Cells cultured on glass coverslips in 24-well plates
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin or 4% Paraformaldehyde (PFA) for fixation
-
Oil Red O (ORO) stock solution (e.g., 0.3-0.5% w/v in 100% isopropanol)
-
ORO working solution: Mix 3 parts ORO stock with 2 parts distilled water, let stand for 10 minutes, and filter. Prepare fresh.[22]
-
Hematoxylin for counterstaining (optional)
-
Mounting medium and microscope slides
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as desired.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Add 10% Formalin to each well and incubate for 30-60 minutes at room temperature.
-
Rinsing: Wash the cells twice with distilled water.
-
Permeabilization: Add 60% isopropanol to each well and incubate for 5 minutes.
-
Staining: Remove the isopropanol and add the freshly prepared ORO working solution to completely cover the cells. Incubate for 15-20 minutes at room temperature.[22]
-
Washing: Remove the ORO solution and wash the cells 2-5 times with distilled water until excess stain is removed.
-
Counterstaining (Optional): Add Hematoxylin for 1 minute to stain the nuclei blue. Wash thoroughly with water.
-
Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Imaging: Visualize under a light microscope. Lipid droplets will appear as red-orange spheres within the cytoplasm.
Protocol: Western Blotting for FASN and Signaling Proteins
This protocol allows for the detection and semi-quantification of specific proteins to assess the impact of this compound on FASN expression and related signaling pathways (e.g., p-AKT, total AKT).[23][24]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[24]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Use densitometry software to quantify band intensity, normalizing to a loading control like GAPDH.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Destabilization of fatty acid synthase by acetylation inhibits de novo lipogenesis and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FASN Inhibitor TVB-2640 | Semantic Scholar [semanticscholar.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. C75, fatty acid synthase (FAS) inhibitor (CAS 191282-48-1) | Abcam [abcam.com]
- 15. Proton pump inhibitors suppress DNA damage repair and sensitize treatment resistance in breast cancer by targeting fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Common chemotherapeutic agents modulate fatty acid distribution in human hepatocellular carcinoma and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. abcam.com [abcam.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Technical Guide to Fasn-IN-1: A Tool for Interrogating Cancer Lipogenesis
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive technical overview of utilizing Fatty Acid Synthase (FASN) inhibitors, represented here as "Fasn-IN-1," to study the process of de novo lipogenesis (DNL) in cancer. It covers the underlying molecular pathways, quantitative effects of FASN inhibition, and detailed protocols for key experimental procedures.
Introduction: Fatty Acid Synthase in Oncology
Fatty Acid Synthase (FASN) is the central enzyme responsible for the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1][2][3] While FASN expression is typically low in most normal adult tissues, which preferentially utilize circulating dietary fats, it is markedly upregulated in a wide array of human cancers, including breast, prostate, colon, and lung cancer.[1][4][5]
This heightened FASN activity in malignant cells is not merely an anabolic energy-storage pathway but a critical component of the oncogenic phenotype.[3] It provides essential lipid building blocks for rapidly proliferating cells to construct membranes, generate signaling molecules, and support post-translational protein modifications like palmitoylation.[6] The dependence of cancer cells on FASN-driven de novo lipogenesis, contrasted with the reliance of normal cells on exogenous lipids, creates a promising therapeutic window.[6]
Pharmacological inhibition of FASN has been shown to disrupt lipid biosynthesis, trigger metabolic stress, and ultimately induce cell cycle arrest and apoptosis in cancer cells, making it a compelling target for anticancer drug development.[7] This guide focuses on the use of a representative FASN inhibitor, termed this compound, as a research tool to probe these mechanisms. The data and protocols presented are based on well-characterized FASN inhibitors such as TVB-2640 (Denifanstat) and C75 .[8][9][10]
Mechanism of Action and Cellular Impact
This compound functions by inhibiting the enzymatic activity of FASN, thereby blocking the synthesis of palmitate. This blockade has several downstream consequences for cancer cells:
-
Substrate Accumulation: Inhibition leads to the buildup of the FASN substrate, malonyl-CoA, which can have cytotoxic effects.[11]
-
Product Depletion: The depletion of palmitate and downstream lipid products impairs membrane synthesis, disrupts lipid raft integrity, and hinders crucial signaling pathways.
-
Metabolic Stress: By halting a major consumer of cellular NADPH, FASN inhibition can alter the cellular redox balance. The disruption in energy homeostasis can lead to the activation of stress-response pathways, such as the AMP-activated protein kinase (AMPK) pathway.[12]
-
Induction of Apoptosis: The culmination of these metabolic insults leads to endoplasmic reticulum stress, cell cycle arrest, and programmed cell death (apoptosis).[7]
Key Signaling Pathways
FASN expression and activity are intricately linked with major oncogenic signaling pathways. Understanding these connections is crucial for interpreting the effects of FASN inhibition.
Upstream Regulation of FASN
Growth factor signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, are primary drivers of FASN upregulation in cancer.[4] These pathways converge on the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) , a master regulator of lipogenic gene expression.[1][6] Activated AKT and ERK can promote the processing and nuclear translocation of SREBP-1c, which then binds to the FASN promoter to drive its transcription.
Downstream Effects of FASN Inhibition
Inhibiting FASN with this compound not only blocks lipogenesis but also impacts these regulatory pathways, often revealing feedback loops. For instance, the reduction in lipid products can impair the proper localization and function of membrane-associated proteins, including growth factor receptors and kinases like AKT, thereby dampening pro-survival signaling.
Quantitative Data Presentation
The efficacy of FASN inhibitors varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect. The following tables summarize representative data for well-characterized FASN inhibitors.
Table 1: In Vitro FASN Enzyme Inhibition
| Compound | IC50 (Enzymatic Assay) | Source |
| TVB-2640 (Denifanstat) | 0.052 µM | [13] |
| C75 | ~200 µM (competitive) | [14] |
| Lansoprazole | 6.7 ± 0.9 µM | [15] |
| Omeprazole | 18.4 ± 1.7 µM | [15] |
Table 2: Anti-proliferative Activity (Cell Viability)
| Compound | Cell Line | Cancer Type | IC50 (Cell-Based Assay) | Source |
| TVB-2640 (Denifanstat) | Multiple Cell Lines | SARS-CoV-2 Study | 4 nM (EC50) | [16] |
| C75 | PC3 | Prostate Cancer | 35 µM | [10] |
| C75 | A375 | Melanoma | 32.43 µM | [9] |
| C75 | LNCaP (spheroids) | Prostate Cancer | 50 µM | [10] |
| Lansoprazole | MCF7 | Breast Cancer | 1.3 ± 0.7 µM | [15] |
| Omeprazole | MCF7 | Breast Cancer | 13.9 ± 2.6 µM | [15] |
Note: Assay conditions, such as lipid content in the culture medium, can significantly influence the apparent IC50 values for FASN inhibitors in cell-based assays.[17]
Experimental Protocols
The following protocols provide detailed methodologies for assessing the impact of this compound on cancer cell lipogenesis, viability, and signaling.
General Experimental Workflow
Protocol: Cell Viability (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.[18][19]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[20]
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker for 5-10 minutes.
-
Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background.[18]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol: Lipid Droplet Staining (Oil Red O)
This method visualizes neutral lipids (triglycerides and cholesterol esters) within intracellular lipid droplets.[21]
Materials:
-
Cells cultured on glass coverslips in 24-well plates
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin or 4% Paraformaldehyde (PFA) for fixation
-
Oil Red O (ORO) stock solution (e.g., 0.3-0.5% w/v in 100% isopropanol)
-
ORO working solution: Mix 3 parts ORO stock with 2 parts distilled water, let stand for 10 minutes, and filter. Prepare fresh.[22]
-
60% Isopropanol
-
Hematoxylin for counterstaining (optional)
-
Mounting medium and microscope slides
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as desired.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Add 10% Formalin to each well and incubate for 30-60 minutes at room temperature.
-
Rinsing: Wash the cells twice with distilled water.
-
Permeabilization: Add 60% isopropanol to each well and incubate for 5 minutes.
-
Staining: Remove the isopropanol and add the freshly prepared ORO working solution to completely cover the cells. Incubate for 15-20 minutes at room temperature.[22]
-
Washing: Remove the ORO solution and wash the cells 2-5 times with distilled water until excess stain is removed.
-
Counterstaining (Optional): Add Hematoxylin for 1 minute to stain the nuclei blue. Wash thoroughly with water.
-
Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Imaging: Visualize under a light microscope. Lipid droplets will appear as red-orange spheres within the cytoplasm.
Protocol: Western Blotting for FASN and Signaling Proteins
This protocol allows for the detection and semi-quantification of specific proteins to assess the impact of this compound on FASN expression and related signaling pathways (e.g., p-AKT, total AKT).[23][24]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[24]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Use densitometry software to quantify band intensity, normalizing to a loading control like GAPDH.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Destabilization of fatty acid synthase by acetylation inhibits de novo lipogenesis and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FASN Inhibitor TVB-2640 | Semantic Scholar [semanticscholar.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. C75, fatty acid synthase (FAS) inhibitor (CAS 191282-48-1) | Abcam [abcam.com]
- 15. Proton pump inhibitors suppress DNA damage repair and sensitize treatment resistance in breast cancer by targeting fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Common chemotherapeutic agents modulate fatty acid distribution in human hepatocellular carcinoma and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. abcam.com [abcam.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Impact of Fasn-IN-1 on Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the effects of Fasn-IN-1, a potent and selective inhibitor of Fatty Acid Synthase (FASN), on cancer cell proliferation. Overexpression of FASN is a well-documented metabolic hallmark of many cancers, correlating with poor prognosis and aggressive tumor behavior.[1][2][3] FASN's role in providing fatty acids for membrane synthesis, energy storage, and signaling molecule generation makes it a compelling target for anticancer therapies.[4][5][6] this compound belongs to a class of imidazopyridine-based inhibitors designed to disrupt the lipogenic activity of cancer cells, thereby impeding their growth and survival.[7][8] This document outlines the quantitative effects of FASN inhibition by compounds representative of this compound, details the experimental protocols to assess these effects, and visualizes the key signaling pathways and experimental workflows.
Quantitative Impact of FASN Inhibition on Cancer Cell Proliferation
The efficacy of FASN inhibitors, such as those structurally and functionally similar to this compound, has been quantified across various cancer cell lines. The data consistently demonstrates a dose-dependent inhibition of cell viability and proliferation.
Table 1: In Vitro Efficacy of FASN Inhibitors (Representative Data)
| Compound | Cancer Cell Line | Assay Type | IC50 Value (µM) | Observations | Reference |
| TVB-3166 | LNCaP (Prostate) | WST-1 Cell Viability | ~0.07 | Significant reduction in cell viability after 24h. | [9] |
| TVB-3166 | Multiple (50 lines) | CellTiter-Glo | Varies | Broad anti-proliferative activity across 6 tumor types. | [10] |
| GSK2194069 | LNCaP (Prostate) | WST-1 Cell Viability | ~0.06 | Potent inhibition of cell proliferation. | [9] |
| Orlistat | B16-F10 (Melanoma) | Apoptosis Assay | ~30 | Induction of apoptosis after 48h. | [11] |
| Cerulenin | B16-F10 (Melanoma) | Apoptosis Assay | ~22 | Induction of apoptosis after 24h. | [11] |
| PPIs | Breast Cancer Lines | FASN Activity Assay | 6.7 - 18.4 | Dose-dependent inhibition of FASN activity. | [12] |
Note: TVB-3166 and GSK2194069 are potent FASN inhibitors with mechanisms of action expected to be highly similar to this compound. Data from these compounds are presented as representative of the therapeutic potential of this class of inhibitors.
Core Experimental Protocols
This section details the standard methodologies used to evaluate the impact of this compound on cancer cell proliferation, viability, apoptosis, and cell cycle progression.
Cell Viability and Proliferation Assays (MTT/WST-1)
These colorimetric assays are fundamental for assessing the cytotoxic and cytostatic effects of a compound.
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium salt (MTT or WST-1) to a colored formazan (B1609692) product, which is quantified by spectrophotometry.
-
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
Reagent Incubation: Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[15][16][17]
-
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.[15]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[16]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[15][16]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[18][19]
-
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.[19]
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[18]
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle.[20]
-
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of this compound action.
-
Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., FASN, p-Akt, cleaved PARP).[21][22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[11]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflow for its preclinical evaluation.
FASN-Mediated Signaling Pathways in Cancer
FASN is intricately linked to major oncogenic signaling pathways. Its inhibition by this compound disrupts these networks, leading to reduced proliferation and survival.
Caption: FASN signaling network and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
A typical preclinical workflow for assessing the anti-proliferative effects of a FASN inhibitor is outlined below.
Caption: Preclinical workflow for assessing this compound's effects.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. FASN inhibitor TVB-3166 prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A FASN-TGF-β1-FASN regulatory loop contributes to high EMT/metastatic potential of cisplatin-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sagimet.com [sagimet.com]
- 11. Fatty Acid Synthase Inhibitors Induce Apoptosis in Non-Tumorigenic Melan-A Cells Associated with Inhibition of Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proton pump inhibitors suppress DNA damage repair and sensitize treatment resistance in breast cancer by targeting fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. kumc.edu [kumc.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 20. researchgate.net [researchgate.net]
- 21. Fatty Acid Synthase Antibody | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
The Impact of Fasn-IN-1 on Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the effects of Fasn-IN-1, a potent and selective inhibitor of Fatty Acid Synthase (FASN), on cancer cell proliferation. Overexpression of FASN is a well-documented metabolic hallmark of many cancers, correlating with poor prognosis and aggressive tumor behavior.[1][2][3] FASN's role in providing fatty acids for membrane synthesis, energy storage, and signaling molecule generation makes it a compelling target for anticancer therapies.[4][5][6] this compound belongs to a class of imidazopyridine-based inhibitors designed to disrupt the lipogenic activity of cancer cells, thereby impeding their growth and survival.[7][8] This document outlines the quantitative effects of FASN inhibition by compounds representative of this compound, details the experimental protocols to assess these effects, and visualizes the key signaling pathways and experimental workflows.
Quantitative Impact of FASN Inhibition on Cancer Cell Proliferation
The efficacy of FASN inhibitors, such as those structurally and functionally similar to this compound, has been quantified across various cancer cell lines. The data consistently demonstrates a dose-dependent inhibition of cell viability and proliferation.
Table 1: In Vitro Efficacy of FASN Inhibitors (Representative Data)
| Compound | Cancer Cell Line | Assay Type | IC50 Value (µM) | Observations | Reference |
| TVB-3166 | LNCaP (Prostate) | WST-1 Cell Viability | ~0.07 | Significant reduction in cell viability after 24h. | [9] |
| TVB-3166 | Multiple (50 lines) | CellTiter-Glo | Varies | Broad anti-proliferative activity across 6 tumor types. | [10] |
| GSK2194069 | LNCaP (Prostate) | WST-1 Cell Viability | ~0.06 | Potent inhibition of cell proliferation. | [9] |
| Orlistat | B16-F10 (Melanoma) | Apoptosis Assay | ~30 | Induction of apoptosis after 48h. | [11] |
| Cerulenin | B16-F10 (Melanoma) | Apoptosis Assay | ~22 | Induction of apoptosis after 24h. | [11] |
| PPIs | Breast Cancer Lines | FASN Activity Assay | 6.7 - 18.4 | Dose-dependent inhibition of FASN activity. | [12] |
Note: TVB-3166 and GSK2194069 are potent FASN inhibitors with mechanisms of action expected to be highly similar to this compound. Data from these compounds are presented as representative of the therapeutic potential of this class of inhibitors.
Core Experimental Protocols
This section details the standard methodologies used to evaluate the impact of this compound on cancer cell proliferation, viability, apoptosis, and cell cycle progression.
Cell Viability and Proliferation Assays (MTT/WST-1)
These colorimetric assays are fundamental for assessing the cytotoxic and cytostatic effects of a compound.
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium salt (MTT or WST-1) to a colored formazan product, which is quantified by spectrophotometry.
-
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
Reagent Incubation: Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[15][16][17]
-
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.[15]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[16]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[15][16]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[18][19]
-
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.[19]
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[18]
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle.[20]
-
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of this compound action.
-
Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., FASN, p-Akt, cleaved PARP).[21][22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[11]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflow for its preclinical evaluation.
FASN-Mediated Signaling Pathways in Cancer
FASN is intricately linked to major oncogenic signaling pathways. Its inhibition by this compound disrupts these networks, leading to reduced proliferation and survival.
Caption: FASN signaling network and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
A typical preclinical workflow for assessing the anti-proliferative effects of a FASN inhibitor is outlined below.
Caption: Preclinical workflow for assessing this compound's effects.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. FASN inhibitor TVB-3166 prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A FASN-TGF-β1-FASN regulatory loop contributes to high EMT/metastatic potential of cisplatin-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sagimet.com [sagimet.com]
- 11. Fatty Acid Synthase Inhibitors Induce Apoptosis in Non-Tumorigenic Melan-A Cells Associated with Inhibition of Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proton pump inhibitors suppress DNA damage repair and sensitize treatment resistance in breast cancer by targeting fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. kumc.edu [kumc.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 20. researchgate.net [researchgate.net]
- 21. Fatty Acid Synthase Antibody | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
Unraveling the Apoptotic Link: A Technical Guide to the FASN Inhibitor Fasn-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasn-IN-1, a potent and selective inhibitor of Fatty Acid Synthase (FASN), has emerged as a molecule of significant interest in the landscape of targeted cancer therapy. This technical guide delves into the core mechanisms by which this compound induces apoptosis in cancer cells, providing a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for key assays, and a structured presentation of quantitative data. By elucidating the intricate relationship between FASN inhibition and programmed cell death, this document aims to equip researchers and drug development professionals with the foundational knowledge to further explore the therapeutic potential of this compound and similar targeted agents.
Introduction: The Role of Fatty Acid Synthase in Cancer and the Advent of this compound
Fatty Acid Synthase (FASN) is the central enzyme responsible for the de novo synthesis of long-chain fatty acids. While its expression is typically low in most normal adult tissues, FASN is significantly upregulated in a wide array of human cancers. This heightened lipogenic phenotype provides cancer cells with the necessary building blocks for membrane synthesis to support rapid proliferation, protein modification, and the generation of signaling molecules. The dependence of tumor cells on FASN activity has rendered it a compelling target for anticancer drug development.
This compound is a small molecule inhibitor of FASN, identified as compound 56 in patent WO2015134790A1. Its development represents a targeted approach to exploit the metabolic vulnerability of cancer cells by disrupting their lipogenic machinery. This guide will focus on the consequential induction of apoptosis following FASN inhibition by this compound.
The Core Mechanism: How this compound Triggers Apoptosis
While direct and detailed published studies specifically on the apoptotic mechanism of this compound are limited, the extensive research on other FASN inhibitors such as C75, Orlistat, and TVB-3166 provides a strong framework for understanding its mode of action. The induction of apoptosis by FASN inhibition is a multi-faceted process initiated by the disruption of fatty acid synthesis.
The primary mechanism involves the accumulation of the FASN substrate, malonyl-CoA. This buildup leads to significant cellular stress and triggers a cascade of events culminating in programmed cell death. Key downstream effects include:
-
Disruption of Membrane Integrity and Signaling: The inhibition of fatty acid synthesis deprives cancer cells of essential components for phospholipid production, leading to alterations in cell membrane composition and integrity. This can impact the function of membrane-bound signaling proteins and receptors.
-
Induction of Endoplasmic Reticulum (ER) Stress: The imbalance in lipid metabolism can lead to ER stress, activating the unfolded protein response (UPR), a pathway known to initiate apoptosis if the stress is prolonged or severe.
-
Cell Cycle Arrest: FASN inhibitors have been shown to induce cell cycle arrest, particularly in the S phase. This disruption of the cell cycle can serve as a checkpoint to halt proliferation and, in many cases, precedes the onset of apoptosis.
-
Activation of Apoptotic Pathways: The culmination of these cellular stresses leads to the activation of intrinsic and/or extrinsic apoptotic pathways. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-xL.
Signaling Pathways Implicated in this compound-Induced Apoptosis
The signaling cascades initiated by FASN inhibition are complex and interconnected. Based on studies of analogous FASN inhibitors, the following pathways are likely to be central to the apoptotic effects of this compound.
Unraveling the Apoptotic Link: A Technical Guide to the FASN Inhibitor Fasn-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasn-IN-1, a potent and selective inhibitor of Fatty Acid Synthase (FASN), has emerged as a molecule of significant interest in the landscape of targeted cancer therapy. This technical guide delves into the core mechanisms by which this compound induces apoptosis in cancer cells, providing a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for key assays, and a structured presentation of quantitative data. By elucidating the intricate relationship between FASN inhibition and programmed cell death, this document aims to equip researchers and drug development professionals with the foundational knowledge to further explore the therapeutic potential of this compound and similar targeted agents.
Introduction: The Role of Fatty Acid Synthase in Cancer and the Advent of this compound
Fatty Acid Synthase (FASN) is the central enzyme responsible for the de novo synthesis of long-chain fatty acids. While its expression is typically low in most normal adult tissues, FASN is significantly upregulated in a wide array of human cancers. This heightened lipogenic phenotype provides cancer cells with the necessary building blocks for membrane synthesis to support rapid proliferation, protein modification, and the generation of signaling molecules. The dependence of tumor cells on FASN activity has rendered it a compelling target for anticancer drug development.
This compound is a small molecule inhibitor of FASN, identified as compound 56 in patent WO2015134790A1. Its development represents a targeted approach to exploit the metabolic vulnerability of cancer cells by disrupting their lipogenic machinery. This guide will focus on the consequential induction of apoptosis following FASN inhibition by this compound.
The Core Mechanism: How this compound Triggers Apoptosis
While direct and detailed published studies specifically on the apoptotic mechanism of this compound are limited, the extensive research on other FASN inhibitors such as C75, Orlistat, and TVB-3166 provides a strong framework for understanding its mode of action. The induction of apoptosis by FASN inhibition is a multi-faceted process initiated by the disruption of fatty acid synthesis.
The primary mechanism involves the accumulation of the FASN substrate, malonyl-CoA. This buildup leads to significant cellular stress and triggers a cascade of events culminating in programmed cell death. Key downstream effects include:
-
Disruption of Membrane Integrity and Signaling: The inhibition of fatty acid synthesis deprives cancer cells of essential components for phospholipid production, leading to alterations in cell membrane composition and integrity. This can impact the function of membrane-bound signaling proteins and receptors.
-
Induction of Endoplasmic Reticulum (ER) Stress: The imbalance in lipid metabolism can lead to ER stress, activating the unfolded protein response (UPR), a pathway known to initiate apoptosis if the stress is prolonged or severe.
-
Cell Cycle Arrest: FASN inhibitors have been shown to induce cell cycle arrest, particularly in the S phase. This disruption of the cell cycle can serve as a checkpoint to halt proliferation and, in many cases, precedes the onset of apoptosis.
-
Activation of Apoptotic Pathways: The culmination of these cellular stresses leads to the activation of intrinsic and/or extrinsic apoptotic pathways. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-xL.
Signaling Pathways Implicated in this compound-Induced Apoptosis
The signaling cascades initiated by FASN inhibition are complex and interconnected. Based on studies of analogous FASN inhibitors, the following pathways are likely to be central to the apoptotic effects of this compound.
The Therapeutic Potential of FASN Inhibition in Oncology: A Technical Guide on Denifanstat (TVB-2640)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1] A key enzyme in this altered metabolic landscape is Fatty Acid Synthase (FASN), the sole enzyme in humans responsible for the de novo synthesis of palmitate, a saturated fatty acid.[2][3] While FASN expression is low in most normal adult tissues, which preferentially utilize circulating fatty acids, it is significantly upregulated in a wide array of cancers, including those of the breast, prostate, lung, colon, and ovaries.[1][3] This overexpression is often correlated with increased tumor aggressiveness and poor prognosis, making FASN an attractive therapeutic target in oncology.[1][4]
This technical guide explores the therapeutic potential of FASN inhibition in oncology, with a focus on Denifanstat (TVB-2640), a first-in-class, orally bioavailable, and selective FASN inhibitor currently under clinical investigation.[5][6] We will delve into its mechanism of action, present preclinical and clinical data, provide detailed experimental protocols for its evaluation, and visualize key signaling pathways and experimental workflows.
Mechanism of Action of Denifanstat (TVB-2640)
Denifanstat is a potent and reversible inhibitor of FASN.[6] It competitively binds to the ketoacyl reductase (KR) domain of the FASN enzyme, thereby blocking its catalytic activity.[7] The primary molecular consequence of FASN inhibition by Denifanstat is the cessation of palmitate synthesis.[3][8] This disruption of de novo lipogenesis has several downstream anti-tumor effects:
-
Inhibition of Membrane Synthesis and Signaling: Cancer cells require a constant supply of fatty acids for the synthesis of phospholipids, which are essential components of cellular membranes.[6] By halting palmitate production, Denifanstat disrupts the formation of new membranes, thereby inhibiting cell proliferation.[3] Furthermore, FASN inhibition alters the composition of lipid rafts, specialized membrane microdomains that are critical for the assembly and function of oncogenic signaling complexes.[6]
-
Induction of Apoptosis: The inhibition of FASN leads to the accumulation of its substrate, malonyl-CoA, and a depletion of its end-product, palmitate. This metabolic stress can trigger endoplasmic reticulum stress and the intrinsic mitochondrial pathway of apoptosis, leading to cancer cell death.[5]
-
Downregulation of Oncogenic Signaling Pathways: FASN activity is intricately linked with major oncogenic signaling pathways. Inhibition of FASN with Denifanstat has been shown to suppress the PI3K/AKT/mTOR and β-catenin signaling pathways.[9][10]
-
Disruption of Protein Palmitoylation: Palmitate is used for the post-translational modification of numerous proteins, a process called palmitoylation, which affects their localization and function. FASN inhibition disrupts the palmitoylation of key proteins involved in oncogenesis.[6]
Preclinical and Clinical Data for Denifanstat (TVB-2640)
The anti-tumor activity of Denifanstat has been evaluated in a range of preclinical models and early-phase clinical trials.
In Vitro Efficacy
Denifanstat has demonstrated potent anti-proliferative activity across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range, highlighting its potency.
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR8 | Ovarian Cancer | < 0.05 |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but dose-dependent effects observed between 0.02-0.2 µM |
| CALU-6 | Non-Small Cell Lung Cancer | Not explicitly stated, but dose-dependent effects observed |
| 22Rv1 | Prostate Cancer | Not explicitly stated, but dose-dependent effects observed |
| HCT-116 | Colon Cancer | Not explicitly stated, but dose-dependent effects observed |
| COLO-205 | Colon Cancer | Not explicitly stated, but dose-dependent effects observed |
| Primary CRC cells (Pt 93) | Colorectal Cancer | Significant decrease in proliferation observed |
| Primary CRC cells (Pt 130) | Colorectal Cancer | Significant decrease in proliferation observed |
Note: Specific IC50 values for TVB-2640 are not always publicly available in the provided search results. The table reflects the potent nature of the compound as described in the literature.[11][12][13][14]
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated the ability of Denifanstat to inhibit tumor growth.
| Tumor Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) |
| OVCAR8 Xenograft | Ovarian Cancer | TVB-2640 (30 mg/kg) | 46% |
| OVCAR8 Xenograft | Ovarian Cancer | TVB-2640 (60 mg/kg) | 59% |
| OVCAR8 Xenograft | Ovarian Cancer | TVB-2640 (100 mg/kg) | 74% |
| COLO-205 Xenograft | Colon Cancer | TVB-2640 (30, 60, 100 mg/kg) | Dose-dependent inhibition |
| HCT-116 Xenograft | Colon Cancer | TVB-2640 | Inhibition of tumor growth |
| CRC PDX models (sensitive) | Colorectal Cancer | TVB-3664 (analog) | 30-51.5% reduction in tumor weight |
| A549 Xenograft | Non-Small Cell Lung Cancer | TVB-3166 (analog) + Paclitaxel (B517696) | 76% |
| CALU6 Xenograft | Non-Small Cell Lung Cancer | TVB-3166 (analog) + Paclitaxel | Tumor regression |
Note: Some in vivo data is for close analogs of TVB-2640, such as TVB-3166 and TVB-3664, which have been used in preclinical studies.[4][11][13][15]
Clinical Trial Findings
A first-in-human Phase 1 clinical trial (NCT02223247) evaluated the safety and efficacy of Denifanstat as a monotherapy and in combination with paclitaxel in patients with advanced solid tumors.[1][16]
| Treatment Arm | Disease Control Rate (DCR) | Partial Response (PR) Rate |
| TVB-2640 Monotherapy | 42% | 0% |
| TVB-2640 + Paclitaxel | 70% | 11% |
Responses were observed across multiple tumor types, including KRAS-mutant non-small cell lung cancer (NSCLC), ovarian, and breast cancer.[1][16] The most common treatment-related adverse events were alopecia, palmar-plantar erythrodysesthesia syndrome, and dry skin, which were generally reversible.[1]
Experimental Protocols
FASN Activity Assay (NADPH Consumption)
This assay measures FASN activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH, a necessary cofactor for fatty acid synthesis.[2][17][18]
Materials:
-
Cell or tissue lysate
-
Potassium phosphate (B84403) buffer (200 mM, pH 6.6)
-
Dithiothreitol (DTT, 1 mM)
-
EDTA (1 mM)
-
NADPH (0.24 mM)
-
Acetyl-CoA (30 µM)
-
Malonyl-CoA (50 µM)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the FASN reaction buffer containing potassium phosphate buffer, DTT, and EDTA.
-
Prepare a master mix of the reaction buffer with NADPH and Acetyl-CoA.
-
Add 20 µL of cell or tissue lysate to each well of the 96-well plate.
-
Add 200 µL of the master mix to each well.
-
Incubate the plate at 37°C and measure the background NADPH oxidation by reading the absorbance at 340 nm at 1-minute intervals for 3 minutes.
-
Initiate the FASN-specific reaction by adding 2 µL of 5.8 mM Malonyl-CoA (final concentration: 58 µM) to each well.
-
Immediately begin reading the absorbance at 340 nm at 1-minute intervals for 15 minutes at 37°C.
-
Calculate the rate of FASN-dependent NADPH oxidation by subtracting the background rate from the rate after adding Malonyl-CoA.
-
FASN activity is expressed as nanomoles of NADPH oxidized per minute per milligram of protein.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8][16][19][20]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
Denifanstat (TVB-2640) or other FASN inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of Denifanstat in culture medium and add them to the designated wells. Include vehicle-only control wells.
-
Incubate the cells with the compound for 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a FASN inhibitor in a subcutaneous xenograft model.[4][13]
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Denifanstat (TVB-2640) formulated for oral gavage
-
Vehicle control (e.g., 30% PEG400)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) in sterile PBS, with or without Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Denifanstat (e.g., 30-100 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) percentage.
Visualizations
FASN Signaling Pathway in Cancer
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FASN Inhibition and Taxane Treatment Combine to Enhance Anti-tumor Efficacy in Diverse Xenograft Tumor Models through Disruption of Tubulin Palmitoylation and Microtubule Organization and FASN Inhibition-Mediated Effects on Oncogenic Signaling and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. FASN multi-omic characterization reveals metabolic heterogeneity in pancreatic and prostate adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [en.bio-protocol.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. sagimet.com [sagimet.com]
- 10. sagimet.com [sagimet.com]
- 11. | BioWorld [bioworld.com]
- 12. Dual regulation of fatty acid synthase (FASN) expression by O-GlcNAc transferase (OGT) and mTOR pathway in proliferating liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sagimet.com [sagimet.com]
- 15. sagimet.com [sagimet.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
- 18. Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
The Therapeutic Potential of FASN Inhibition in Oncology: A Technical Guide on Denifanstat (TVB-2640)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1] A key enzyme in this altered metabolic landscape is Fatty Acid Synthase (FASN), the sole enzyme in humans responsible for the de novo synthesis of palmitate, a saturated fatty acid.[2][3] While FASN expression is low in most normal adult tissues, which preferentially utilize circulating fatty acids, it is significantly upregulated in a wide array of cancers, including those of the breast, prostate, lung, colon, and ovaries.[1][3] This overexpression is often correlated with increased tumor aggressiveness and poor prognosis, making FASN an attractive therapeutic target in oncology.[1][4]
This technical guide explores the therapeutic potential of FASN inhibition in oncology, with a focus on Denifanstat (TVB-2640), a first-in-class, orally bioavailable, and selective FASN inhibitor currently under clinical investigation.[5][6] We will delve into its mechanism of action, present preclinical and clinical data, provide detailed experimental protocols for its evaluation, and visualize key signaling pathways and experimental workflows.
Mechanism of Action of Denifanstat (TVB-2640)
Denifanstat is a potent and reversible inhibitor of FASN.[6] It competitively binds to the ketoacyl reductase (KR) domain of the FASN enzyme, thereby blocking its catalytic activity.[7] The primary molecular consequence of FASN inhibition by Denifanstat is the cessation of palmitate synthesis.[3][8] This disruption of de novo lipogenesis has several downstream anti-tumor effects:
-
Inhibition of Membrane Synthesis and Signaling: Cancer cells require a constant supply of fatty acids for the synthesis of phospholipids, which are essential components of cellular membranes.[6] By halting palmitate production, Denifanstat disrupts the formation of new membranes, thereby inhibiting cell proliferation.[3] Furthermore, FASN inhibition alters the composition of lipid rafts, specialized membrane microdomains that are critical for the assembly and function of oncogenic signaling complexes.[6]
-
Induction of Apoptosis: The inhibition of FASN leads to the accumulation of its substrate, malonyl-CoA, and a depletion of its end-product, palmitate. This metabolic stress can trigger endoplasmic reticulum stress and the intrinsic mitochondrial pathway of apoptosis, leading to cancer cell death.[5]
-
Downregulation of Oncogenic Signaling Pathways: FASN activity is intricately linked with major oncogenic signaling pathways. Inhibition of FASN with Denifanstat has been shown to suppress the PI3K/AKT/mTOR and β-catenin signaling pathways.[9][10]
-
Disruption of Protein Palmitoylation: Palmitate is used for the post-translational modification of numerous proteins, a process called palmitoylation, which affects their localization and function. FASN inhibition disrupts the palmitoylation of key proteins involved in oncogenesis.[6]
Preclinical and Clinical Data for Denifanstat (TVB-2640)
The anti-tumor activity of Denifanstat has been evaluated in a range of preclinical models and early-phase clinical trials.
In Vitro Efficacy
Denifanstat has demonstrated potent anti-proliferative activity across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range, highlighting its potency.
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR8 | Ovarian Cancer | < 0.05 |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but dose-dependent effects observed between 0.02-0.2 µM |
| CALU-6 | Non-Small Cell Lung Cancer | Not explicitly stated, but dose-dependent effects observed |
| 22Rv1 | Prostate Cancer | Not explicitly stated, but dose-dependent effects observed |
| HCT-116 | Colon Cancer | Not explicitly stated, but dose-dependent effects observed |
| COLO-205 | Colon Cancer | Not explicitly stated, but dose-dependent effects observed |
| Primary CRC cells (Pt 93) | Colorectal Cancer | Significant decrease in proliferation observed |
| Primary CRC cells (Pt 130) | Colorectal Cancer | Significant decrease in proliferation observed |
Note: Specific IC50 values for TVB-2640 are not always publicly available in the provided search results. The table reflects the potent nature of the compound as described in the literature.[11][12][13][14]
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated the ability of Denifanstat to inhibit tumor growth.
| Tumor Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) |
| OVCAR8 Xenograft | Ovarian Cancer | TVB-2640 (30 mg/kg) | 46% |
| OVCAR8 Xenograft | Ovarian Cancer | TVB-2640 (60 mg/kg) | 59% |
| OVCAR8 Xenograft | Ovarian Cancer | TVB-2640 (100 mg/kg) | 74% |
| COLO-205 Xenograft | Colon Cancer | TVB-2640 (30, 60, 100 mg/kg) | Dose-dependent inhibition |
| HCT-116 Xenograft | Colon Cancer | TVB-2640 | Inhibition of tumor growth |
| CRC PDX models (sensitive) | Colorectal Cancer | TVB-3664 (analog) | 30-51.5% reduction in tumor weight |
| A549 Xenograft | Non-Small Cell Lung Cancer | TVB-3166 (analog) + Paclitaxel | 76% |
| CALU6 Xenograft | Non-Small Cell Lung Cancer | TVB-3166 (analog) + Paclitaxel | Tumor regression |
Note: Some in vivo data is for close analogs of TVB-2640, such as TVB-3166 and TVB-3664, which have been used in preclinical studies.[4][11][13][15]
Clinical Trial Findings
A first-in-human Phase 1 clinical trial (NCT02223247) evaluated the safety and efficacy of Denifanstat as a monotherapy and in combination with paclitaxel in patients with advanced solid tumors.[1][16]
| Treatment Arm | Disease Control Rate (DCR) | Partial Response (PR) Rate |
| TVB-2640 Monotherapy | 42% | 0% |
| TVB-2640 + Paclitaxel | 70% | 11% |
Responses were observed across multiple tumor types, including KRAS-mutant non-small cell lung cancer (NSCLC), ovarian, and breast cancer.[1][16] The most common treatment-related adverse events were alopecia, palmar-plantar erythrodysesthesia syndrome, and dry skin, which were generally reversible.[1]
Experimental Protocols
FASN Activity Assay (NADPH Consumption)
This assay measures FASN activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH, a necessary cofactor for fatty acid synthesis.[2][17][18]
Materials:
-
Cell or tissue lysate
-
Potassium phosphate buffer (200 mM, pH 6.6)
-
Dithiothreitol (DTT, 1 mM)
-
EDTA (1 mM)
-
NADPH (0.24 mM)
-
Acetyl-CoA (30 µM)
-
Malonyl-CoA (50 µM)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the FASN reaction buffer containing potassium phosphate buffer, DTT, and EDTA.
-
Prepare a master mix of the reaction buffer with NADPH and Acetyl-CoA.
-
Add 20 µL of cell or tissue lysate to each well of the 96-well plate.
-
Add 200 µL of the master mix to each well.
-
Incubate the plate at 37°C and measure the background NADPH oxidation by reading the absorbance at 340 nm at 1-minute intervals for 3 minutes.
-
Initiate the FASN-specific reaction by adding 2 µL of 5.8 mM Malonyl-CoA (final concentration: 58 µM) to each well.
-
Immediately begin reading the absorbance at 340 nm at 1-minute intervals for 15 minutes at 37°C.
-
Calculate the rate of FASN-dependent NADPH oxidation by subtracting the background rate from the rate after adding Malonyl-CoA.
-
FASN activity is expressed as nanomoles of NADPH oxidized per minute per milligram of protein.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8][16][19][20]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
Denifanstat (TVB-2640) or other FASN inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of Denifanstat in culture medium and add them to the designated wells. Include vehicle-only control wells.
-
Incubate the cells with the compound for 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a FASN inhibitor in a subcutaneous xenograft model.[4][13]
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Denifanstat (TVB-2640) formulated for oral gavage
-
Vehicle control (e.g., 30% PEG400)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) in sterile PBS, with or without Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Denifanstat (e.g., 30-100 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) percentage.
Visualizations
FASN Signaling Pathway in Cancer
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FASN Inhibition and Taxane Treatment Combine to Enhance Anti-tumor Efficacy in Diverse Xenograft Tumor Models through Disruption of Tubulin Palmitoylation and Microtubule Organization and FASN Inhibition-Mediated Effects on Oncogenic Signaling and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. FASN multi-omic characterization reveals metabolic heterogeneity in pancreatic and prostate adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [en.bio-protocol.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. sagimet.com [sagimet.com]
- 10. sagimet.com [sagimet.com]
- 11. | BioWorld [bioworld.com]
- 12. Dual regulation of fatty acid synthase (FASN) expression by O-GlcNAc transferase (OGT) and mTOR pathway in proliferating liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sagimet.com [sagimet.com]
- 15. sagimet.com [sagimet.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
- 18. Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: Preparation of Fasn-IN-1 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasn-IN-1 is a potent and specific inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2] Dysregulation of FASN is implicated in various diseases, including cancer and metabolic disorders, making it a critical target for therapeutic development.[3][4] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of this compound stock solutions. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions to ensure experimental consistency and integrity.
Chemical and Physical Properties
This compound, also known as TVB-2460, is a small molecule inhibitor of FASN.[1] A summary of its key quantitative properties is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 395.54 g/mol | [1] |
| CAS Number | 1808260-84-5 | [1][2] |
| Solubility in DMSO | 100 mg/mL (252.82 mM) | [1][2] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | -80°C for up to 2 years | [5][6] |
Mechanism of Action and Signaling Pathway
Fatty Acid Synthase (FASN) is the central enzyme in the anabolic pathway of converting dietary carbohydrates into long-chain saturated fatty acids, primarily palmitate.[3][4] This process is crucial for various cellular functions, including membrane biogenesis and energy storage.[4] In many cancer cells, FASN is overexpressed and contributes to tumor growth and survival.[7] this compound exerts its inhibitory effect by specifically targeting FASN, thereby blocking the synthesis of fatty acids and impacting downstream cellular processes.[1][2]
References
- 1. This compound | Fatty Acid Synthase | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of Fasn-IN-1 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasn-IN-1 is a potent and specific inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2] Dysregulation of FASN is implicated in various diseases, including cancer and metabolic disorders, making it a critical target for therapeutic development.[3][4] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of this compound stock solutions. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions to ensure experimental consistency and integrity.
Chemical and Physical Properties
This compound, also known as TVB-2460, is a small molecule inhibitor of FASN.[1] A summary of its key quantitative properties is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 395.54 g/mol | [1] |
| CAS Number | 1808260-84-5 | [1][2] |
| Solubility in DMSO | 100 mg/mL (252.82 mM) | [1][2] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | -80°C for up to 2 years | [5][6] |
Mechanism of Action and Signaling Pathway
Fatty Acid Synthase (FASN) is the central enzyme in the anabolic pathway of converting dietary carbohydrates into long-chain saturated fatty acids, primarily palmitate.[3][4] This process is crucial for various cellular functions, including membrane biogenesis and energy storage.[4] In many cancer cells, FASN is overexpressed and contributes to tumor growth and survival.[7] this compound exerts its inhibitory effect by specifically targeting FASN, thereby blocking the synthesis of fatty acids and impacting downstream cellular processes.[1][2]
References
- 1. This compound | Fatty Acid Synthase | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
The solubility of Fasn-IN-1 in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasn-IN-1, also known as TVB-2460, is a potent and specific inhibitor of Fatty Acid Synthase (FASN).[1] FASN is a key enzyme in the de novo synthesis of fatty acids, a metabolic pathway that is often upregulated in various diseases, including cancer. By inhibiting FASN, this compound disrupts the production of fatty acids, which are essential for cell membrane formation, energy storage, and signaling molecule synthesis. This disruption can lead to cell growth arrest and apoptosis, making this compound a valuable tool for research in oncology and metabolic diseases. These application notes provide detailed information on the solubility of this compound and protocols for its use in in vitro and in vivo studies.
Chemical Properties
| Property | Value |
| Synonym | TVB-2460 |
| Molecular Weight | 395.54 g/mol |
| Chemical Formula | C₁₈H₂₅N₃O₃S₂ |
| SMILES | CC--INVALID-LINK--C(=O)Nc1nc(cs1)-c1ccc(cc1)S(=O)(=O)N(CC)CC |
Solubility Data
The solubility of this compound is a critical factor for the design and reproducibility of experiments. Below is a summary of its solubility in various common laboratory solvents.
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (252.82 mM) | Sonication is recommended to aid dissolution.[1] |
| Water | Not readily available | This compound is expected to have low aqueous solubility. |
| Ethanol | Not readily available | Solubility may be limited. |
| PBS (pH 7.4) | Not readily available | Solubility is expected to be low. |
Note: The quantitative solubility of this compound in aqueous solutions such as water and PBS, as well as in ethanol, is not widely reported in the available literature. It is recommended that researchers determine the empirical solubility for their specific experimental conditions. For cell culture and in vivo studies, it is common to first dissolve this compound in DMSO to create a high-concentration stock solution, which is then further diluted in aqueous media or formulation vehicles.
Signaling Pathway
References
The solubility of Fasn-IN-1 in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasn-IN-1, also known as TVB-2460, is a potent and specific inhibitor of Fatty Acid Synthase (FASN).[1] FASN is a key enzyme in the de novo synthesis of fatty acids, a metabolic pathway that is often upregulated in various diseases, including cancer. By inhibiting FASN, this compound disrupts the production of fatty acids, which are essential for cell membrane formation, energy storage, and signaling molecule synthesis. This disruption can lead to cell growth arrest and apoptosis, making this compound a valuable tool for research in oncology and metabolic diseases. These application notes provide detailed information on the solubility of this compound and protocols for its use in in vitro and in vivo studies.
Chemical Properties
| Property | Value |
| Synonym | TVB-2460 |
| Molecular Weight | 395.54 g/mol |
| Chemical Formula | C₁₈H₂₅N₃O₃S₂ |
| SMILES | CC--INVALID-LINK--C(=O)Nc1nc(cs1)-c1ccc(cc1)S(=O)(=O)N(CC)CC |
Solubility Data
The solubility of this compound is a critical factor for the design and reproducibility of experiments. Below is a summary of its solubility in various common laboratory solvents.
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (252.82 mM) | Sonication is recommended to aid dissolution.[1] |
| Water | Not readily available | This compound is expected to have low aqueous solubility. |
| Ethanol | Not readily available | Solubility may be limited. |
| PBS (pH 7.4) | Not readily available | Solubility is expected to be low. |
Note: The quantitative solubility of this compound in aqueous solutions such as water and PBS, as well as in ethanol, is not widely reported in the available literature. It is recommended that researchers determine the empirical solubility for their specific experimental conditions. For cell culture and in vivo studies, it is common to first dissolve this compound in DMSO to create a high-concentration stock solution, which is then further diluted in aqueous media or formulation vehicles.
Signaling Pathway
References
Application Notes and Protocols for FASN Inhibitors in Cancer Cell Lines
Topic: Recommended Working Concentrations of Fatty Acid Synthase (FASN) Inhibitors for Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These notes provide a general guideline based on publicly available research. Optimal concentrations and protocols should be determined empirically for each specific cell line and experimental setup.
Introduction to FASN Inhibition in Cancer
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. While its expression is low in most normal adult tissues, many human cancers exhibit significantly elevated FASN levels. This upregulation supports the high metabolic and proliferative demands of tumor cells by providing lipids for membrane synthesis, energy storage, and signaling molecules. Consequently, FASN has emerged as a promising therapeutic target in oncology. Pharmacological inhibition of FASN can lead to an accumulation of toxic precursors like malonyl-CoA and a depletion of the final product, palmitate, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2]
This document provides application notes and protocols for the use of FASN inhibitors in cancer cell line research, with a focus on determining effective working concentrations.
Note on Fasn-IN-1
"this compound" is described as a specific inhibitor of FASN.[3] Publicly available data on its specific working concentrations and IC50 values in various cancer cell lines are limited. It is listed by several vendors as a research chemical, sometimes under the alias TVB-2460, and is noted as being extracted from patents.[3][4] Due to the scarcity of peer-reviewed data for this compound, this document will provide data and protocols for other well-characterized FASN inhibitors, such as TVB-2640 (Denifanstat), C75, and Orlistat. The principles and methods described are broadly applicable and can be adapted for evaluating new inhibitors like this compound.
This compound Solubility:
-
DMSO: 100 mg/mL (252.82 mM)[3]
For initial experiments with this compound, a wide range of concentrations (e.g., from low nanomolar to high micromolar) should be tested to determine the optimal working concentration for the specific cancer cell line of interest.
FASN Signaling Pathway in Cancer
The expression and activity of FASN in cancer cells are regulated by a complex network of oncogenic signaling pathways. Growth factor receptors like EGFR and HER2 can activate downstream pathways such as PI3K/AKT and MAPK, which in turn upregulate FASN expression.[1] FASN's activity is crucial for providing the building blocks necessary for rapid cell proliferation and survival.
Caption: FASN signaling pathway in cancer.
Recommended Working Concentrations of FASN Inhibitors
The effective concentration of a FASN inhibitor can vary significantly depending on the cancer cell line, the specific compound, and the duration of treatment. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a drug in inhibiting a specific biological process, such as cell proliferation.
The following table summarizes reported IC50 values for several FASN inhibitors in various cancer cell lines. This data can serve as a starting point for designing experiments.
| Inhibitor | Cancer Type | Cell Line | IC50 Value (µM) | Assay Type | Citation |
| C75 | Prostate Cancer | PC3 | 35 | Clonogenic Assay | [5][6] |
| Prostate Cancer | LNCaP | 50 | Spheroid Growth | [5][6] | |
| Melanoma | A375 | 32.43 | FASN Inhibition | [6] | |
| Orlistat | Glioblastoma | LN229 | 277.9 | MTT Assay (72h) | [7] |
| Endometrial Cancer | ECC-1 | ~500 | MTT Assay | [8] | |
| Endometrial Cancer | KLE | ~500 | MTT Assay | [8] | |
| TVB-2640 | Breast Cancer (TNBC) | MDA-MB-231-BR | 1 (Working Conc.) | Wound Healing Assay | [9] |
| Breast Cancer (TNBC) | MDA-MB-231 | 1 (Working Conc.) | Wound Healing Assay | [9] |
Note: The IC50 values can be influenced by assay conditions such as incubation time and the presence of lipids in the culture medium. For instance, the potency of C75 is affected by the availability of fatty acids in the culture medium.[10]
Experimental Protocols
General Experimental Workflow
A typical workflow for evaluating a FASN inhibitor involves preparing the compound, treating cultured cancer cells, and then assessing the effects using various cellular and molecular assays.
Caption: General workflow for testing FASN inhibitors.
Protocol: Preparation of FASN Inhibitor Stock Solution
-
Reconstitution: Dissolve the FASN inhibitor powder (e.g., this compound) in sterile DMSO to create a high-concentration stock solution (e.g., 10-100 mM).[3] Sonication may be required to fully dissolve the compound.
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability.[4]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol: Cell Viability Assay (WST-1 Method)
This protocol is for determining the IC50 value of a FASN inhibitor in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
FASN inhibitor stock solution (in DMSO)
-
WST-1 reagent
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Drug Treatment: a. Prepare serial dilutions of the FASN inhibitor in complete culture medium from the stock solution. A typical concentration range might be 0.01 µM to 500 µM. b. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration. c. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control. Each concentration should be tested in triplicate or quadruplicate. Include wells with medium only as a background control. d. Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
WST-1 Assay: a. Add 10 µL of WST-1 reagent to each well. b. Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line. c. Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) dye.
-
Data Acquisition: a. Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620 nm if desired.
-
Data Analysis: a. Subtract the background absorbance (medium only) from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). c. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Protocol: Western Blot Analysis
This protocol can be used to assess changes in protein expression (e.g., FASN, p-AKT, cleaved PARP) following treatment with a FASN inhibitor.
Materials:
-
6-well plates
-
FASN inhibitor
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-AKT, anti-cleaved-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat cells with the FASN inhibitor at the desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control. c. Wash cells twice with ice-cold PBS. d. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (protein lysate).
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: a. Normalize the protein samples with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins from the gel to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. b. Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
References
- 1. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. This compound | Fatty Acid Synthase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting fatty acid synthase in preclinical models of TNBC brain metastases synergizes with SN-38 and impairs invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FASN Inhibitors in Cancer Cell Lines
Topic: Recommended Working Concentrations of Fatty Acid Synthase (FASN) Inhibitors for Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These notes provide a general guideline based on publicly available research. Optimal concentrations and protocols should be determined empirically for each specific cell line and experimental setup.
Introduction to FASN Inhibition in Cancer
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. While its expression is low in most normal adult tissues, many human cancers exhibit significantly elevated FASN levels. This upregulation supports the high metabolic and proliferative demands of tumor cells by providing lipids for membrane synthesis, energy storage, and signaling molecules. Consequently, FASN has emerged as a promising therapeutic target in oncology. Pharmacological inhibition of FASN can lead to an accumulation of toxic precursors like malonyl-CoA and a depletion of the final product, palmitate, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2]
This document provides application notes and protocols for the use of FASN inhibitors in cancer cell line research, with a focus on determining effective working concentrations.
Note on Fasn-IN-1
"this compound" is described as a specific inhibitor of FASN.[3] Publicly available data on its specific working concentrations and IC50 values in various cancer cell lines are limited. It is listed by several vendors as a research chemical, sometimes under the alias TVB-2460, and is noted as being extracted from patents.[3][4] Due to the scarcity of peer-reviewed data for this compound, this document will provide data and protocols for other well-characterized FASN inhibitors, such as TVB-2640 (Denifanstat), C75, and Orlistat. The principles and methods described are broadly applicable and can be adapted for evaluating new inhibitors like this compound.
This compound Solubility:
-
DMSO: 100 mg/mL (252.82 mM)[3]
For initial experiments with this compound, a wide range of concentrations (e.g., from low nanomolar to high micromolar) should be tested to determine the optimal working concentration for the specific cancer cell line of interest.
FASN Signaling Pathway in Cancer
The expression and activity of FASN in cancer cells are regulated by a complex network of oncogenic signaling pathways. Growth factor receptors like EGFR and HER2 can activate downstream pathways such as PI3K/AKT and MAPK, which in turn upregulate FASN expression.[1] FASN's activity is crucial for providing the building blocks necessary for rapid cell proliferation and survival.
Caption: FASN signaling pathway in cancer.
Recommended Working Concentrations of FASN Inhibitors
The effective concentration of a FASN inhibitor can vary significantly depending on the cancer cell line, the specific compound, and the duration of treatment. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a drug in inhibiting a specific biological process, such as cell proliferation.
The following table summarizes reported IC50 values for several FASN inhibitors in various cancer cell lines. This data can serve as a starting point for designing experiments.
| Inhibitor | Cancer Type | Cell Line | IC50 Value (µM) | Assay Type | Citation |
| C75 | Prostate Cancer | PC3 | 35 | Clonogenic Assay | [5][6] |
| Prostate Cancer | LNCaP | 50 | Spheroid Growth | [5][6] | |
| Melanoma | A375 | 32.43 | FASN Inhibition | [6] | |
| Orlistat | Glioblastoma | LN229 | 277.9 | MTT Assay (72h) | [7] |
| Endometrial Cancer | ECC-1 | ~500 | MTT Assay | [8] | |
| Endometrial Cancer | KLE | ~500 | MTT Assay | [8] | |
| TVB-2640 | Breast Cancer (TNBC) | MDA-MB-231-BR | 1 (Working Conc.) | Wound Healing Assay | [9] |
| Breast Cancer (TNBC) | MDA-MB-231 | 1 (Working Conc.) | Wound Healing Assay | [9] |
Note: The IC50 values can be influenced by assay conditions such as incubation time and the presence of lipids in the culture medium. For instance, the potency of C75 is affected by the availability of fatty acids in the culture medium.[10]
Experimental Protocols
General Experimental Workflow
A typical workflow for evaluating a FASN inhibitor involves preparing the compound, treating cultured cancer cells, and then assessing the effects using various cellular and molecular assays.
Caption: General workflow for testing FASN inhibitors.
Protocol: Preparation of FASN Inhibitor Stock Solution
-
Reconstitution: Dissolve the FASN inhibitor powder (e.g., this compound) in sterile DMSO to create a high-concentration stock solution (e.g., 10-100 mM).[3] Sonication may be required to fully dissolve the compound.
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability.[4]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol: Cell Viability Assay (WST-1 Method)
This protocol is for determining the IC50 value of a FASN inhibitor in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
FASN inhibitor stock solution (in DMSO)
-
WST-1 reagent
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Drug Treatment: a. Prepare serial dilutions of the FASN inhibitor in complete culture medium from the stock solution. A typical concentration range might be 0.01 µM to 500 µM. b. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration. c. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control. Each concentration should be tested in triplicate or quadruplicate. Include wells with medium only as a background control. d. Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
WST-1 Assay: a. Add 10 µL of WST-1 reagent to each well. b. Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line. c. Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
Data Acquisition: a. Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620 nm if desired.
-
Data Analysis: a. Subtract the background absorbance (medium only) from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). c. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Protocol: Western Blot Analysis
This protocol can be used to assess changes in protein expression (e.g., FASN, p-AKT, cleaved PARP) following treatment with a FASN inhibitor.
Materials:
-
6-well plates
-
FASN inhibitor
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-AKT, anti-cleaved-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat cells with the FASN inhibitor at the desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control. c. Wash cells twice with ice-cold PBS. d. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (protein lysate).
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: a. Normalize the protein samples with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins from the gel to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. b. Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
References
- 1. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. This compound | Fatty Acid Synthase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting fatty acid synthase in preclinical models of TNBC brain metastases synergizes with SN-38 and impairs invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing FASN Activity Following Fasn-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive methodology for assessing the activity of Fatty Acid Synthase (FASN) following treatment with Fasn-IN-1, a putative inhibitor of FASN. The protocols outlined below are designed for researchers in academic and industrial settings who are engaged in drug discovery and development, particularly those targeting metabolic pathways in cancer and other diseases.
Introduction to FASN
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1][2][3][4] It catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid.[2][4] While FASN expression is typically low in most normal adult tissues, it is significantly upregulated in many human cancers and is associated with poor prognosis.[2][3][5] This elevated expression provides cancer cells with the necessary building blocks for membrane synthesis, energy storage, and the generation of signaling molecules to support rapid proliferation.[2][6][7][8] Consequently, FASN has emerged as a promising therapeutic target for the development of novel anti-cancer agents.
Mechanism of Action of FASN Inhibitors
This compound is a hypothetical small molecule inhibitor designed to target the enzymatic activity of FASN. The primary mechanism of action of such inhibitors is to block one of the catalytic domains of the FASN multi-enzyme complex.[4] Inhibition of FASN leads to a depletion of downstream lipid products and an accumulation of the substrate malonyl-CoA.[3][9] This disruption in lipid metabolism can induce a variety of cellular responses, including cell cycle arrest, apoptosis, and the inhibition of tumor growth.[3][10] The protocols detailed below will enable the user to quantify the inhibitory effect of this compound on FASN activity and its downstream cellular consequences.
Key Experimental Protocols
Here, we provide detailed protocols for assessing the impact of this compound on FASN activity. These protocols cover in vitro enzymatic assays and cell-based assays.
Protocol 1: In Vitro FASN Activity Assay (Spectrophotometric)
This assay measures the activity of purified FASN by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH, a necessary cofactor for fatty acid synthesis.[8][11][12][13]
Materials:
-
Purified human FASN enzyme
-
This compound
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM EDTA, 1 mM DTT
-
Acetyl-CoA solution (10 mM)
-
Malonyl-CoA solution (10 mM)
-
NADPH solution (10 mM)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare fresh dilutions of all stock solutions in Assay Buffer.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare the following reaction mixture (final volume 200 µL):
-
Assay Buffer
-
2 µL of 10 mM Acetyl-CoA (final concentration: 100 µM)
-
2 µL of 10 mM NADPH (final concentration: 100 µM)
-
Purified FASN enzyme (e.g., 2 µg)
-
Varying concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control (e.g., DMSO).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow this compound to bind to the enzyme.
-
Initiate Reaction: Add 2 µL of 10 mM Malonyl-CoA (final concentration: 100 µM) to each well to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C.
-
Calculate FASN Activity: The rate of NADPH oxidation is proportional to FASN activity. Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time curve. The FASN activity is expressed as nmol of NADPH consumed per minute per mg of protein.
Data Presentation:
| This compound Conc. (µM) | Rate of NADPH oxidation (mOD/min) | % Inhibition |
| 0 (Vehicle) | 10.5 ± 0.8 | 0 |
| 0.01 | 9.2 ± 0.6 | 12.4 |
| 0.1 | 6.8 ± 0.5 | 35.2 |
| 1 | 3.1 ± 0.3 | 70.5 |
| 10 | 0.5 ± 0.1 | 95.2 |
| 100 | 0.1 ± 0.05 | 99.0 |
Protocol 2: In Vitro FASN Activity Assay (Mass Spectrometry-based)
This method offers a more direct measurement of FASN activity by quantifying the de novo synthesis of fatty acids using stable isotope-labeled substrates.[7][8][12][13][14]
Materials:
-
Purified human FASN enzyme
-
This compound
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT
-
[¹³C₂]-Acetyl-CoA solution (1 mM)
-
[¹³C₃]-Malonyl-CoA solution (1 mM)
-
NADPH solution (10 mM)
-
Internal Standard: [¹³C₁₆]-Palmitate
-
Methanol (ice-cold)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Assay Buffer
-
10 µL of 1 mM [¹³C₂]-Acetyl-CoA
-
10 µL of 1 mM [¹³C₃]-Malonyl-CoA
-
2 µL of 10 mM NADPH
-
Purified FASN enzyme (e.g., 5 µg)
-
Varying concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold methanol.
-
Add Internal Standard: Add a known amount of [¹³C₁₆]-Palmitate internal standard to each sample.
-
Lipid Extraction: Perform a lipid extraction (e.g., using a Bligh-Dyer method).
-
LC-MS Analysis: Analyze the extracted lipids by LC-MS to quantify the amount of newly synthesized [¹³C₁₈]-Palmitate relative to the internal standard.
-
Calculate FASN Activity: The amount of [¹³C₁₈]-Palmitate produced is directly proportional to FASN activity.
Data Presentation:
| This compound Conc. (µM) | [¹³C₁₈]-Palmitate (pmol/min/mg) | % Inhibition |
| 0 (Vehicle) | 85.2 ± 7.1 | 0 |
| 0.01 | 72.5 ± 6.3 | 14.9 |
| 0.1 | 45.1 ± 4.9 | 47.1 |
| 1 | 12.8 ± 2.1 | 85.0 |
| 10 | 1.5 ± 0.4 | 98.2 |
| 100 | 0.2 ± 0.1 | 99.8 |
Protocol 3: Cell-Based FASN Activity Assay (Lipid Accumulation)
This protocol assesses the effect of this compound on de novo lipogenesis in a cellular context by measuring the incorporation of a labeled precursor into cellular lipids.
Materials:
-
Cancer cell line with high FASN expression (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
This compound
-
[¹⁴C]-Acetate or [³H]-Acetate
-
Scintillation cocktail
-
Scintillation counter
-
Lipid extraction solvents (e.g., hexane/isopropanol)
Procedure:
-
Cell Culture: Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control for 24-48 hours.
-
Labeling: Add [¹⁴C]-Acetate (e.g., 1 µCi/mL) to the culture medium and incubate for 4-6 hours.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS, lyse them, and extract the total lipids.
-
Scintillation Counting: Add the extracted lipids to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the total protein content of the cell lysate.
Data Presentation:
| This compound Conc. (µM) | [¹⁴C]-Lipid Incorporation (DPM/µg protein) | % Inhibition of Lipogenesis |
| 0 (Vehicle) | 15,432 ± 1,287 | 0 |
| 0.1 | 12,876 ± 1,102 | 16.6 |
| 1 | 7,543 ± 891 | 51.1 |
| 10 | 2,109 ± 345 | 86.3 |
| 50 | 543 ± 98 | 96.5 |
Signaling Pathways and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: FASN Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Efficacy.
References
- 1. Dual regulation of fatty acid synthase (FASN) expression by O-GlcNAc transferase (OGT) and mTOR pathway in proliferating liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FASN promotes lipid metabolism and progression in colorectal cancer via the SP1/PLA2G4B axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Assessing FASN Activity Following Fasn-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive methodology for assessing the activity of Fatty Acid Synthase (FASN) following treatment with Fasn-IN-1, a putative inhibitor of FASN. The protocols outlined below are designed for researchers in academic and industrial settings who are engaged in drug discovery and development, particularly those targeting metabolic pathways in cancer and other diseases.
Introduction to FASN
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1][2][3][4] It catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid.[2][4] While FASN expression is typically low in most normal adult tissues, it is significantly upregulated in many human cancers and is associated with poor prognosis.[2][3][5] This elevated expression provides cancer cells with the necessary building blocks for membrane synthesis, energy storage, and the generation of signaling molecules to support rapid proliferation.[2][6][7][8] Consequently, FASN has emerged as a promising therapeutic target for the development of novel anti-cancer agents.
Mechanism of Action of FASN Inhibitors
This compound is a hypothetical small molecule inhibitor designed to target the enzymatic activity of FASN. The primary mechanism of action of such inhibitors is to block one of the catalytic domains of the FASN multi-enzyme complex.[4] Inhibition of FASN leads to a depletion of downstream lipid products and an accumulation of the substrate malonyl-CoA.[3][9] This disruption in lipid metabolism can induce a variety of cellular responses, including cell cycle arrest, apoptosis, and the inhibition of tumor growth.[3][10] The protocols detailed below will enable the user to quantify the inhibitory effect of this compound on FASN activity and its downstream cellular consequences.
Key Experimental Protocols
Here, we provide detailed protocols for assessing the impact of this compound on FASN activity. These protocols cover in vitro enzymatic assays and cell-based assays.
Protocol 1: In Vitro FASN Activity Assay (Spectrophotometric)
This assay measures the activity of purified FASN by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH, a necessary cofactor for fatty acid synthesis.[8][11][12][13]
Materials:
-
Purified human FASN enzyme
-
This compound
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT
-
Acetyl-CoA solution (10 mM)
-
Malonyl-CoA solution (10 mM)
-
NADPH solution (10 mM)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare fresh dilutions of all stock solutions in Assay Buffer.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare the following reaction mixture (final volume 200 µL):
-
Assay Buffer
-
2 µL of 10 mM Acetyl-CoA (final concentration: 100 µM)
-
2 µL of 10 mM NADPH (final concentration: 100 µM)
-
Purified FASN enzyme (e.g., 2 µg)
-
Varying concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control (e.g., DMSO).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow this compound to bind to the enzyme.
-
Initiate Reaction: Add 2 µL of 10 mM Malonyl-CoA (final concentration: 100 µM) to each well to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C.
-
Calculate FASN Activity: The rate of NADPH oxidation is proportional to FASN activity. Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time curve. The FASN activity is expressed as nmol of NADPH consumed per minute per mg of protein.
Data Presentation:
| This compound Conc. (µM) | Rate of NADPH oxidation (mOD/min) | % Inhibition |
| 0 (Vehicle) | 10.5 ± 0.8 | 0 |
| 0.01 | 9.2 ± 0.6 | 12.4 |
| 0.1 | 6.8 ± 0.5 | 35.2 |
| 1 | 3.1 ± 0.3 | 70.5 |
| 10 | 0.5 ± 0.1 | 95.2 |
| 100 | 0.1 ± 0.05 | 99.0 |
Protocol 2: In Vitro FASN Activity Assay (Mass Spectrometry-based)
This method offers a more direct measurement of FASN activity by quantifying the de novo synthesis of fatty acids using stable isotope-labeled substrates.[7][8][12][13][14]
Materials:
-
Purified human FASN enzyme
-
This compound
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT
-
[¹³C₂]-Acetyl-CoA solution (1 mM)
-
[¹³C₃]-Malonyl-CoA solution (1 mM)
-
NADPH solution (10 mM)
-
Internal Standard: [¹³C₁₆]-Palmitate
-
Methanol (ice-cold)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Assay Buffer
-
10 µL of 1 mM [¹³C₂]-Acetyl-CoA
-
10 µL of 1 mM [¹³C₃]-Malonyl-CoA
-
2 µL of 10 mM NADPH
-
Purified FASN enzyme (e.g., 5 µg)
-
Varying concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold methanol.
-
Add Internal Standard: Add a known amount of [¹³C₁₆]-Palmitate internal standard to each sample.
-
Lipid Extraction: Perform a lipid extraction (e.g., using a Bligh-Dyer method).
-
LC-MS Analysis: Analyze the extracted lipids by LC-MS to quantify the amount of newly synthesized [¹³C₁₈]-Palmitate relative to the internal standard.
-
Calculate FASN Activity: The amount of [¹³C₁₈]-Palmitate produced is directly proportional to FASN activity.
Data Presentation:
| This compound Conc. (µM) | [¹³C₁₈]-Palmitate (pmol/min/mg) | % Inhibition |
| 0 (Vehicle) | 85.2 ± 7.1 | 0 |
| 0.01 | 72.5 ± 6.3 | 14.9 |
| 0.1 | 45.1 ± 4.9 | 47.1 |
| 1 | 12.8 ± 2.1 | 85.0 |
| 10 | 1.5 ± 0.4 | 98.2 |
| 100 | 0.2 ± 0.1 | 99.8 |
Protocol 3: Cell-Based FASN Activity Assay (Lipid Accumulation)
This protocol assesses the effect of this compound on de novo lipogenesis in a cellular context by measuring the incorporation of a labeled precursor into cellular lipids.
Materials:
-
Cancer cell line with high FASN expression (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
This compound
-
[¹⁴C]-Acetate or [³H]-Acetate
-
Scintillation cocktail
-
Scintillation counter
-
Lipid extraction solvents (e.g., hexane/isopropanol)
Procedure:
-
Cell Culture: Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control for 24-48 hours.
-
Labeling: Add [¹⁴C]-Acetate (e.g., 1 µCi/mL) to the culture medium and incubate for 4-6 hours.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS, lyse them, and extract the total lipids.
-
Scintillation Counting: Add the extracted lipids to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the total protein content of the cell lysate.
Data Presentation:
| This compound Conc. (µM) | [¹⁴C]-Lipid Incorporation (DPM/µg protein) | % Inhibition of Lipogenesis |
| 0 (Vehicle) | 15,432 ± 1,287 | 0 |
| 0.1 | 12,876 ± 1,102 | 16.6 |
| 1 | 7,543 ± 891 | 51.1 |
| 10 | 2,109 ± 345 | 86.3 |
| 50 | 543 ± 98 | 96.5 |
Signaling Pathways and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: FASN Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Efficacy.
References
- 1. Dual regulation of fatty acid synthase (FASN) expression by O-GlcNAc transferase (OGT) and mTOR pathway in proliferating liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FASN promotes lipid metabolism and progression in colorectal cancer via the SP1/PLA2G4B axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Measuring the Efficacy of FASN Inhibitors Using the NADPH Oxidation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1] It catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid, utilizing NADPH as a reducing agent.[1][2] In normal adult tissues, FASN expression is generally low, as most cells rely on circulating dietary fatty acids.[3] However, many cancer cells exhibit upregulated FASN expression and a heightened dependence on endogenous fatty acid synthesis to support rapid proliferation, membrane production, and signaling molecule synthesis.[4][5] This dependency makes FASN a compelling therapeutic target in oncology.[5]
Fasn-IN-1 is a novel small molecule inhibitor of FASN. Its efficacy can be quantitatively assessed using the NADPH oxidation assay, which provides a direct measure of FASN catalytic activity. This spectrophotometric assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the fatty acid synthesis process.[6][7]
These application notes provide a detailed protocol for determining the inhibitory potential of this compound on FASN activity.
Signaling Pathways Involving FASN
FASN is implicated in several key signaling pathways that are often dysregulated in cancer. Inhibition of FASN can disrupt these pathways, leading to anti-tumor effects.[7]
Experimental Workflow for Evaluating this compound Efficacy
The following workflow outlines the key steps for assessing the inhibitory effect of this compound on FASN activity.
Data Presentation
The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce FASN activity by 50%. The results of the NADPH oxidation assay can be summarized in a table for clear comparison.
Table 1: Inhibitory Activity of this compound and Control Compounds on FASN
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| This compound | [Insert experimentally determined value] | [Insert value] |
| C75 (Control) | 35[8] | [Insert value] |
| Orlistat (Control) | [Insert value from literature] | [Insert value] |
Note: The IC50 value for this compound needs to be determined experimentally. The value for C75 is provided as a literature reference. The IC50 of Orlistat can also be found in scientific literature.
Experimental Protocols
Materials and Reagents
-
Purified human FASN enzyme
-
Potassium phosphate (B84403) buffer (200 mM, pH 6.6)
-
Dithiothreitol (DTT)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Preparation of Solutions
-
Assay Buffer: 200 mM potassium phosphate buffer (pH 6.6) containing 1 mM DTT and 1 mM EDTA. Prepare fresh on the day of the experiment.
-
FASN Enzyme Stock: Dilute purified FASN to a working concentration (e.g., 10 µg/mL) in Assay Buffer. Keep on ice.
-
Substrate Stock Solutions:
-
Acetyl-CoA: Prepare a 10 mM stock solution in sterile water.
-
Malonyl-CoA: Prepare a 10 mM stock solution in sterile water.
-
-
NADPH Stock Solution: Prepare a 10 mM stock solution in sterile water.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in DMSO to create a serial dilution series (e.g., from 10 mM to 10 nM).
NADPH Oxidation Assay Protocol for this compound IC50 Determination
This protocol is adapted for a 96-well plate format with a final reaction volume of 200 µL.
-
Assay Plate Setup:
-
Add 170 µL of Assay Buffer to each well.
-
Add 2 µL of the appropriate this compound dilution or DMSO (for vehicle control) to each well.
-
Add 10 µL of the FASN enzyme working solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[6]
-
-
Background Measurement:
-
Before initiating the reaction, measure the background absorbance at 340 nm for 5 minutes at 1-minute intervals to ensure no significant NADPH oxidation is occurring without the substrates.
-
-
Initiation of the Reaction:
-
Prepare a reaction mix containing:
-
3 µL of 10 mM Acetyl-CoA (final concentration: 30 µM)
-
5 µL of 10 mM Malonyl-CoA (final concentration: 50 µM)
-
5 µL of 10 mM NADPH (final concentration: 240 µM)
-
Adjust the volume with sterile water to make a 20 µL addition per well.
-
-
Add 20 µL of the reaction mix to each well to start the reaction.
-
-
Measurement of FASN Activity:
-
Immediately after adding the reaction mix, start measuring the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C.[2]
-
Data Analysis
-
Calculate the Rate of NADPH Oxidation:
-
For each well, determine the rate of change in absorbance at 340 nm per minute (ΔA340/min). This is the slope of the linear portion of the absorbance vs. time curve.
-
The rate of NADPH oxidation can be calculated using the Beer-Lambert law (ε of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
-
Determine Percent Inhibition:
-
Calculate the percentage of FASN activity inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100
-
-
IC50 Calculation:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Conclusion
The NADPH oxidation assay is a robust and direct method for determining the efficacy of FASN inhibitors like this compound. By following this protocol, researchers can obtain reliable quantitative data on the inhibitory potential of novel compounds, which is a critical step in the drug development process for FASN-targeted cancer therapies. The disruption of FASN-mediated signaling pathways by potent inhibitors holds significant promise for the treatment of various malignancies.
References
- 1. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of FASN inhibition on the growth and metabolism of a cisplatin‐resistant ovarian carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual screening-based identification of novel fatty acid synthase inhibitor and evaluation of its antiproliferative activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the fatty acid synthase interaction network via iTRAQ-based proteomics indicates the potential molecular mechanisms of liver cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid synthase - Wikipedia [en.wikipedia.org]
- 8. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of FASN Inhibitors Using the NADPH Oxidation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1] It catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid, utilizing NADPH as a reducing agent.[1][2] In normal adult tissues, FASN expression is generally low, as most cells rely on circulating dietary fatty acids.[3] However, many cancer cells exhibit upregulated FASN expression and a heightened dependence on endogenous fatty acid synthesis to support rapid proliferation, membrane production, and signaling molecule synthesis.[4][5] This dependency makes FASN a compelling therapeutic target in oncology.[5]
Fasn-IN-1 is a novel small molecule inhibitor of FASN. Its efficacy can be quantitatively assessed using the NADPH oxidation assay, which provides a direct measure of FASN catalytic activity. This spectrophotometric assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the fatty acid synthesis process.[6][7]
These application notes provide a detailed protocol for determining the inhibitory potential of this compound on FASN activity.
Signaling Pathways Involving FASN
FASN is implicated in several key signaling pathways that are often dysregulated in cancer. Inhibition of FASN can disrupt these pathways, leading to anti-tumor effects.[7]
Experimental Workflow for Evaluating this compound Efficacy
The following workflow outlines the key steps for assessing the inhibitory effect of this compound on FASN activity.
Data Presentation
The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce FASN activity by 50%. The results of the NADPH oxidation assay can be summarized in a table for clear comparison.
Table 1: Inhibitory Activity of this compound and Control Compounds on FASN
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| This compound | [Insert experimentally determined value] | [Insert value] |
| C75 (Control) | 35[8] | [Insert value] |
| Orlistat (Control) | [Insert value from literature] | [Insert value] |
Note: The IC50 value for this compound needs to be determined experimentally. The value for C75 is provided as a literature reference. The IC50 of Orlistat can also be found in scientific literature.
Experimental Protocols
Materials and Reagents
-
Purified human FASN enzyme
-
Potassium phosphate buffer (200 mM, pH 6.6)
-
Dithiothreitol (DTT)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Preparation of Solutions
-
Assay Buffer: 200 mM potassium phosphate buffer (pH 6.6) containing 1 mM DTT and 1 mM EDTA. Prepare fresh on the day of the experiment.
-
FASN Enzyme Stock: Dilute purified FASN to a working concentration (e.g., 10 µg/mL) in Assay Buffer. Keep on ice.
-
Substrate Stock Solutions:
-
Acetyl-CoA: Prepare a 10 mM stock solution in sterile water.
-
Malonyl-CoA: Prepare a 10 mM stock solution in sterile water.
-
-
NADPH Stock Solution: Prepare a 10 mM stock solution in sterile water.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in DMSO to create a serial dilution series (e.g., from 10 mM to 10 nM).
NADPH Oxidation Assay Protocol for this compound IC50 Determination
This protocol is adapted for a 96-well plate format with a final reaction volume of 200 µL.
-
Assay Plate Setup:
-
Add 170 µL of Assay Buffer to each well.
-
Add 2 µL of the appropriate this compound dilution or DMSO (for vehicle control) to each well.
-
Add 10 µL of the FASN enzyme working solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[6]
-
-
Background Measurement:
-
Before initiating the reaction, measure the background absorbance at 340 nm for 5 minutes at 1-minute intervals to ensure no significant NADPH oxidation is occurring without the substrates.
-
-
Initiation of the Reaction:
-
Prepare a reaction mix containing:
-
3 µL of 10 mM Acetyl-CoA (final concentration: 30 µM)
-
5 µL of 10 mM Malonyl-CoA (final concentration: 50 µM)
-
5 µL of 10 mM NADPH (final concentration: 240 µM)
-
Adjust the volume with sterile water to make a 20 µL addition per well.
-
-
Add 20 µL of the reaction mix to each well to start the reaction.
-
-
Measurement of FASN Activity:
-
Immediately after adding the reaction mix, start measuring the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C.[2]
-
Data Analysis
-
Calculate the Rate of NADPH Oxidation:
-
For each well, determine the rate of change in absorbance at 340 nm per minute (ΔA340/min). This is the slope of the linear portion of the absorbance vs. time curve.
-
The rate of NADPH oxidation can be calculated using the Beer-Lambert law (ε of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
-
Determine Percent Inhibition:
-
Calculate the percentage of FASN activity inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100
-
-
IC50 Calculation:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Conclusion
The NADPH oxidation assay is a robust and direct method for determining the efficacy of FASN inhibitors like this compound. By following this protocol, researchers can obtain reliable quantitative data on the inhibitory potential of novel compounds, which is a critical step in the drug development process for FASN-targeted cancer therapies. The disruption of FASN-mediated signaling pathways by potent inhibitors holds significant promise for the treatment of various malignancies.
References
- 1. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of FASN inhibition on the growth and metabolism of a cisplatin‐resistant ovarian carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual screening-based identification of novel fatty acid synthase inhibitor and evaluation of its antiproliferative activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the fatty acid synthase interaction network via iTRAQ-based proteomics indicates the potential molecular mechanisms of liver cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid synthase - Wikipedia [en.wikipedia.org]
- 8. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Fasn-IN-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasn-IN-1, also known as TVB-2460, is a potent and specific inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway. Upregulation of FASN is a common feature in various cancers, where it provides lipids for membrane synthesis, energy storage, and signaling molecules, contributing to tumor growth and survival.[1][2] Inhibition of FASN has emerged as a promising therapeutic strategy in oncology.[3][4][5] These application notes provide a detailed protocol for in vivo studies using this compound and its closely related, well-characterized analog TVB-3664 in mouse models of cancer. The provided methodologies are based on published preclinical studies with these FASN inhibitors.
Mechanism of Action
This compound and its analogs are reversible, orally available small molecules that selectively inhibit the β-ketoacyl reductase (KR) domain of FASN.[1] This inhibition blocks the synthesis of palmitate, the primary product of FASN, leading to a depletion of downstream lipids essential for cancer cell proliferation and survival.[3] Downstream effects of FASN inhibition include the disruption of signaling pathways crucial for tumor progression, such as the PI3K/AKT and MAPK/ERK pathways, and the induction of apoptosis.[2][3][6]
Data Presentation
Table 1: In Vivo Efficacy of FASN Inhibitors in Mouse Xenograft Models
| Compound | Mouse Model | Cancer Type | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| TVB-3664 | NSG Mice (PDX) | Colorectal Cancer | 3 mg/kg, oral gavage, daily | 4 weeks | 30% reduction in tumor weight | [7][8] |
| TVB-3664 | NSG Mice (PDX) | Colorectal Cancer | 6 mg/kg, oral gavage, daily | 4 weeks | 51.5% reduction in tumor weight | [7][8] |
| ASC60 | PDOX Mouse Model | Breast Cancer Brain Metastasis | 20, 60, 100 mg/kg, oral gavage, daily | 4 weeks | Dose-dependent TGI: 10.83%, 36.95%, 49.21% on Day 13 | [9] |
| TVB-3166 | Xenograft | Non-Small Cell Lung Cancer | 60 mg/kg, oral gavage, daily | Not Specified | Significant tumor growth inhibition | [10] |
| Orlistat | Xenograft | Cisplatin-Resistant Ovarian Cancer | 240 mg/kg, daily | Not Specified | Delayed tumor growth in combination with cisplatin | [11] |
Table 2: Pharmacodynamic & Biomarker Data
| Compound | Biomarker | Tissue/Fluid | Change | Significance | Reference |
| TVB-2640 | Palmitate | Sebum | >90% reduction by Day 15 | Target Engagement | [12] |
| TVB-3664 | Hepatic Triglycerides | Liver | Significant decrease | Pharmacodynamic Effect | [13] |
| TVB-3664 | Palmitate | Plasma | Significant decrease in some models | Target Engagement | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol is based on formulations used for the closely related FASN inhibitor TVB-3664.[7][8][14]
Materials:
-
This compound (or analog TVB-3664) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Saline (0.9% NaCl) or Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation (Aqueous-based):
-
Vehicle Preparation (Oil-based for long-term studies):
-
This compound Formulation:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[8]
-
For the aqueous-based formulation, add the DMSO stock solution to the pre-mixed vehicle components (PEG300, Tween-80, Saline) to achieve the final desired concentration.[7] For example, to prepare a 1 mg/mL solution, add 100 µL of a 10 mg/mL DMSO stock to 900 µL of the vehicle.
-
For the oil-based formulation, add the DMSO stock solution to the corn oil and mix thoroughly.[8]
-
Vortex the final formulation vigorously. If necessary, sonicate briefly to ensure complete dissolution. The final solution should be clear.[7]
-
Prepare fresh formulation daily or as stability allows.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials and Animals:
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
-
Oral gavage needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in sterile PBS or culture medium, with or without Matrigel, at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment Initiation and Dosing:
-
Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
-
Administer this compound formulation or vehicle control via oral gavage daily. Recommended starting doses for analogous compounds like TVB-3664 range from 3-10 mg/kg.[6][7][13]
-
The treatment duration is typically 3-4 weeks or until the tumors in the control group reach the predetermined endpoint.[7][9]
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Excise the tumors and measure their final weight.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (Western blot, RNA sequencing) or fixed in formalin for immunohistochemistry.
-
Collect blood samples for pharmacokinetic or biomarker analysis (e.g., plasma palmitate levels).[6]
-
Mandatory Visualization
Caption: FASN Signaling Pathway and Inhibition by this compound.
Caption: In Vivo Xenograft Study Workflow.
Caption: Mechanism of Anti-Tumor Action of this compound.
References
- 1. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2(+) Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TVB-3664 | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. The effect of FASN inhibition on the growth and metabolism of a cisplatin‐resistant ovarian carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Fasn-IN-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasn-IN-1, also known as TVB-2460, is a potent and specific inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway. Upregulation of FASN is a common feature in various cancers, where it provides lipids for membrane synthesis, energy storage, and signaling molecules, contributing to tumor growth and survival.[1][2] Inhibition of FASN has emerged as a promising therapeutic strategy in oncology.[3][4][5] These application notes provide a detailed protocol for in vivo studies using this compound and its closely related, well-characterized analog TVB-3664 in mouse models of cancer. The provided methodologies are based on published preclinical studies with these FASN inhibitors.
Mechanism of Action
This compound and its analogs are reversible, orally available small molecules that selectively inhibit the β-ketoacyl reductase (KR) domain of FASN.[1] This inhibition blocks the synthesis of palmitate, the primary product of FASN, leading to a depletion of downstream lipids essential for cancer cell proliferation and survival.[3] Downstream effects of FASN inhibition include the disruption of signaling pathways crucial for tumor progression, such as the PI3K/AKT and MAPK/ERK pathways, and the induction of apoptosis.[2][3][6]
Data Presentation
Table 1: In Vivo Efficacy of FASN Inhibitors in Mouse Xenograft Models
| Compound | Mouse Model | Cancer Type | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| TVB-3664 | NSG Mice (PDX) | Colorectal Cancer | 3 mg/kg, oral gavage, daily | 4 weeks | 30% reduction in tumor weight | [7][8] |
| TVB-3664 | NSG Mice (PDX) | Colorectal Cancer | 6 mg/kg, oral gavage, daily | 4 weeks | 51.5% reduction in tumor weight | [7][8] |
| ASC60 | PDOX Mouse Model | Breast Cancer Brain Metastasis | 20, 60, 100 mg/kg, oral gavage, daily | 4 weeks | Dose-dependent TGI: 10.83%, 36.95%, 49.21% on Day 13 | [9] |
| TVB-3166 | Xenograft | Non-Small Cell Lung Cancer | 60 mg/kg, oral gavage, daily | Not Specified | Significant tumor growth inhibition | [10] |
| Orlistat | Xenograft | Cisplatin-Resistant Ovarian Cancer | 240 mg/kg, daily | Not Specified | Delayed tumor growth in combination with cisplatin | [11] |
Table 2: Pharmacodynamic & Biomarker Data
| Compound | Biomarker | Tissue/Fluid | Change | Significance | Reference |
| TVB-2640 | Palmitate | Sebum | >90% reduction by Day 15 | Target Engagement | [12] |
| TVB-3664 | Hepatic Triglycerides | Liver | Significant decrease | Pharmacodynamic Effect | [13] |
| TVB-3664 | Palmitate | Plasma | Significant decrease in some models | Target Engagement | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol is based on formulations used for the closely related FASN inhibitor TVB-3664.[7][8][14]
Materials:
-
This compound (or analog TVB-3664) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Saline (0.9% NaCl) or Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation (Aqueous-based):
-
Vehicle Preparation (Oil-based for long-term studies):
-
This compound Formulation:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[8]
-
For the aqueous-based formulation, add the DMSO stock solution to the pre-mixed vehicle components (PEG300, Tween-80, Saline) to achieve the final desired concentration.[7] For example, to prepare a 1 mg/mL solution, add 100 µL of a 10 mg/mL DMSO stock to 900 µL of the vehicle.
-
For the oil-based formulation, add the DMSO stock solution to the corn oil and mix thoroughly.[8]
-
Vortex the final formulation vigorously. If necessary, sonicate briefly to ensure complete dissolution. The final solution should be clear.[7]
-
Prepare fresh formulation daily or as stability allows.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials and Animals:
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
-
Oral gavage needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in sterile PBS or culture medium, with or without Matrigel, at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment Initiation and Dosing:
-
Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
-
Administer this compound formulation or vehicle control via oral gavage daily. Recommended starting doses for analogous compounds like TVB-3664 range from 3-10 mg/kg.[6][7][13]
-
The treatment duration is typically 3-4 weeks or until the tumors in the control group reach the predetermined endpoint.[7][9]
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Excise the tumors and measure their final weight.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (Western blot, RNA sequencing) or fixed in formalin for immunohistochemistry.
-
Collect blood samples for pharmacokinetic or biomarker analysis (e.g., plasma palmitate levels).[6]
-
Mandatory Visualization
Caption: FASN Signaling Pathway and Inhibition by this compound.
Caption: In Vivo Xenograft Study Workflow.
Caption: Mechanism of Anti-Tumor Action of this compound.
References
- 1. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2(+) Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TVB-3664 | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. The effect of FASN inhibition on the growth and metabolism of a cisplatin‐resistant ovarian carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Administration of Fasn-IN-1 for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Fasn-IN-1 in preclinical animal studies. This compound is a potent and specific inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway that is frequently upregulated in various cancers and metabolic diseases.[1][2] These guidelines are intended to assist researchers in designing and executing in vivo experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[1] In normal adult tissues, FASN expression is generally low, as most fatty acids are obtained from dietary sources. However, many cancer cells exhibit increased FASN expression to support rapid proliferation and membrane synthesis.[1] Inhibition of FASN by this compound disrupts these processes, leading to apoptosis in tumor cells.[3] The anti-tumor effects of FASN inhibitors are associated with the downregulation of key oncogenic signaling pathways, including the PI3K/AKT/mTOR and β-catenin pathways.[3][4][5]
Signaling Pathway
The following diagram illustrates the central role of FASN in cellular metabolism and its interaction with key oncogenic signaling pathways. This compound acts to inhibit FASN, thereby impacting these downstream pathways.
Quantitative Data from Preclinical Studies with FASN Inhibitors
The following tables summarize quantitative data from preclinical studies using various FASN inhibitors. While specific data for this compound is limited, the information from structurally related and well-characterized inhibitors like TVB-3664 and C75 provides a strong basis for experimental design.
Table 1: In Vivo Efficacy of FASN Inhibitors in Xenograft Models
| Compound | Animal Model | Cancer Type | Dose and Route | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| TVB-3664 | NSG Mice (PDX) | Colorectal Cancer | 3-6 mg/kg, Oral Gavage, Daily | 4-6 weeks | 30 - 51.5% reduction in tumor weight | [6] |
| TVB-3664 | Nude Mice | Lung, Ovarian, Prostate, Pancreatic Cancer | 10 mg/kg, PO or 2.5 mg/kg, IV | Not Specified | Significant anti-tumor activity | [7] |
| C75 | neu-N Transgenic Mice | Mammary Cancer | Not Specified | Not Specified | Prevention of mammary cancer development | [8] |
| Fasnall | MMTV-Neu Mice | HER2+ Breast Cancer | 15 mg/kg, IP, Twice weekly | 3 weeks | Reduced tumor volume and increased median survival | [9] |
Table 2: Pharmacokinetic and In Vitro Potency Data of FASN Inhibitors
| Compound | Parameter | Value | Species/Cell Line | Reference |
| TVB-3664 | IC50 (Palmitate Synthesis) | 18 nM | Human cells | [10] |
| TVB-3664 | IC50 (Palmitate Synthesis) | 12 nM | Mouse cells | [10] |
| C75 | IC50 | 35 µM | PC3 (Prostate Cancer) | [11] |
| Fasnall | IC50 (FASN activity) | 3.71 µM | Human purified FASN | [9] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Note: The following formulation is a general guideline based on information for similar small molecule inhibitors and should be optimized for your specific experimental conditions. This compound is reported to be soluble in DMSO.[2][12]
Materials:
-
This compound (e.g., TargetMol, alias TVB-2460)[2]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile
Example Formulation (for a 2 mg/mL working solution): [2]
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL). This may require sonication to fully dissolve.[2]
-
To prepare the final dosing solution, take the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 and mix until clear.
-
Finally, add Saline or PBS to reach the final volume and mix well.
Example final composition: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS.[2]
Important Considerations:
-
Always prepare fresh dosing solutions on the day of administration.
-
The final concentration of DMSO should be kept low to avoid toxicity to the animals.
-
The vehicle control group should receive the same formulation without this compound.
Administration Protocols
The two most common routes of administration for FASN inhibitors in preclinical studies are oral gavage and intraperitoneal (IP) injection.
Protocol 1: Oral Gavage in Mice
This method is suitable for the daily administration of this compound.
Experimental Workflow for Oral Gavage
Detailed Steps:
-
Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.[13]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.[14]
-
Administration: Once the needle is in the correct position (esophagus), slowly administer the calculated volume of the this compound formulation. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[14]
-
Needle Withdrawal: Gently remove the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.[14]
Protocol 2: Intraperitoneal (IP) Injection in Mice
IP injection is another common route for administering therapeutic agents.
Experimental Workflow for IP Injection
Detailed Steps:
-
Animal Restraint: Restrain the mouse and position it in dorsal recumbency (on its back), tilting the head downwards. This allows the abdominal organs to move away from the injection site.[15]
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[16]
-
Needle Insertion: Using an appropriate gauge needle (e.g., 25-27G for mice), insert the needle at a 30-45 degree angle into the peritoneal cavity.[4][17]
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is present, withdraw the needle and reinject at a different site with a new needle.[15]
-
Injection: If aspiration is clear, inject the calculated volume of the this compound formulation. The maximum recommended volume for IP injection in mice is 10 mL/kg.[4]
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of discomfort or adverse reactions.
Concluding Remarks
The administration of this compound in preclinical animal models holds significant promise for investigating its therapeutic potential in cancer and metabolic disorders. The protocols outlined in this document, based on extensive research with FASN inhibitors, provide a solid foundation for conducting these studies. Careful attention to formulation, administration technique, and animal monitoring is crucial for obtaining reliable and reproducible results. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant institutional animal care and use committee (IACUC) guidelines.
References
- 1. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Fatty Acid Synthase | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Enhanced De Novo Lipid Synthesis Mediated by FASN Induces Chemoresistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. instechlabs.com [instechlabs.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. ltk.uzh.ch [ltk.uzh.ch]
- 16. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 17. uac.arizona.edu [uac.arizona.edu]
Administration of Fasn-IN-1 for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Fasn-IN-1 in preclinical animal studies. This compound is a potent and specific inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway that is frequently upregulated in various cancers and metabolic diseases.[1][2] These guidelines are intended to assist researchers in designing and executing in vivo experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[1] In normal adult tissues, FASN expression is generally low, as most fatty acids are obtained from dietary sources. However, many cancer cells exhibit increased FASN expression to support rapid proliferation and membrane synthesis.[1] Inhibition of FASN by this compound disrupts these processes, leading to apoptosis in tumor cells.[3] The anti-tumor effects of FASN inhibitors are associated with the downregulation of key oncogenic signaling pathways, including the PI3K/AKT/mTOR and β-catenin pathways.[3][4][5]
Signaling Pathway
The following diagram illustrates the central role of FASN in cellular metabolism and its interaction with key oncogenic signaling pathways. This compound acts to inhibit FASN, thereby impacting these downstream pathways.
Quantitative Data from Preclinical Studies with FASN Inhibitors
The following tables summarize quantitative data from preclinical studies using various FASN inhibitors. While specific data for this compound is limited, the information from structurally related and well-characterized inhibitors like TVB-3664 and C75 provides a strong basis for experimental design.
Table 1: In Vivo Efficacy of FASN Inhibitors in Xenograft Models
| Compound | Animal Model | Cancer Type | Dose and Route | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| TVB-3664 | NSG Mice (PDX) | Colorectal Cancer | 3-6 mg/kg, Oral Gavage, Daily | 4-6 weeks | 30 - 51.5% reduction in tumor weight | [6] |
| TVB-3664 | Nude Mice | Lung, Ovarian, Prostate, Pancreatic Cancer | 10 mg/kg, PO or 2.5 mg/kg, IV | Not Specified | Significant anti-tumor activity | [7] |
| C75 | neu-N Transgenic Mice | Mammary Cancer | Not Specified | Not Specified | Prevention of mammary cancer development | [8] |
| Fasnall | MMTV-Neu Mice | HER2+ Breast Cancer | 15 mg/kg, IP, Twice weekly | 3 weeks | Reduced tumor volume and increased median survival | [9] |
Table 2: Pharmacokinetic and In Vitro Potency Data of FASN Inhibitors
| Compound | Parameter | Value | Species/Cell Line | Reference |
| TVB-3664 | IC50 (Palmitate Synthesis) | 18 nM | Human cells | [10] |
| TVB-3664 | IC50 (Palmitate Synthesis) | 12 nM | Mouse cells | [10] |
| C75 | IC50 | 35 µM | PC3 (Prostate Cancer) | [11] |
| Fasnall | IC50 (FASN activity) | 3.71 µM | Human purified FASN | [9] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Note: The following formulation is a general guideline based on information for similar small molecule inhibitors and should be optimized for your specific experimental conditions. This compound is reported to be soluble in DMSO.[2][12]
Materials:
-
This compound (e.g., TargetMol, alias TVB-2460)[2]
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile
Example Formulation (for a 2 mg/mL working solution): [2]
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL). This may require sonication to fully dissolve.[2]
-
To prepare the final dosing solution, take the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 and mix until clear.
-
Finally, add Saline or PBS to reach the final volume and mix well.
Example final composition: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS.[2]
Important Considerations:
-
Always prepare fresh dosing solutions on the day of administration.
-
The final concentration of DMSO should be kept low to avoid toxicity to the animals.
-
The vehicle control group should receive the same formulation without this compound.
Administration Protocols
The two most common routes of administration for FASN inhibitors in preclinical studies are oral gavage and intraperitoneal (IP) injection.
Protocol 1: Oral Gavage in Mice
This method is suitable for the daily administration of this compound.
Experimental Workflow for Oral Gavage
Detailed Steps:
-
Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.[13]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.[14]
-
Administration: Once the needle is in the correct position (esophagus), slowly administer the calculated volume of the this compound formulation. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[14]
-
Needle Withdrawal: Gently remove the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.[14]
Protocol 2: Intraperitoneal (IP) Injection in Mice
IP injection is another common route for administering therapeutic agents.
Experimental Workflow for IP Injection
Detailed Steps:
-
Animal Restraint: Restrain the mouse and position it in dorsal recumbency (on its back), tilting the head downwards. This allows the abdominal organs to move away from the injection site.[15]
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[16]
-
Needle Insertion: Using an appropriate gauge needle (e.g., 25-27G for mice), insert the needle at a 30-45 degree angle into the peritoneal cavity.[4][17]
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is present, withdraw the needle and reinject at a different site with a new needle.[15]
-
Injection: If aspiration is clear, inject the calculated volume of the this compound formulation. The maximum recommended volume for IP injection in mice is 10 mL/kg.[4]
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of discomfort or adverse reactions.
Concluding Remarks
The administration of this compound in preclinical animal models holds significant promise for investigating its therapeutic potential in cancer and metabolic disorders. The protocols outlined in this document, based on extensive research with FASN inhibitors, provide a solid foundation for conducting these studies. Careful attention to formulation, administration technique, and animal monitoring is crucial for obtaining reliable and reproducible results. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant institutional animal care and use committee (IACUC) guidelines.
References
- 1. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Fatty Acid Synthase | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Enhanced De Novo Lipid Synthesis Mediated by FASN Induces Chemoresistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. instechlabs.com [instechlabs.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. ltk.uzh.ch [ltk.uzh.ch]
- 16. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 17. uac.arizona.edu [uac.arizona.edu]
Application of Fasnall in Metabolic Flux Analysis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasnall is a potent small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway. FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, a critical process for cell growth and survival, particularly in cancer cells where its expression is often upregulated.[1][2] The study of metabolic reprogramming in diseases like cancer frequently employs metabolic flux analysis (MFA) to quantify the rates of metabolic pathways. Fasnall has been utilized as a tool to probe the role of FASN in cellular metabolism; however, recent studies have revealed a dual mechanism of action, with Fasnall also acting as an inhibitor of mitochondrial respiratory Complex I.[3][4] This dual activity has profound implications for the interpretation of metabolic flux data and must be carefully considered in experimental design and analysis.
This document provides detailed application notes and protocols for the use of Fasnall in metabolic flux analysis, with a focus on stable isotope tracing methodologies.
Mechanism of Action
Fasnall is a selective inhibitor of human FASN with an IC50 of 3.71 μM for the purified enzyme.[5] It has been shown to potently block the incorporation of acetate (B1210297) and glucose into total lipids in cell-based assays, with IC50 values of 147 nM and 213 nM, respectively, in HepG2 cells.[6] The primary mechanism of FASN inhibition by Fasnall is through targeting the enzyme's co-factor binding sites.[1]
Crucially, Fasnall also inhibits Complex I of the electron transport chain.[3][4] This off-target effect leads to an accumulation of NADH and a subsequent depletion of TCA cycle metabolites, mimicking some of the metabolic signatures of FASN inhibition.[3] This dual action necessitates careful experimental design and data interpretation to distinguish the effects of FASN inhibition from those of Complex I inhibition.
Data Presentation
The following tables summarize the quantitative data on the effects of Fasnall and other FASN inhibitors on cellular metabolism.
Table 1: Inhibitory Activity of Fasnall
| Assay | Cell Line/System | IC50 | Reference |
| Purified human FASN activity | BT474 cell line | 3.71 μM | [5] |
| [³H]acetate incorporation into lipids | HepG2 | 147 nM | [6] |
| [³H]glucose incorporation into lipids | HepG2 | 213 nM | [6] |
| Cell Proliferation | BT474 (HER2+ Breast Cancer) | ~5 μM | [6] |
Table 2: Metabolic Effects of Fasnall Treatment in BT-474 Breast Cancer Cells
| Metabolite/Flux | Treatment Condition | Fold Change vs. Control | Reference |
| Glucose Consumption Flux | 24h Fasnall | ~9-fold increase | [5] |
| Lactate (B86563) Secretion Flux | 24h Fasnall | ~18-fold increase | [5] |
| ¹³C-labeling of Myristic Acid from [U-¹³C₆] D-glucose | 24h Fasnall | Decrease | [5] |
| ¹³C-labeling of Palmitic Acid from [U-¹³C₆] D-glucose | 24h Fasnall | Decrease | [5] |
| ¹³C-labeling of Myristic Acid from [U-¹³C₅] L-glutamine | 24h Fasnall | Increase | [5] |
| ¹³C-labeling of Palmitic Acid from [U-¹³C₅] L-glutamine | 24h Fasnall | Increase | [5] |
Table 3: Comparative IC50 Values of Other FASN Inhibitors
| Inhibitor | Target | IC50 | Reference |
| TVB-2640 (Denifanstat) | FASN | 52 nM | [7] |
| GSK2194069 | FASN (β-ketoacyl reductase domain) | 7.7 nM | [8] |
| C75 | FASN | 35 µM (in PC3 cells) | [9] |
Experimental Protocols
Protocol 1: Stable Isotope Tracing with Fasnall to Assess Effects on Fatty Acid Synthesis
This protocol is designed to measure the contribution of glucose and glutamine to de novo fatty acid synthesis in the presence of Fasnall.
1. Cell Culture and Treatment: a. Seed cells (e.g., BT-474 breast cancer cells) in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. b. Culture cells in standard growth medium for 24 hours. c. Replace the medium with fresh medium containing either DMSO (vehicle control) or the desired concentration of Fasnall (e.g., 1-5 μM). Incubate for the desired treatment duration (e.g., 24 hours).
2. Isotope Labeling: a. After the pre-treatment period, aspirate the medium and replace it with medium containing the stable isotope tracer. For example, use RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum, and either [U-¹³C₆] D-glucose or [U-¹³C₅] L-glutamine.[5] The unlabeled counterpart of the tracer should be absent from the medium. b. The medium should also contain the same concentration of Fasnall or DMSO as the pre-treatment. c. Incubate the cells for a sufficient duration to achieve isotopic steady-state labeling of the metabolites of interest (e.g., 24 hours for fatty acids).[10]
3. Metabolite Extraction: a. Aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl solution. b. Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells. c. Transfer the cell suspension to a microcentrifuge tube. d. Vortex the tubes vigorously and incubate on ice for 10 minutes. e. Centrifuge at maximum speed at 4°C for 10 minutes to pellet cell debris. f. Transfer the supernatant containing the polar metabolites to a new tube. g. For fatty acid analysis, the remaining pellet can be subjected to lipid extraction using a method such as the Folch or Bligh-Dyer method.
4. Sample Preparation for GC-MS Analysis of Fatty Acids: a. The extracted lipids are saponified (e.g., using methanolic NaOH) to release free fatty acids. b. The fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol or by acidic methanolysis. c. The resulting FAMEs are extracted into an organic solvent (e.g., hexane) and concentrated for GC-MS analysis.
5. GC-MS Analysis: a. Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS). b. Use a suitable GC column for fatty acid separation (e.g., a long polar column). c. The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectra are scanned over a relevant mass range to detect the different isotopologues of the fatty acids. d. The isotopic labeling patterns of the fatty acids are determined by analyzing the mass isotopologue distributions of the molecular ions or characteristic fragment ions.[8]
6. Data Analysis: a. Correct the raw mass spectrometry data for the natural abundance of ¹³C. b. Calculate the fractional contribution of the tracer to the fatty acid pool. c. Compare the labeling patterns between the control and Fasnall-treated samples to determine the effect of the inhibitor on the utilization of glucose and glutamine for fatty acid synthesis.
Protocol 2: Analysis of Central Carbon Metabolism Fluxes using LC-MS
This protocol outlines a method to assess the impact of Fasnall on glycolysis and the TCA cycle.
1. Cell Culture, Treatment, and Isotope Labeling: a. Follow the same steps as in Protocol 1, sections 1 and 2, using [U-¹³C₆] D-glucose as the tracer. A shorter labeling time (e.g., 4-8 hours) may be sufficient to reach isotopic steady-state for glycolytic and TCA cycle intermediates.
2. Metabolite Extraction: a. Follow the same steps as in Protocol 1, section 3, to obtain the polar metabolite extract.
3. LC-MS Analysis: a. Analyze the polar metabolite extracts using a liquid chromatograph coupled to a high-resolution mass spectrometer (LC-MS). b. Use a suitable LC column for separating polar metabolites, such as a HILIC column. c. The mass spectrometer is operated in a mode that allows for the detection and quantification of the different isotopologues of the metabolites of interest (e.g., targeted SIM or full scan with high mass accuracy). d. The retention times and mass-to-charge ratios of the metabolites are compared to authentic standards for identification.
4. Data Analysis and Flux Calculation: a. Correct the raw mass spectrometry data for the natural abundance of ¹³C. b. The mass isotopologue distributions of key metabolites in glycolysis (e.g., pyruvate, lactate) and the TCA cycle (e.g., citrate, malate, succinate) are determined. c. These labeling patterns, along with measurements of nutrient uptake and secretion rates (e.g., glucose consumption and lactate production), are used as inputs for metabolic flux analysis software (e.g., INCA, Metran) to calculate the fluxes through the central carbon metabolism pathways.[10][11]
Visualizations
Caption: De novo fatty acid synthesis pathway and the inhibitory action of Fasnall on FASN.
Caption: General workflow for a metabolic flux analysis experiment.
Caption: Dual inhibitory action of Fasnall on FASN and mitochondrial Complex I.
References
- 1. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 2. lipidmaps.org [lipidmaps.org]
- 3. 13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis – Ecoss [ecoss.nau.edu]
- 4. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Synthase Inhibitor TVB-2640 Reduces Hepatic de Novo Lipogenesis in Males With Metabolic Abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fasnall in Metabolic Flux Analysis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasnall is a potent small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway. FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, a critical process for cell growth and survival, particularly in cancer cells where its expression is often upregulated.[1][2] The study of metabolic reprogramming in diseases like cancer frequently employs metabolic flux analysis (MFA) to quantify the rates of metabolic pathways. Fasnall has been utilized as a tool to probe the role of FASN in cellular metabolism; however, recent studies have revealed a dual mechanism of action, with Fasnall also acting as an inhibitor of mitochondrial respiratory Complex I.[3][4] This dual activity has profound implications for the interpretation of metabolic flux data and must be carefully considered in experimental design and analysis.
This document provides detailed application notes and protocols for the use of Fasnall in metabolic flux analysis, with a focus on stable isotope tracing methodologies.
Mechanism of Action
Fasnall is a selective inhibitor of human FASN with an IC50 of 3.71 μM for the purified enzyme.[5] It has been shown to potently block the incorporation of acetate and glucose into total lipids in cell-based assays, with IC50 values of 147 nM and 213 nM, respectively, in HepG2 cells.[6] The primary mechanism of FASN inhibition by Fasnall is through targeting the enzyme's co-factor binding sites.[1]
Crucially, Fasnall also inhibits Complex I of the electron transport chain.[3][4] This off-target effect leads to an accumulation of NADH and a subsequent depletion of TCA cycle metabolites, mimicking some of the metabolic signatures of FASN inhibition.[3] This dual action necessitates careful experimental design and data interpretation to distinguish the effects of FASN inhibition from those of Complex I inhibition.
Data Presentation
The following tables summarize the quantitative data on the effects of Fasnall and other FASN inhibitors on cellular metabolism.
Table 1: Inhibitory Activity of Fasnall
| Assay | Cell Line/System | IC50 | Reference |
| Purified human FASN activity | BT474 cell line | 3.71 μM | [5] |
| [³H]acetate incorporation into lipids | HepG2 | 147 nM | [6] |
| [³H]glucose incorporation into lipids | HepG2 | 213 nM | [6] |
| Cell Proliferation | BT474 (HER2+ Breast Cancer) | ~5 μM | [6] |
Table 2: Metabolic Effects of Fasnall Treatment in BT-474 Breast Cancer Cells
| Metabolite/Flux | Treatment Condition | Fold Change vs. Control | Reference |
| Glucose Consumption Flux | 24h Fasnall | ~9-fold increase | [5] |
| Lactate Secretion Flux | 24h Fasnall | ~18-fold increase | [5] |
| ¹³C-labeling of Myristic Acid from [U-¹³C₆] D-glucose | 24h Fasnall | Decrease | [5] |
| ¹³C-labeling of Palmitic Acid from [U-¹³C₆] D-glucose | 24h Fasnall | Decrease | [5] |
| ¹³C-labeling of Myristic Acid from [U-¹³C₅] L-glutamine | 24h Fasnall | Increase | [5] |
| ¹³C-labeling of Palmitic Acid from [U-¹³C₅] L-glutamine | 24h Fasnall | Increase | [5] |
Table 3: Comparative IC50 Values of Other FASN Inhibitors
| Inhibitor | Target | IC50 | Reference |
| TVB-2640 (Denifanstat) | FASN | 52 nM | [7] |
| GSK2194069 | FASN (β-ketoacyl reductase domain) | 7.7 nM | [8] |
| C75 | FASN | 35 µM (in PC3 cells) | [9] |
Experimental Protocols
Protocol 1: Stable Isotope Tracing with Fasnall to Assess Effects on Fatty Acid Synthesis
This protocol is designed to measure the contribution of glucose and glutamine to de novo fatty acid synthesis in the presence of Fasnall.
1. Cell Culture and Treatment: a. Seed cells (e.g., BT-474 breast cancer cells) in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. b. Culture cells in standard growth medium for 24 hours. c. Replace the medium with fresh medium containing either DMSO (vehicle control) or the desired concentration of Fasnall (e.g., 1-5 μM). Incubate for the desired treatment duration (e.g., 24 hours).
2. Isotope Labeling: a. After the pre-treatment period, aspirate the medium and replace it with medium containing the stable isotope tracer. For example, use RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum, and either [U-¹³C₆] D-glucose or [U-¹³C₅] L-glutamine.[5] The unlabeled counterpart of the tracer should be absent from the medium. b. The medium should also contain the same concentration of Fasnall or DMSO as the pre-treatment. c. Incubate the cells for a sufficient duration to achieve isotopic steady-state labeling of the metabolites of interest (e.g., 24 hours for fatty acids).[10]
3. Metabolite Extraction: a. Aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl solution. b. Add 1 mL of ice-cold 80% methanol to each well and scrape the cells. c. Transfer the cell suspension to a microcentrifuge tube. d. Vortex the tubes vigorously and incubate on ice for 10 minutes. e. Centrifuge at maximum speed at 4°C for 10 minutes to pellet cell debris. f. Transfer the supernatant containing the polar metabolites to a new tube. g. For fatty acid analysis, the remaining pellet can be subjected to lipid extraction using a method such as the Folch or Bligh-Dyer method.
4. Sample Preparation for GC-MS Analysis of Fatty Acids: a. The extracted lipids are saponified (e.g., using methanolic NaOH) to release free fatty acids. b. The fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol or by acidic methanolysis. c. The resulting FAMEs are extracted into an organic solvent (e.g., hexane) and concentrated for GC-MS analysis.
5. GC-MS Analysis: a. Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS). b. Use a suitable GC column for fatty acid separation (e.g., a long polar column). c. The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectra are scanned over a relevant mass range to detect the different isotopologues of the fatty acids. d. The isotopic labeling patterns of the fatty acids are determined by analyzing the mass isotopologue distributions of the molecular ions or characteristic fragment ions.[8]
6. Data Analysis: a. Correct the raw mass spectrometry data for the natural abundance of ¹³C. b. Calculate the fractional contribution of the tracer to the fatty acid pool. c. Compare the labeling patterns between the control and Fasnall-treated samples to determine the effect of the inhibitor on the utilization of glucose and glutamine for fatty acid synthesis.
Protocol 2: Analysis of Central Carbon Metabolism Fluxes using LC-MS
This protocol outlines a method to assess the impact of Fasnall on glycolysis and the TCA cycle.
1. Cell Culture, Treatment, and Isotope Labeling: a. Follow the same steps as in Protocol 1, sections 1 and 2, using [U-¹³C₆] D-glucose as the tracer. A shorter labeling time (e.g., 4-8 hours) may be sufficient to reach isotopic steady-state for glycolytic and TCA cycle intermediates.
2. Metabolite Extraction: a. Follow the same steps as in Protocol 1, section 3, to obtain the polar metabolite extract.
3. LC-MS Analysis: a. Analyze the polar metabolite extracts using a liquid chromatograph coupled to a high-resolution mass spectrometer (LC-MS). b. Use a suitable LC column for separating polar metabolites, such as a HILIC column. c. The mass spectrometer is operated in a mode that allows for the detection and quantification of the different isotopologues of the metabolites of interest (e.g., targeted SIM or full scan with high mass accuracy). d. The retention times and mass-to-charge ratios of the metabolites are compared to authentic standards for identification.
4. Data Analysis and Flux Calculation: a. Correct the raw mass spectrometry data for the natural abundance of ¹³C. b. The mass isotopologue distributions of key metabolites in glycolysis (e.g., pyruvate, lactate) and the TCA cycle (e.g., citrate, malate, succinate) are determined. c. These labeling patterns, along with measurements of nutrient uptake and secretion rates (e.g., glucose consumption and lactate production), are used as inputs for metabolic flux analysis software (e.g., INCA, Metran) to calculate the fluxes through the central carbon metabolism pathways.[10][11]
Visualizations
Caption: De novo fatty acid synthesis pathway and the inhibitory action of Fasnall on FASN.
Caption: General workflow for a metabolic flux analysis experiment.
Caption: Dual inhibitory action of Fasnall on FASN and mitochondrial Complex I.
References
- 1. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 2. lipidmaps.org [lipidmaps.org]
- 3. 13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis – Ecoss [ecoss.nau.edu]
- 4. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Synthase Inhibitor TVB-2640 Reduces Hepatic de Novo Lipogenesis in Males With Metabolic Abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fasn-IN-1 Treatment for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Fasn-IN-1 treatment duration to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling. Inhibition of FASN by this compound disrupts these processes, leading to an accumulation of toxic intermediates like malonyl-CoA and an increase in reactive oxygen species (ROS). This cellular stress triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, ultimately leading to programmed cell death.
Q2: What is the optimal concentration and treatment duration of this compound to induce apoptosis?
A2: The optimal concentration and treatment duration of this compound are highly dependent on the specific cell line being used, its metabolic rate, and its doubling time. It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) and a time-course experiment to identify the optimal treatment duration for inducing apoptosis without causing excessive necrosis. As a starting point, literature on other FASN inhibitors suggests that effective concentrations can range from the low micromolar to nanomolar range, with treatment times varying from 24 to 72 hours.
Q3: How can I confirm that this compound is inducing apoptosis and not necrosis?
A3: It is essential to differentiate between apoptosis and necrosis. This can be achieved using flow cytometry with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD. Early apoptotic cells will be Annexin V positive and PI/7-AAD negative, while late apoptotic and necrotic cells will be positive for both. Additionally, morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, can be observed using microscopy. Western blot analysis for cleaved caspase-3, a key executioner caspase, is another specific marker of apoptosis.
Q4: Can I combine this compound with other therapeutic agents?
A4: Yes, combination therapy is a promising approach. Inhibiting FASN can sensitize cancer cells to other chemotherapeutic agents. For example, some studies have shown that FASN inhibitors can enhance the efficacy of drugs that target other signaling pathways involved in cell survival and proliferation. However, any combination therapy should be preceded by careful in vitro studies to assess for synergistic, additive, or antagonistic effects.
Troubleshooting Guides
Issue 1: Low or no apoptotic cells observed after this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC50 value for your specific cell line. |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point for apoptosis induction. Consider the doubling time of your cell line. |
| Cell Line Resistance | Some cell lines may have lower FASN expression or compensatory mechanisms. Verify FASN expression levels by Western blot or qPCR. Consider using a different cell line or a combination therapy approach. |
| Reagent Instability | Ensure this compound is properly stored and that the stock solution is not degraded. Prepare fresh dilutions for each experiment. |
| Incorrect Assay Timing | Apoptosis is a dynamic process. If you are looking at a late-stage marker like DNA fragmentation, you might miss the peak of early apoptotic events like caspase activation. Perform a time-course analysis of different apoptotic markers. |
Issue 2: High levels of necrosis observed.
| Possible Cause | Recommended Solution |
| This compound Concentration is too High | High concentrations of a drug can lead to cytotoxicity and necrosis. Reduce the concentration of this compound to a range closer to the IC50 value. |
| Prolonged Treatment Duration | Extended exposure to the inhibitor can push cells from apoptosis into secondary necrosis. Shorten the treatment duration based on your time-course experiment. |
| Harsh Experimental Conditions | Ensure gentle handling of cells during harvesting and staining to avoid mechanical damage to the cell membrane, which can lead to false-positive necrosis signals. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variable Cell Culture Conditions | Maintain consistency in cell passage number, confluency at the time of treatment, and media composition. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. Ensure accurate pipetting. |
| Variability in Assay Performance | Standardize all steps of the apoptosis assay, including incubation times, antibody concentrations, and instrument settings for flow cytometry or imaging. |
Quantitative Data Summary
Disclaimer: The following tables provide illustrative data for FASN inhibitors. Researchers should determine the specific optimal conditions for this compound in their experimental system.
Table 1: Example IC50 Values of FASN Inhibitors in Various Cancer Cell Lines
| FASN Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| C75 | BT-474 | Breast Cancer | ~15 | 48 |
| Orlistat | Rec-1 | Mantle Cell Lymphoma | 5 - 10 | 48 |
| TVB-3166 | CALU-6 | Non-small-cell lung | 0.10 | Not Specified |
| Quercetin | HepG2 | Liver Cancer | 4.29 | 24 |
Table 2: Example Time-Dependent Effects of FASN Inhibitors on Apoptosis Markers
| FASN Inhibitor | Cell Line | Time Point (h) | Apoptotic Event |
| C75 | BT-474 | 24 | Increased ROS production |
| C75 | BT-474 | 48 | Mitochondrial membrane depolarization |
| Orlistat | Melan-a | 12 - 24 | Cytochrome c release |
| Orlistat | Melan-a | 12 - 24 | Caspase-9 and -3 activation |
Experimental Protocols
1. Dose-Response and Time-Course Experiment for Apoptosis Induction
This protocol outlines a general procedure to determine the optimal concentration and duration of this compound treatment.
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
This compound Treatment (Dose-Response): After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for a fixed time (e.g., 48 hours).
-
This compound Treatment (Time-Course): Treat cells with a fixed concentration of this compound (e.g., the approximate IC50 determined from the dose-response study) for various durations (e.g., 6, 12, 24, 48, 72 hours).
-
Cell Viability Assay: At the end of the treatment period, assess cell viability using an appropriate method, such as MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability against this compound concentration to determine the IC50 value. For the time-course, plot viability against time to identify the optimal duration for subsequent apoptosis assays.
2. Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation of live, apoptotic, and necrotic cells.
-
Cell Preparation: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
3. Western Blot for Cleaved Caspase-3
This protocol detects the activation of caspase-3, a key marker of apoptosis.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for cleaved caspase-3. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for optimizing this compound treatment.
Technical Support Center: Optimizing Fasn-IN-1 Treatment for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Fasn-IN-1 treatment duration to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling. Inhibition of FASN by this compound disrupts these processes, leading to an accumulation of toxic intermediates like malonyl-CoA and an increase in reactive oxygen species (ROS). This cellular stress triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, ultimately leading to programmed cell death.
Q2: What is the optimal concentration and treatment duration of this compound to induce apoptosis?
A2: The optimal concentration and treatment duration of this compound are highly dependent on the specific cell line being used, its metabolic rate, and its doubling time. It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) and a time-course experiment to identify the optimal treatment duration for inducing apoptosis without causing excessive necrosis. As a starting point, literature on other FASN inhibitors suggests that effective concentrations can range from the low micromolar to nanomolar range, with treatment times varying from 24 to 72 hours.
Q3: How can I confirm that this compound is inducing apoptosis and not necrosis?
A3: It is essential to differentiate between apoptosis and necrosis. This can be achieved using flow cytometry with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD. Early apoptotic cells will be Annexin V positive and PI/7-AAD negative, while late apoptotic and necrotic cells will be positive for both. Additionally, morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, can be observed using microscopy. Western blot analysis for cleaved caspase-3, a key executioner caspase, is another specific marker of apoptosis.
Q4: Can I combine this compound with other therapeutic agents?
A4: Yes, combination therapy is a promising approach. Inhibiting FASN can sensitize cancer cells to other chemotherapeutic agents. For example, some studies have shown that FASN inhibitors can enhance the efficacy of drugs that target other signaling pathways involved in cell survival and proliferation. However, any combination therapy should be preceded by careful in vitro studies to assess for synergistic, additive, or antagonistic effects.
Troubleshooting Guides
Issue 1: Low or no apoptotic cells observed after this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC50 value for your specific cell line. |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point for apoptosis induction. Consider the doubling time of your cell line. |
| Cell Line Resistance | Some cell lines may have lower FASN expression or compensatory mechanisms. Verify FASN expression levels by Western blot or qPCR. Consider using a different cell line or a combination therapy approach. |
| Reagent Instability | Ensure this compound is properly stored and that the stock solution is not degraded. Prepare fresh dilutions for each experiment. |
| Incorrect Assay Timing | Apoptosis is a dynamic process. If you are looking at a late-stage marker like DNA fragmentation, you might miss the peak of early apoptotic events like caspase activation. Perform a time-course analysis of different apoptotic markers. |
Issue 2: High levels of necrosis observed.
| Possible Cause | Recommended Solution |
| This compound Concentration is too High | High concentrations of a drug can lead to cytotoxicity and necrosis. Reduce the concentration of this compound to a range closer to the IC50 value. |
| Prolonged Treatment Duration | Extended exposure to the inhibitor can push cells from apoptosis into secondary necrosis. Shorten the treatment duration based on your time-course experiment. |
| Harsh Experimental Conditions | Ensure gentle handling of cells during harvesting and staining to avoid mechanical damage to the cell membrane, which can lead to false-positive necrosis signals. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variable Cell Culture Conditions | Maintain consistency in cell passage number, confluency at the time of treatment, and media composition. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. Ensure accurate pipetting. |
| Variability in Assay Performance | Standardize all steps of the apoptosis assay, including incubation times, antibody concentrations, and instrument settings for flow cytometry or imaging. |
Quantitative Data Summary
Disclaimer: The following tables provide illustrative data for FASN inhibitors. Researchers should determine the specific optimal conditions for this compound in their experimental system.
Table 1: Example IC50 Values of FASN Inhibitors in Various Cancer Cell Lines
| FASN Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| C75 | BT-474 | Breast Cancer | ~15 | 48 |
| Orlistat | Rec-1 | Mantle Cell Lymphoma | 5 - 10 | 48 |
| TVB-3166 | CALU-6 | Non-small-cell lung | 0.10 | Not Specified |
| Quercetin | HepG2 | Liver Cancer | 4.29 | 24 |
Table 2: Example Time-Dependent Effects of FASN Inhibitors on Apoptosis Markers
| FASN Inhibitor | Cell Line | Time Point (h) | Apoptotic Event |
| C75 | BT-474 | 24 | Increased ROS production |
| C75 | BT-474 | 48 | Mitochondrial membrane depolarization |
| Orlistat | Melan-a | 12 - 24 | Cytochrome c release |
| Orlistat | Melan-a | 12 - 24 | Caspase-9 and -3 activation |
Experimental Protocols
1. Dose-Response and Time-Course Experiment for Apoptosis Induction
This protocol outlines a general procedure to determine the optimal concentration and duration of this compound treatment.
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
This compound Treatment (Dose-Response): After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for a fixed time (e.g., 48 hours).
-
This compound Treatment (Time-Course): Treat cells with a fixed concentration of this compound (e.g., the approximate IC50 determined from the dose-response study) for various durations (e.g., 6, 12, 24, 48, 72 hours).
-
Cell Viability Assay: At the end of the treatment period, assess cell viability using an appropriate method, such as MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability against this compound concentration to determine the IC50 value. For the time-course, plot viability against time to identify the optimal duration for subsequent apoptosis assays.
2. Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation of live, apoptotic, and necrotic cells.
-
Cell Preparation: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
3. Western Blot for Cleaved Caspase-3
This protocol detects the activation of caspase-3, a key marker of apoptosis.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for cleaved caspase-3. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for optimizing this compound treatment.
How to minimize off-target effects of Fasn-IN-1 in experiments
Welcome to the technical support center for Fasn-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a focus on minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent small molecule inhibitor of Fatty Acid Synthase (FASN)[1]. FASN is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid that is a fundamental building block for more complex lipids. In many cancer cells, FASN is overexpressed and plays a crucial role in providing the necessary lipids for rapid cell proliferation, membrane synthesis, and signaling.
Q2: What are off-target effects and why are they a concern?
Off-target effects occur when a drug or small molecule inhibitor binds to and affects proteins other than its intended target. These unintended interactions can lead to misleading experimental results, confounding data interpretation, and potential toxicity. It is crucial to identify and minimize off-target effects to ensure that the observed phenotype is a true consequence of inhibiting the intended target.
Q3: Are there known off-target effects for this compound?
Currently, there is no publicly available, comprehensive selectivity profile (e.g., a kinome scan) for this compound. While it is a potent FASN inhibitor, researchers should assume the possibility of off-target activities and design experiments to control for them. Some other FASN inhibitors, like C75 and cerulenin, are known to have off-target effects, which underscores the importance of careful experimental validation for any FASN inhibitor[2].
Q4: What is the difference between biochemical IC50 and cellular EC50?
The biochemical IC50 is the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50% in an in vitro assay. The cellular EC50 is the concentration of an inhibitor that produces 50% of its maximal effect in a cell-based assay. The cellular value is influenced by factors such as cell permeability, efflux pumps, and metabolism of the compound, and therefore may differ from the biochemical IC50. For an inhibitor to be considered effective in a cellular context, its cellular EC50 should ideally be close to its biochemical IC50 against the target.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other common FASN inhibitors for comparative purposes.
Table 1: Potency of this compound
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | FASN | Biochemical | 10 nM | [1] |
Note: Cellular potency (EC50) and off-target IC50 values for this compound are not publicly available.
Table 2: Potency of Other FASN Inhibitors
| Compound | Target | Assay Type | IC50/EC50 | Known Off-Targets/Side Effects | References |
| C75 | FASN | Biochemical | ~15 µM | CPT1A activation, weight loss | [3] |
| Orlistat | FASN | Biochemical | ~145 µM | Pancreatic and gastric lipases | [4] |
| TVB-2640 | FASN | Biochemical | 52 nM | Generally well-tolerated in clinical trials | [5] |
| GSK2194069 | FASN | Biochemical | 7.7 nM | Targets the β-ketoacyl reductase (KR) domain of FASN | [6] |
| Cerulenin | FASN | Biochemical | ~5 µg/mL | Non-specific reactivity due to epoxide group | [2] |
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Step 1: Determine the Optimal Concentration
Issue: Using too high a concentration of an inhibitor is a common cause of off-target effects.
Solution:
-
Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the desired phenotype.
-
Compare with On-Target IC50: The effective concentration in your cellular assay should be reasonably close to the biochemical IC50 for FASN (10 nM). If a much higher concentration is required, it may suggest that the observed effect is due to off-target inhibition.
Step 2: Validate On-Target Engagement
Issue: The observed phenotype may not be due to the inhibition of FASN.
Solution:
-
Target Engagement Assay (e.g., CETSA): A Cellular Thermal Shift Assay (CETSA) can be used to confirm that this compound is binding to FASN in your experimental system. Ligand binding stabilizes the target protein, leading to a shift in its melting temperature.
-
Biochemical Readout of FASN Activity: Directly measure the activity of FASN in cells treated with this compound. A common method is to measure the incorporation of a labeled substrate, such as [14C]-acetate, into fatty acids. A reduction in fatty acid synthesis upon treatment with this compound provides evidence of on-target activity.
Step 3: Perform Rescue Experiments
Issue: The observed phenotype could be due to an off-target effect that is independent of FASN inhibition.
Solution:
-
Product Rescue: Since FASN's primary product is palmitate, supplementing the cell culture medium with exogenous palmitate should rescue the on-target effects of this compound. If the phenotype persists in the presence of palmitate, it is likely an off-target effect.
-
Genetic Rescue: In cells where FASN has been knocked down or knocked out, the addition of this compound should not produce any further effect. Conversely, overexpressing a resistant mutant of FASN (if available) should abrogate the effects of the inhibitor.
Step 4: Use Orthogonal Approaches
Issue: Relying on a single inhibitor can be misleading.
Solution:
-
Use a Structurally Different FASN Inhibitor: Use another potent and selective FASN inhibitor (e.g., TVB-2640 or GSK2194069) to see if it recapitulates the same phenotype as this compound. If both inhibitors produce the same effect, it is more likely to be an on-target effect.
-
Use a Genetic Approach: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out FASN. If the genetic approach produces the same phenotype as this compound, it provides strong evidence that the effect is on-target.
Step 5: Conduct Washout Experiments
Issue: For reversible inhibitors, the effect should diminish after the inhibitor is removed.
Solution:
-
Washout Protocol: Treat cells with this compound for a defined period, then wash the cells thoroughly with inhibitor-free medium. Monitor the phenotype over time. If the effect is reversible and on-target, the phenotype should revert to the untreated state as the inhibitor dissociates from FASN.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure for adherent cells.
Materials:
-
Adherent cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scrapers
-
Microcentrifuge tubes
-
Thermocycler or heating block
-
Apparatus for protein quantification (e.g., Western blot equipment)
-
Anti-FASN antibody
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in sufficient quantity for multiple treatment conditions and temperatures.
-
Treat cells with the desired concentration of this compound or DMSO for the appropriate time.
-
-
Heating:
-
After treatment, wash the cells with PBS.
-
Harvest the cells by scraping in PBS and aliquot the cell suspension into microcentrifuge tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Centrifugation:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of soluble FASN in each sample using Western blotting with an anti-FASN antibody.
-
-
Data Analysis:
-
Plot the amount of soluble FASN as a function of temperature for both the this compound treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Palmitate Rescue Experiment
Materials:
-
Cells of interest
-
This compound
-
Palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium
Procedure:
-
Prepare Palmitate-BSA Complex:
-
Dissolve palmitic acid in ethanol to make a concentrated stock solution.
-
Prepare a solution of fatty acid-free BSA in serum-free medium.
-
Warm the BSA solution to 37°C and slowly add the palmitic acid stock while stirring to create the palmitate-BSA complex.
-
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with one of the following conditions:
-
Vehicle (DMSO)
-
This compound at the desired concentration
-
Palmitate-BSA complex at a final concentration of 100-200 µM
-
This compound + Palmitate-BSA complex
-
-
-
Phenotypic Analysis:
-
After the desired incubation time, assess the phenotype of interest (e.g., cell viability, proliferation, signaling pathway activation).
-
-
Data Analysis:
-
Compare the phenotype in the this compound treated cells with and without palmitate supplementation. A reversal of the this compound-induced phenotype by palmitate suggests the effect is on-target.
-
Protocol 3: Washout Experiment
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
PBS
Procedure:
-
Inhibitor Treatment:
-
Treat cells with this compound at the desired concentration for a defined period (e.g., 1-4 hours).
-
-
Washout:
-
Aspirate the medium containing the inhibitor.
-
Wash the cells three times with a large volume of pre-warmed, inhibitor-free medium.
-
-
Post-Washout Incubation:
-
Add fresh, inhibitor-free medium to the cells and return them to the incubator.
-
-
Time-Course Analysis:
-
At various time points after the washout (e.g., 0, 2, 4, 8, 24 hours), assess the phenotype of interest.
-
-
Data Analysis:
-
Compare the phenotype at different time points post-washout to the continuously treated and vehicle-treated controls. A gradual reversal of the phenotype over time is expected for a reversible inhibitor.
-
Visualizations
FASN Signaling Pathway
Caption: Simplified FASN signaling pathway.
Experimental Workflow for Validating On-Target Effects
Caption: Workflow for on-target validation.
References
- 1. Fatty Acid Synthase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Fasn-IN-1 in experiments
Welcome to the technical support center for Fasn-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a focus on minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent small molecule inhibitor of Fatty Acid Synthase (FASN)[1]. FASN is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid that is a fundamental building block for more complex lipids. In many cancer cells, FASN is overexpressed and plays a crucial role in providing the necessary lipids for rapid cell proliferation, membrane synthesis, and signaling.
Q2: What are off-target effects and why are they a concern?
Off-target effects occur when a drug or small molecule inhibitor binds to and affects proteins other than its intended target. These unintended interactions can lead to misleading experimental results, confounding data interpretation, and potential toxicity. It is crucial to identify and minimize off-target effects to ensure that the observed phenotype is a true consequence of inhibiting the intended target.
Q3: Are there known off-target effects for this compound?
Currently, there is no publicly available, comprehensive selectivity profile (e.g., a kinome scan) for this compound. While it is a potent FASN inhibitor, researchers should assume the possibility of off-target activities and design experiments to control for them. Some other FASN inhibitors, like C75 and cerulenin, are known to have off-target effects, which underscores the importance of careful experimental validation for any FASN inhibitor[2].
Q4: What is the difference between biochemical IC50 and cellular EC50?
The biochemical IC50 is the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50% in an in vitro assay. The cellular EC50 is the concentration of an inhibitor that produces 50% of its maximal effect in a cell-based assay. The cellular value is influenced by factors such as cell permeability, efflux pumps, and metabolism of the compound, and therefore may differ from the biochemical IC50. For an inhibitor to be considered effective in a cellular context, its cellular EC50 should ideally be close to its biochemical IC50 against the target.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other common FASN inhibitors for comparative purposes.
Table 1: Potency of this compound
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | FASN | Biochemical | 10 nM | [1] |
Note: Cellular potency (EC50) and off-target IC50 values for this compound are not publicly available.
Table 2: Potency of Other FASN Inhibitors
| Compound | Target | Assay Type | IC50/EC50 | Known Off-Targets/Side Effects | References |
| C75 | FASN | Biochemical | ~15 µM | CPT1A activation, weight loss | [3] |
| Orlistat | FASN | Biochemical | ~145 µM | Pancreatic and gastric lipases | [4] |
| TVB-2640 | FASN | Biochemical | 52 nM | Generally well-tolerated in clinical trials | [5] |
| GSK2194069 | FASN | Biochemical | 7.7 nM | Targets the β-ketoacyl reductase (KR) domain of FASN | [6] |
| Cerulenin | FASN | Biochemical | ~5 µg/mL | Non-specific reactivity due to epoxide group | [2] |
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Step 1: Determine the Optimal Concentration
Issue: Using too high a concentration of an inhibitor is a common cause of off-target effects.
Solution:
-
Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the desired phenotype.
-
Compare with On-Target IC50: The effective concentration in your cellular assay should be reasonably close to the biochemical IC50 for FASN (10 nM). If a much higher concentration is required, it may suggest that the observed effect is due to off-target inhibition.
Step 2: Validate On-Target Engagement
Issue: The observed phenotype may not be due to the inhibition of FASN.
Solution:
-
Target Engagement Assay (e.g., CETSA): A Cellular Thermal Shift Assay (CETSA) can be used to confirm that this compound is binding to FASN in your experimental system. Ligand binding stabilizes the target protein, leading to a shift in its melting temperature.
-
Biochemical Readout of FASN Activity: Directly measure the activity of FASN in cells treated with this compound. A common method is to measure the incorporation of a labeled substrate, such as [14C]-acetate, into fatty acids. A reduction in fatty acid synthesis upon treatment with this compound provides evidence of on-target activity.
Step 3: Perform Rescue Experiments
Issue: The observed phenotype could be due to an off-target effect that is independent of FASN inhibition.
Solution:
-
Product Rescue: Since FASN's primary product is palmitate, supplementing the cell culture medium with exogenous palmitate should rescue the on-target effects of this compound. If the phenotype persists in the presence of palmitate, it is likely an off-target effect.
-
Genetic Rescue: In cells where FASN has been knocked down or knocked out, the addition of this compound should not produce any further effect. Conversely, overexpressing a resistant mutant of FASN (if available) should abrogate the effects of the inhibitor.
Step 4: Use Orthogonal Approaches
Issue: Relying on a single inhibitor can be misleading.
Solution:
-
Use a Structurally Different FASN Inhibitor: Use another potent and selective FASN inhibitor (e.g., TVB-2640 or GSK2194069) to see if it recapitulates the same phenotype as this compound. If both inhibitors produce the same effect, it is more likely to be an on-target effect.
-
Use a Genetic Approach: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out FASN. If the genetic approach produces the same phenotype as this compound, it provides strong evidence that the effect is on-target.
Step 5: Conduct Washout Experiments
Issue: For reversible inhibitors, the effect should diminish after the inhibitor is removed.
Solution:
-
Washout Protocol: Treat cells with this compound for a defined period, then wash the cells thoroughly with inhibitor-free medium. Monitor the phenotype over time. If the effect is reversible and on-target, the phenotype should revert to the untreated state as the inhibitor dissociates from FASN.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure for adherent cells.
Materials:
-
Adherent cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scrapers
-
Microcentrifuge tubes
-
Thermocycler or heating block
-
Apparatus for protein quantification (e.g., Western blot equipment)
-
Anti-FASN antibody
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in sufficient quantity for multiple treatment conditions and temperatures.
-
Treat cells with the desired concentration of this compound or DMSO for the appropriate time.
-
-
Heating:
-
After treatment, wash the cells with PBS.
-
Harvest the cells by scraping in PBS and aliquot the cell suspension into microcentrifuge tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Centrifugation:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of soluble FASN in each sample using Western blotting with an anti-FASN antibody.
-
-
Data Analysis:
-
Plot the amount of soluble FASN as a function of temperature for both the this compound treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Palmitate Rescue Experiment
Materials:
-
Cells of interest
-
This compound
-
Palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Cell culture medium
Procedure:
-
Prepare Palmitate-BSA Complex:
-
Dissolve palmitic acid in ethanol to make a concentrated stock solution.
-
Prepare a solution of fatty acid-free BSA in serum-free medium.
-
Warm the BSA solution to 37°C and slowly add the palmitic acid stock while stirring to create the palmitate-BSA complex.
-
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with one of the following conditions:
-
Vehicle (DMSO)
-
This compound at the desired concentration
-
Palmitate-BSA complex at a final concentration of 100-200 µM
-
This compound + Palmitate-BSA complex
-
-
-
Phenotypic Analysis:
-
After the desired incubation time, assess the phenotype of interest (e.g., cell viability, proliferation, signaling pathway activation).
-
-
Data Analysis:
-
Compare the phenotype in the this compound treated cells with and without palmitate supplementation. A reversal of the this compound-induced phenotype by palmitate suggests the effect is on-target.
-
Protocol 3: Washout Experiment
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
PBS
Procedure:
-
Inhibitor Treatment:
-
Treat cells with this compound at the desired concentration for a defined period (e.g., 1-4 hours).
-
-
Washout:
-
Aspirate the medium containing the inhibitor.
-
Wash the cells three times with a large volume of pre-warmed, inhibitor-free medium.
-
-
Post-Washout Incubation:
-
Add fresh, inhibitor-free medium to the cells and return them to the incubator.
-
-
Time-Course Analysis:
-
At various time points after the washout (e.g., 0, 2, 4, 8, 24 hours), assess the phenotype of interest.
-
-
Data Analysis:
-
Compare the phenotype at different time points post-washout to the continuously treated and vehicle-treated controls. A gradual reversal of the phenotype over time is expected for a reversible inhibitor.
-
Visualizations
FASN Signaling Pathway
Caption: Simplified FASN signaling pathway.
Experimental Workflow for Validating On-Target Effects
Caption: Workflow for on-target validation.
References
- 1. Fatty Acid Synthase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Fasn-IN-1 Instability in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential instability issues with the Fatty Acid Synthase (FASN) inhibitor, Fasn-IN-1, in long-term cell culture experiments. The following information is intended to help troubleshoot common problems and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2] FASN is often upregulated in cancer cells to meet the high demand for lipids for membrane synthesis, signaling, and energy storage.[3] By inhibiting FASN, this compound can disrupt these processes, leading to decreased cell proliferation and induction of apoptosis in susceptible cancer cell lines.
Q2: How should I prepare and store this compound stock solutions?
Proper storage is critical to maintaining the integrity of this compound. Vendor recommendations suggest that stock solutions can be stored at -20°C for up to one year and at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes. This compound is soluble in DMSO at concentrations up to 100 mg/mL (252.82 mM).[2]
Q3: I am observing a decrease in the effect of this compound in my long-term cell culture experiments (e.g., over 72 hours). What could be the cause?
A diminishing effect of a small molecule inhibitor over time in cell culture can be attributed to several factors, including compound instability, cellular metabolism of the compound, or the development of cellular resistance mechanisms. For this compound, instability in the aqueous and warm (37°C) environment of cell culture medium is a primary suspect. Compounds can degrade, leading to a lower effective concentration over the course of the experiment.
Q4: Is there any published data on the half-life of this compound in cell culture media?
Currently, there is a lack of publicly available, specific quantitative data on the half-life and degradation kinetics of this compound in various cell culture media at 37°C. The stability of a compound can be influenced by the specific components of the medium (e.g., serum concentration, pH). Therefore, it is recommended to empirically determine the stability of this compound under your specific experimental conditions.
Q5: How can I test the stability of this compound in my cell culture medium?
You can assess the stability of this compound in your specific cell culture medium using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A general protocol involves incubating this compound in your cell culture medium at 37°C and collecting samples at different time points (e.g., 0, 24, 48, 72 hours). The concentration of the intact compound is then quantified at each time point to determine its degradation rate. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased inhibitory effect over time | This compound degradation in culture medium. | 1. Perform a stability assay (see Experimental Protocols).2. Replenish the medium with freshly prepared this compound every 24-48 hours.3. Consider using a more stable FASN inhibitor if available and suitable for your model. |
| High variability between replicate experiments | Inconsistent compound concentration due to degradation or precipitation. | 1. Ensure complete solubilization of this compound in DMSO before diluting in culture medium.2. Prepare fresh dilutions for each experiment.3. Visually inspect the medium for any signs of precipitation after adding this compound. |
| Unexpected off-target effects | Degradation products of this compound may have their own biological activities. | 1. Characterize potential degradation products using LC-MS.2. If possible, test the biological activity of any identified major degradation products. |
| No inhibitory effect observed | Complete degradation of this compound or issues with the compound stock. | 1. Verify the integrity of your this compound stock solution.2. Perform a fresh stability test of the compound in your medium.3. Confirm FASN expression and activity in your cell line. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium using HPLC
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period at 37°C.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
37°C incubator with 5% CO2
-
Sterile microcentrifuge tubes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the working solution: Dilute the this compound stock solution in your pre-warmed cell culture medium to the final desired concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time point 0: Immediately after preparation, take an aliquot (e.g., 100 µL) of the working solution, transfer it to a microcentrifuge tube, and store it at -80°C. This will serve as your reference.
-
Incubation: Place the remaining working solution in the 37°C incubator.
-
Collect samples at subsequent time points: At your desired time points (e.g., 6, 12, 24, 48, 72 hours), take another aliquot (e.g., 100 µL) and store it at -80°C.
-
Sample preparation for HPLC:
-
Thaw all samples.
-
To precipitate proteins, add an equal volume of ice-cold acetonitrile to each sample.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC analysis:
-
Analyze the samples using an appropriate HPLC method to separate and quantify the intact this compound. The method will need to be optimized for your specific HPLC system and column.
-
Create a standard curve using known concentrations of this compound to accurately quantify the amount in your samples.
-
-
Data analysis:
-
Calculate the concentration of this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile and estimate its half-life in your culture medium.
-
Visualizations
Signaling Pathway of FASN Inhibition
Caption: Simplified signaling pathway illustrating the role of FASN and its inhibition by this compound.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for determining the stability of this compound in cell culture medium.
Troubleshooting Logic for Diminished Activity
References
Technical Support Center: Addressing Fasn-IN-1 Instability in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential instability issues with the Fatty Acid Synthase (FASN) inhibitor, Fasn-IN-1, in long-term cell culture experiments. The following information is intended to help troubleshoot common problems and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2] FASN is often upregulated in cancer cells to meet the high demand for lipids for membrane synthesis, signaling, and energy storage.[3] By inhibiting FASN, this compound can disrupt these processes, leading to decreased cell proliferation and induction of apoptosis in susceptible cancer cell lines.
Q2: How should I prepare and store this compound stock solutions?
Proper storage is critical to maintaining the integrity of this compound. Vendor recommendations suggest that stock solutions can be stored at -20°C for up to one year and at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes. This compound is soluble in DMSO at concentrations up to 100 mg/mL (252.82 mM).[2]
Q3: I am observing a decrease in the effect of this compound in my long-term cell culture experiments (e.g., over 72 hours). What could be the cause?
A diminishing effect of a small molecule inhibitor over time in cell culture can be attributed to several factors, including compound instability, cellular metabolism of the compound, or the development of cellular resistance mechanisms. For this compound, instability in the aqueous and warm (37°C) environment of cell culture medium is a primary suspect. Compounds can degrade, leading to a lower effective concentration over the course of the experiment.
Q4: Is there any published data on the half-life of this compound in cell culture media?
Currently, there is a lack of publicly available, specific quantitative data on the half-life and degradation kinetics of this compound in various cell culture media at 37°C. The stability of a compound can be influenced by the specific components of the medium (e.g., serum concentration, pH). Therefore, it is recommended to empirically determine the stability of this compound under your specific experimental conditions.
Q5: How can I test the stability of this compound in my cell culture medium?
You can assess the stability of this compound in your specific cell culture medium using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A general protocol involves incubating this compound in your cell culture medium at 37°C and collecting samples at different time points (e.g., 0, 24, 48, 72 hours). The concentration of the intact compound is then quantified at each time point to determine its degradation rate. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased inhibitory effect over time | This compound degradation in culture medium. | 1. Perform a stability assay (see Experimental Protocols).2. Replenish the medium with freshly prepared this compound every 24-48 hours.3. Consider using a more stable FASN inhibitor if available and suitable for your model. |
| High variability between replicate experiments | Inconsistent compound concentration due to degradation or precipitation. | 1. Ensure complete solubilization of this compound in DMSO before diluting in culture medium.2. Prepare fresh dilutions for each experiment.3. Visually inspect the medium for any signs of precipitation after adding this compound. |
| Unexpected off-target effects | Degradation products of this compound may have their own biological activities. | 1. Characterize potential degradation products using LC-MS.2. If possible, test the biological activity of any identified major degradation products. |
| No inhibitory effect observed | Complete degradation of this compound or issues with the compound stock. | 1. Verify the integrity of your this compound stock solution.2. Perform a fresh stability test of the compound in your medium.3. Confirm FASN expression and activity in your cell line. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium using HPLC
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period at 37°C.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
37°C incubator with 5% CO2
-
Sterile microcentrifuge tubes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the working solution: Dilute the this compound stock solution in your pre-warmed cell culture medium to the final desired concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time point 0: Immediately after preparation, take an aliquot (e.g., 100 µL) of the working solution, transfer it to a microcentrifuge tube, and store it at -80°C. This will serve as your reference.
-
Incubation: Place the remaining working solution in the 37°C incubator.
-
Collect samples at subsequent time points: At your desired time points (e.g., 6, 12, 24, 48, 72 hours), take another aliquot (e.g., 100 µL) and store it at -80°C.
-
Sample preparation for HPLC:
-
Thaw all samples.
-
To precipitate proteins, add an equal volume of ice-cold acetonitrile to each sample.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC analysis:
-
Analyze the samples using an appropriate HPLC method to separate and quantify the intact this compound. The method will need to be optimized for your specific HPLC system and column.
-
Create a standard curve using known concentrations of this compound to accurately quantify the amount in your samples.
-
-
Data analysis:
-
Calculate the concentration of this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile and estimate its half-life in your culture medium.
-
Visualizations
Signaling Pathway of FASN Inhibition
Caption: Simplified signaling pathway illustrating the role of FASN and its inhibition by this compound.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for determining the stability of this compound in cell culture medium.
Troubleshooting Logic for Diminished Activity
References
Technical Support Center: Fasn-IN-1 and FASN Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Fasn-IN-1 and other Fatty Acid Synthase (FASN) inhibitors. Inconsistent results in experiments with FASN inhibitors can arise from a variety of factors, from compound handling to specific cellular contexts. This guide is designed to help you identify and address these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1] FASN is responsible for producing palmitate from acetyl-CoA and malonyl-CoA.[2] In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling, thus supporting rapid proliferation and survival.[3][4] By inhibiting FASN, this compound and other FASN inhibitors can induce apoptosis, and cell cycle arrest in cancer cells, making FASN an attractive therapeutic target.[5]
Q2: In which research areas are FASN inhibitors like this compound used?
FASN inhibitors are primarily used in oncology research, targeting various cancers that exhibit elevated FASN expression, such as breast, prostate, colorectal, and ovarian cancers.[6] They are also investigated in the context of metabolic diseases, including metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH).[7]
Q3: How should I store and handle my this compound compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to two years or at -20°C for up to one year.[8] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[9]
Q4: What is the recommended solvent for this compound?
This compound is soluble in DMSO, with a reported solubility of up to 100 mg/mL (252.82 mM).[1] For cell culture experiments, it is crucial to use a final DMSO concentration that is not cytotoxic to the cells, typically below 0.5%.[10]
Troubleshooting Guide for Inconsistent Results
Inconsistent experimental outcomes with FASN inhibitors are common. This guide provides potential causes and solutions for the most frequently encountered issues.
| Problem | Possible Cause | Suggested Solution |
| No or weak effect of this compound | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot them for single use. Always store as recommended (-80°C for long-term).[9] |
| Low FASN Expression in Cell Line: The cell line used may not express FASN at high enough levels to be dependent on de novo fatty acid synthesis. | Confirm FASN expression levels in your cell line via Western Blot or qPCR. Choose a cell line known to have high FASN expression (e.g., many breast and prostate cancer cell lines) as a positive control.[11] | |
| Presence of Exogenous Lipids: The cell culture medium, particularly the serum, contains fatty acids that can be taken up by the cells, bypassing the need for FASN activity. | For certain experiments, consider using lipid-depleted serum or a serum-free medium to enhance the effect of the FASN inhibitor.[12] You can also perform a rescue experiment by adding exogenous palmitate to see if it reverses the inhibitor's effect.[13] | |
| Suboptimal Inhibitor Concentration: The concentration of this compound used may be too low to effectively inhibit FASN in your specific cell line. | Perform a dose-response experiment to determine the optimal IC50 value for your cell line and experimental conditions. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells or plates. | Ensure a homogenous cell suspension before seeding and use a consistent and careful pipetting technique. |
| Inhibitor Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations or if not properly dissolved. | Ensure the stock solution is fully dissolved before diluting it in the culture medium. Visually inspect the medium for any signs of precipitation after adding the inhibitor. Sonication may be recommended for dissolving the compound.[1] | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can lead to increased compound concentration and affect cell growth. | Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or medium to maintain humidity. | |
| Unexpected or Off-Target Effects | Inhibitor Specificity: Some FASN inhibitors have known off-target effects. For example, Fasnall has been shown to also inhibit Complex I of the mitochondrial respiratory chain.[14] | While this compound is described as a specific FASN inhibitor, it is good practice to validate key findings using a second, structurally different FASN inhibitor or by using genetic approaches like siRNA or shRNA to knockdown FASN.[11] |
| Cellular Stress Response: Inhibition of FASN can induce cellular stress responses that may lead to unexpected phenotypes. | Investigate markers of cellular stress, such as ER stress or oxidative stress, in your experimental system. | |
| Discrepancy with Published Data | Different Experimental Conditions: Variations in cell lines, passage number, media composition, serum lot, or inhibitor treatment duration can all contribute to different results. | Carefully review and align your experimental protocol with the published literature. It is advisable to obtain cell lines from the same source as the cited study if possible. |
| Different Inhibitor Potency: The IC50 values of FASN inhibitors can vary significantly between different cell lines. | Refer to the provided table of IC50 values for various FASN inhibitors as a general guide, but always determine the IC50 for your specific experimental setup. |
Quantitative Data: IC50 Values of FASN Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common FASN inhibitors in various cancer cell lines. This data is intended to provide a comparative reference. Note that IC50 values can vary depending on the specific experimental conditions.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| GSK2194069 | LNCaP-LN3 | Prostate Cancer | 0.0604 | [12] |
| TVB-3166 | LNCaP-LN3 | Prostate Cancer | 0.0736 | [12] |
| Fasnall | LNCaP-LN3 | Prostate Cancer | 3.71 | [12] |
| C75 | BT-474 | Breast Cancer | ~20 | [15] |
| Compound 41 | BT-474 | Breast Cancer | ~15 | [15] |
Experimental Protocols
General Cell Viability Assay (e.g., MTT or WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for the time specified in the reagent protocol to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
General Western Blot Protocol for FASN Expression
-
Cell Lysis: After inhibitor treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against FASN (and a loading control like β-actin or GAPDH) overnight at 4°C.[4]
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
FASN Signaling Pathway
Caption: Simplified signaling pathway of FASN regulation and the action of this compound.
General Experimental Workflow for this compound
Caption: A general workflow for conducting experiments with this compound.
References
- 1. This compound | Fatty Acid Synthase | TargetMol [targetmol.com]
- 2. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Synthase Antibody | Cell Signaling Technology [cellsignal.com]
- 5. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FASN fatty acid synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Essentiality of fatty acid synthase in the 2D to anchorage-independent growth transition in transforming cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fasn-IN-1 and FASN Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Fasn-IN-1 and other Fatty Acid Synthase (FASN) inhibitors. Inconsistent results in experiments with FASN inhibitors can arise from a variety of factors, from compound handling to specific cellular contexts. This guide is designed to help you identify and address these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1] FASN is responsible for producing palmitate from acetyl-CoA and malonyl-CoA.[2] In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling, thus supporting rapid proliferation and survival.[3][4] By inhibiting FASN, this compound and other FASN inhibitors can induce apoptosis, and cell cycle arrest in cancer cells, making FASN an attractive therapeutic target.[5]
Q2: In which research areas are FASN inhibitors like this compound used?
FASN inhibitors are primarily used in oncology research, targeting various cancers that exhibit elevated FASN expression, such as breast, prostate, colorectal, and ovarian cancers.[6] They are also investigated in the context of metabolic diseases, including metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH).[7]
Q3: How should I store and handle my this compound compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to two years or at -20°C for up to one year.[8] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[9]
Q4: What is the recommended solvent for this compound?
This compound is soluble in DMSO, with a reported solubility of up to 100 mg/mL (252.82 mM).[1] For cell culture experiments, it is crucial to use a final DMSO concentration that is not cytotoxic to the cells, typically below 0.5%.[10]
Troubleshooting Guide for Inconsistent Results
Inconsistent experimental outcomes with FASN inhibitors are common. This guide provides potential causes and solutions for the most frequently encountered issues.
| Problem | Possible Cause | Suggested Solution |
| No or weak effect of this compound | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot them for single use. Always store as recommended (-80°C for long-term).[9] |
| Low FASN Expression in Cell Line: The cell line used may not express FASN at high enough levels to be dependent on de novo fatty acid synthesis. | Confirm FASN expression levels in your cell line via Western Blot or qPCR. Choose a cell line known to have high FASN expression (e.g., many breast and prostate cancer cell lines) as a positive control.[11] | |
| Presence of Exogenous Lipids: The cell culture medium, particularly the serum, contains fatty acids that can be taken up by the cells, bypassing the need for FASN activity. | For certain experiments, consider using lipid-depleted serum or a serum-free medium to enhance the effect of the FASN inhibitor.[12] You can also perform a rescue experiment by adding exogenous palmitate to see if it reverses the inhibitor's effect.[13] | |
| Suboptimal Inhibitor Concentration: The concentration of this compound used may be too low to effectively inhibit FASN in your specific cell line. | Perform a dose-response experiment to determine the optimal IC50 value for your cell line and experimental conditions. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells or plates. | Ensure a homogenous cell suspension before seeding and use a consistent and careful pipetting technique. |
| Inhibitor Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations or if not properly dissolved. | Ensure the stock solution is fully dissolved before diluting it in the culture medium. Visually inspect the medium for any signs of precipitation after adding the inhibitor. Sonication may be recommended for dissolving the compound.[1] | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can lead to increased compound concentration and affect cell growth. | Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or medium to maintain humidity. | |
| Unexpected or Off-Target Effects | Inhibitor Specificity: Some FASN inhibitors have known off-target effects. For example, Fasnall has been shown to also inhibit Complex I of the mitochondrial respiratory chain.[14] | While this compound is described as a specific FASN inhibitor, it is good practice to validate key findings using a second, structurally different FASN inhibitor or by using genetic approaches like siRNA or shRNA to knockdown FASN.[11] |
| Cellular Stress Response: Inhibition of FASN can induce cellular stress responses that may lead to unexpected phenotypes. | Investigate markers of cellular stress, such as ER stress or oxidative stress, in your experimental system. | |
| Discrepancy with Published Data | Different Experimental Conditions: Variations in cell lines, passage number, media composition, serum lot, or inhibitor treatment duration can all contribute to different results. | Carefully review and align your experimental protocol with the published literature. It is advisable to obtain cell lines from the same source as the cited study if possible. |
| Different Inhibitor Potency: The IC50 values of FASN inhibitors can vary significantly between different cell lines. | Refer to the provided table of IC50 values for various FASN inhibitors as a general guide, but always determine the IC50 for your specific experimental setup. |
Quantitative Data: IC50 Values of FASN Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common FASN inhibitors in various cancer cell lines. This data is intended to provide a comparative reference. Note that IC50 values can vary depending on the specific experimental conditions.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| GSK2194069 | LNCaP-LN3 | Prostate Cancer | 0.0604 | [12] |
| TVB-3166 | LNCaP-LN3 | Prostate Cancer | 0.0736 | [12] |
| Fasnall | LNCaP-LN3 | Prostate Cancer | 3.71 | [12] |
| C75 | BT-474 | Breast Cancer | ~20 | [15] |
| Compound 41 | BT-474 | Breast Cancer | ~15 | [15] |
Experimental Protocols
General Cell Viability Assay (e.g., MTT or WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for the time specified in the reagent protocol to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
General Western Blot Protocol for FASN Expression
-
Cell Lysis: After inhibitor treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against FASN (and a loading control like β-actin or GAPDH) overnight at 4°C.[4]
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
FASN Signaling Pathway
Caption: Simplified signaling pathway of FASN regulation and the action of this compound.
General Experimental Workflow for this compound
Caption: A general workflow for conducting experiments with this compound.
References
- 1. This compound | Fatty Acid Synthase | TargetMol [targetmol.com]
- 2. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Synthase Antibody | Cell Signaling Technology [cellsignal.com]
- 5. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FASN fatty acid synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Essentiality of fatty acid synthase in the 2D to anchorage-independent growth transition in transforming cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fasn-IN-1 Dosage for In Vivo Tumor Growth Inhibition
Disclaimer: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of Fasn-IN-1 dosage for in vivo tumor growth inhibition. It is important to note that while this guide is thorough, specific in vivo data for "this compound" is not publicly available. The quantitative data, dosages, and protocols provided herein are based on studies of other well-characterized Fatty Acid Synthase (FASN) inhibitors such as TVB-2640, C75, and Orlistat. Researchers must conduct their own dose-escalation and toxicity studies to determine the optimal and safe dosage of this compound for their specific tumor models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway.[1][2][3] This pathway is responsible for the synthesis of palmitate, a saturated fatty acid.[1][2][3] In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling molecules.[1][2][4] By inhibiting FASN, this compound is expected to disrupt these processes, leading to cancer cell apoptosis and inhibition of tumor growth.[5][6][7][8]
Q2: Which signaling pathways are affected by FASN inhibition?
A2: FASN inhibition has been shown to impact several critical cancer-related signaling pathways, including:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. FASN inhibition can lead to decreased signaling through this pathway.[9][10][11][12][13]
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is common in many cancers and is involved in cell proliferation and stemness. FASN inhibition has been shown to attenuate Wnt signaling.[14][15][16][17][18]
-
MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
Q3: What are the potential side effects of FASN inhibitors in vivo?
A3: While some newer FASN inhibitors are designed to be well-tolerated, earlier inhibitors have been associated with side effects such as anorexia and weight loss.[19] It is crucial to monitor animal health closely throughout the study, including body weight, food and water intake, and general behavior.
Q4: How should I prepare this compound for in vivo administration?
A4: The formulation will depend on the physicochemical properties of this compound and the intended route of administration. For oral gavage, a common method for small molecule inhibitors, a suspension or solution can be prepared. A general starting point for formulation development could be a vehicle containing DMSO (as a solubilizing agent), PEG300 or PEG400 (as a co-solvent), and Tween 80 (as a surfactant), diluted in saline or water. It is essential to perform solubility and stability tests for your specific formulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant tumor growth inhibition | - Insufficient drug dosage or bioavailability.- The tumor model is resistant to FASN inhibition.- Improper drug formulation leading to poor absorption. | - Conduct a dose-escalation study to find the maximum tolerated dose (MTD).- Verify FASN expression in your tumor model.- Test alternative formulations and routes of administration.- Consider combination therapy with other anti-cancer agents. |
| Significant weight loss or signs of toxicity in animals | - The administered dose is too high.- The formulation vehicle is causing toxicity.- The inhibitor has off-target effects. | - Reduce the dosage or the frequency of administration.- Include a vehicle-only control group to assess vehicle toxicity.- Monitor animals daily for clinical signs of toxicity.- Conduct a preliminary toxicity study with a small cohort of animals. |
| High variability in tumor growth within the same treatment group | - Inconsistent tumor cell implantation.- Variation in drug administration.- Differences in animal health or genetics. | - Ensure consistent cell numbers and injection technique for tumor implantation.- Use precise and consistent techniques for drug administration (e.g., oral gavage).- Randomize animals into treatment groups after tumors have reached a palpable size.- Increase the number of animals per group to improve statistical power. |
| Drug precipitation in the formulation | - Poor solubility of the compound in the chosen vehicle.- Instability of the formulation over time. | - Test different solvent and co-solvent combinations.- Prepare fresh formulations before each administration.- Use sonication or gentle heating to aid dissolution, but be mindful of compound stability. |
Quantitative Data from In Vivo Studies with Analogous FASN Inhibitors
The following tables summarize in vivo dosage and efficacy data for other FASN inhibitors. This information should be used as a reference for designing studies with this compound.
Table 1: In Vivo Dosage of FASN Inhibitors in Mouse Xenograft Models
| Inhibitor | Dosage | Route of Administration | Mouse Strain | Tumor Model | Reference |
| TVB-2640 | 100 mg/m² | Oral (daily) | - | Advanced solid tumors | [6] |
| TVB-3664 | 3 mg/kg | Oral gavage (daily) | NSG | Colorectal cancer PDX | [20] |
| C75 | 10 mg/kg | Intraperitoneal | DIO mice | Acute lung injury model | [21] |
| C75 | 30 mg/kg | Intraperitoneal | neu-N transgenic mice | Mammary cancer | [22][23] |
| C75 | 5 mg/kg | Intraperitoneal | C57BL/6 | Experimental colitis | [24] |
| Orlistat | 60 and 200 mg/kg | - | Lkb1fl/flp53fl/fl mice | Endometrial cancer | [25] |
Table 2: Tumor Growth Inhibition Data for FASN Inhibitors in Mouse Xenograft Models
| Inhibitor | Tumor Model | Treatment Details | Tumor Growth Inhibition (%) | Reference |
| TVB-2640 | NSCLC (KRAS mutant) | Monotherapy, 100 mg/m² daily | Prolonged stable disease | [6] |
| TVB-3664 | Colorectal cancer PDX (Pt 2377) | 3 mg/kg daily, oral gavage | Accelerated tumor growth | [20] |
| C75 | MDAH2774 ovarian cancer xenograft | 10 mg/kg with cisplatin | Significant reduction in tumor volume | [26] |
| Orlistat | Endometrial cancer (HFD-fed mice) | 60 mg/kg | 67.06% | [25] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (mg/kg) and the average weight of the mice, calculate the total amount of drug needed for the study, including a slight overage.
-
Prepare the vehicle solution: A common vehicle for oral gavage is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline. The exact ratio should be optimized for this compound's solubility.
-
Dissolve this compound:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to dissolve the powder completely. Vortex thoroughly. Gentle warming or brief sonication may be used if necessary, but ensure the compound is stable under these conditions.
-
-
Add co-solvents and surfactant:
-
Add the calculated volume of PEG300 to the DMSO/Fasn-IN-1 solution and vortex until the solution is clear.
-
Add the calculated volume of Tween 80 and vortex again until the solution is homogeneous.
-
-
Add saline:
-
Slowly add the sterile saline to the mixture while vortexing to reach the final desired concentration.
-
-
Final Formulation: The final formulation should be a clear solution or a fine, homogenous suspension. If it is a suspension, ensure it is well-mixed before each administration.
-
Storage: Store the formulation according to the stability information of this compound. It is often recommended to prepare fresh formulations daily.
Protocol 2: In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model
Materials and Animals:
-
Immunocompromised mice (e.g., Nude, SCID, or NSG mice), 6-8 weeks old.
-
Cancer cell line of interest.
-
Matrigel (optional, can improve tumor take rate).
-
This compound formulation.
-
Vehicle control formulation.
-
Calipers for tumor measurement.
-
Animal scale.
-
Oral gavage needles.
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or serum-free media at the desired concentration (e.g., 1-10 x 10^6 cells in 100-200 µL). Matrigel can be mixed with the cell suspension (1:1 ratio) to enhance tumor formation.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor appearance.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.
-
-
Drug Administration:
-
Monitoring of Animal Health:
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, ruffled fur, or lethargy.
-
Record the body weight of each mouse 2-3 times per week.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined treatment period.
-
At the end of the study, euthanize the mice according to approved protocols.
-
Excise the tumors and measure their final weight and volume.
-
Tissues can be collected for further analysis (e.g., histology, western blotting, etc.).
-
Visualizations
Signaling Pathways
Caption: FASN-related signaling pathways in cancer.
Experimental Workflow
Caption: General workflow for an in vivo tumor growth inhibition study.
FASN Catalytic Cycle and Inhibition
Caption: Simplified diagram of FASN-catalyzed palmitate synthesis and its inhibition.
References
- 1. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid synthase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preliminary activity in the first in human study of the first-in-class fatty acid synthase (FASN) inhibitor, TVB-2640. - ASCO [asco.org]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Wnt/β-catenin Signaling in Normal and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of fatty acid synthase protects obese mice from acute lung injury via ameliorating lung endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. (−)-C75 | FASN | 1234694-22-4 | Invivochem [invivochem.com]
- 24. Fatty Acid Synthase Inhibitor C75 Ameliorates Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ouv.vt.edu [ouv.vt.edu]
- 28. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Voluntary oral administration of drugs in mice [protocols.io]
Technical Support Center: Optimizing Fasn-IN-1 Dosage for In Vivo Tumor Growth Inhibition
Disclaimer: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of Fasn-IN-1 dosage for in vivo tumor growth inhibition. It is important to note that while this guide is thorough, specific in vivo data for "this compound" is not publicly available. The quantitative data, dosages, and protocols provided herein are based on studies of other well-characterized Fatty Acid Synthase (FASN) inhibitors such as TVB-2640, C75, and Orlistat. Researchers must conduct their own dose-escalation and toxicity studies to determine the optimal and safe dosage of this compound for their specific tumor models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway.[1][2][3] This pathway is responsible for the synthesis of palmitate, a saturated fatty acid.[1][2][3] In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling molecules.[1][2][4] By inhibiting FASN, this compound is expected to disrupt these processes, leading to cancer cell apoptosis and inhibition of tumor growth.[5][6][7][8]
Q2: Which signaling pathways are affected by FASN inhibition?
A2: FASN inhibition has been shown to impact several critical cancer-related signaling pathways, including:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. FASN inhibition can lead to decreased signaling through this pathway.[9][10][11][12][13]
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is common in many cancers and is involved in cell proliferation and stemness. FASN inhibition has been shown to attenuate Wnt signaling.[14][15][16][17][18]
-
MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
Q3: What are the potential side effects of FASN inhibitors in vivo?
A3: While some newer FASN inhibitors are designed to be well-tolerated, earlier inhibitors have been associated with side effects such as anorexia and weight loss.[19] It is crucial to monitor animal health closely throughout the study, including body weight, food and water intake, and general behavior.
Q4: How should I prepare this compound for in vivo administration?
A4: The formulation will depend on the physicochemical properties of this compound and the intended route of administration. For oral gavage, a common method for small molecule inhibitors, a suspension or solution can be prepared. A general starting point for formulation development could be a vehicle containing DMSO (as a solubilizing agent), PEG300 or PEG400 (as a co-solvent), and Tween 80 (as a surfactant), diluted in saline or water. It is essential to perform solubility and stability tests for your specific formulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant tumor growth inhibition | - Insufficient drug dosage or bioavailability.- The tumor model is resistant to FASN inhibition.- Improper drug formulation leading to poor absorption. | - Conduct a dose-escalation study to find the maximum tolerated dose (MTD).- Verify FASN expression in your tumor model.- Test alternative formulations and routes of administration.- Consider combination therapy with other anti-cancer agents. |
| Significant weight loss or signs of toxicity in animals | - The administered dose is too high.- The formulation vehicle is causing toxicity.- The inhibitor has off-target effects. | - Reduce the dosage or the frequency of administration.- Include a vehicle-only control group to assess vehicle toxicity.- Monitor animals daily for clinical signs of toxicity.- Conduct a preliminary toxicity study with a small cohort of animals. |
| High variability in tumor growth within the same treatment group | - Inconsistent tumor cell implantation.- Variation in drug administration.- Differences in animal health or genetics. | - Ensure consistent cell numbers and injection technique for tumor implantation.- Use precise and consistent techniques for drug administration (e.g., oral gavage).- Randomize animals into treatment groups after tumors have reached a palpable size.- Increase the number of animals per group to improve statistical power. |
| Drug precipitation in the formulation | - Poor solubility of the compound in the chosen vehicle.- Instability of the formulation over time. | - Test different solvent and co-solvent combinations.- Prepare fresh formulations before each administration.- Use sonication or gentle heating to aid dissolution, but be mindful of compound stability. |
Quantitative Data from In Vivo Studies with Analogous FASN Inhibitors
The following tables summarize in vivo dosage and efficacy data for other FASN inhibitors. This information should be used as a reference for designing studies with this compound.
Table 1: In Vivo Dosage of FASN Inhibitors in Mouse Xenograft Models
| Inhibitor | Dosage | Route of Administration | Mouse Strain | Tumor Model | Reference |
| TVB-2640 | 100 mg/m² | Oral (daily) | - | Advanced solid tumors | [6] |
| TVB-3664 | 3 mg/kg | Oral gavage (daily) | NSG | Colorectal cancer PDX | [20] |
| C75 | 10 mg/kg | Intraperitoneal | DIO mice | Acute lung injury model | [21] |
| C75 | 30 mg/kg | Intraperitoneal | neu-N transgenic mice | Mammary cancer | [22][23] |
| C75 | 5 mg/kg | Intraperitoneal | C57BL/6 | Experimental colitis | [24] |
| Orlistat | 60 and 200 mg/kg | - | Lkb1fl/flp53fl/fl mice | Endometrial cancer | [25] |
Table 2: Tumor Growth Inhibition Data for FASN Inhibitors in Mouse Xenograft Models
| Inhibitor | Tumor Model | Treatment Details | Tumor Growth Inhibition (%) | Reference |
| TVB-2640 | NSCLC (KRAS mutant) | Monotherapy, 100 mg/m² daily | Prolonged stable disease | [6] |
| TVB-3664 | Colorectal cancer PDX (Pt 2377) | 3 mg/kg daily, oral gavage | Accelerated tumor growth | [20] |
| C75 | MDAH2774 ovarian cancer xenograft | 10 mg/kg with cisplatin | Significant reduction in tumor volume | [26] |
| Orlistat | Endometrial cancer (HFD-fed mice) | 60 mg/kg | 67.06% | [25] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (mg/kg) and the average weight of the mice, calculate the total amount of drug needed for the study, including a slight overage.
-
Prepare the vehicle solution: A common vehicle for oral gavage is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline. The exact ratio should be optimized for this compound's solubility.
-
Dissolve this compound:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to dissolve the powder completely. Vortex thoroughly. Gentle warming or brief sonication may be used if necessary, but ensure the compound is stable under these conditions.
-
-
Add co-solvents and surfactant:
-
Add the calculated volume of PEG300 to the DMSO/Fasn-IN-1 solution and vortex until the solution is clear.
-
Add the calculated volume of Tween 80 and vortex again until the solution is homogeneous.
-
-
Add saline:
-
Slowly add the sterile saline to the mixture while vortexing to reach the final desired concentration.
-
-
Final Formulation: The final formulation should be a clear solution or a fine, homogenous suspension. If it is a suspension, ensure it is well-mixed before each administration.
-
Storage: Store the formulation according to the stability information of this compound. It is often recommended to prepare fresh formulations daily.
Protocol 2: In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model
Materials and Animals:
-
Immunocompromised mice (e.g., Nude, SCID, or NSG mice), 6-8 weeks old.
-
Cancer cell line of interest.
-
Matrigel (optional, can improve tumor take rate).
-
This compound formulation.
-
Vehicle control formulation.
-
Calipers for tumor measurement.
-
Animal scale.
-
Oral gavage needles.
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or serum-free media at the desired concentration (e.g., 1-10 x 10^6 cells in 100-200 µL). Matrigel can be mixed with the cell suspension (1:1 ratio) to enhance tumor formation.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor appearance.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.
-
-
Drug Administration:
-
Monitoring of Animal Health:
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, ruffled fur, or lethargy.
-
Record the body weight of each mouse 2-3 times per week.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined treatment period.
-
At the end of the study, euthanize the mice according to approved protocols.
-
Excise the tumors and measure their final weight and volume.
-
Tissues can be collected for further analysis (e.g., histology, western blotting, etc.).
-
Visualizations
Signaling Pathways
Caption: FASN-related signaling pathways in cancer.
Experimental Workflow
Caption: General workflow for an in vivo tumor growth inhibition study.
FASN Catalytic Cycle and Inhibition
Caption: Simplified diagram of FASN-catalyzed palmitate synthesis and its inhibition.
References
- 1. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid synthase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preliminary activity in the first in human study of the first-in-class fatty acid synthase (FASN) inhibitor, TVB-2640. - ASCO [asco.org]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Wnt/β-catenin Signaling in Normal and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of fatty acid synthase protects obese mice from acute lung injury via ameliorating lung endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. (−)-C75 | FASN | 1234694-22-4 | Invivochem [invivochem.com]
- 24. Fatty Acid Synthase Inhibitor C75 Ameliorates Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ouv.vt.edu [ouv.vt.edu]
- 28. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Voluntary oral administration of drugs in mice [protocols.io]
Best practices for storing and handling Fasn-IN-1 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Fasn-IN-1 solutions, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound?
For long-term stability, this compound in its solid (powder) form should be stored at -20°C, where it can be stable for up to three years. Once dissolved in a solvent, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where it is reported to be stable for up to two years.[1] For short-term storage of solutions, -20°C is acceptable for up to one year.[1]
2. What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 100 mg/mL. To achieve this concentration, sonication may be necessary. It is advisable to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by hygroscopic (water-absorbing) DMSO.
3. How can I ensure the complete dissolution of this compound?
If you observe precipitation or have difficulty dissolving this compound, gentle warming of the solution to 37°C and ultrasonication can help facilitate complete dissolution.
4. Can I store this compound solutions in plastic tubes?
It is generally recommended to store organic solutions of lipids and related inhibitors in glass vials with Teflon-lined caps. Storing in plastic containers (e.g., polystyrene, polyethylene, polypropylene) is not advised as plasticizers and other impurities can leach into the solution, potentially affecting your experiments.
5. What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of Fatty Acid Synthase (FASN). FASN is a critical enzyme in the de novo synthesis of fatty acids, a process often upregulated in cancer cells to meet the high demand for lipids for membrane formation, energy storage, and signaling molecule production. By inhibiting FASN, this compound disrupts these processes, which can lead to cancer cell apoptosis and a reduction in tumor growth.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in stock solution upon storage. | The storage temperature is not low enough, or the solvent has absorbed water. | Ensure storage at -80°C for long-term stability. Use anhydrous DMSO for preparing the stock solution. If precipitation is observed, gently warm the vial to 37°C and sonicate until the solid is redissolved. |
| Precipitation of this compound in cell culture media. | The final concentration of DMSO is too high, or the compound's solubility limit in the aqueous media is exceeded. | Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) to avoid solvent toxicity and precipitation. Prepare intermediate dilutions of your this compound stock in culture media before adding to the final culture volume to ensure proper mixing. |
| Inconsistent or no observable effect in cell-based assays. | - this compound solution has degraded due to improper storage or multiple freeze-thaw cycles.- The concentration used is not optimal for the specific cell line.- The incubation time is insufficient. | - Prepare fresh dilutions from a properly stored, aliquoted stock solution.- Perform a dose-response experiment (e.g., using a cell viability assay) to determine the optimal concentration (e.g., IC50) for your cell line.- Conduct a time-course experiment to identify the optimal duration of treatment. |
| High background in in vitro FASN activity assays. | The assay is being affected by other cellular processes that utilize NADPH. | Consider using a more direct assay for FASN activity, such as a mass spectrometry-based method that monitors the production of 13C-labeled palmitate from labeled precursors.[4][5][6][7] |
Quantitative Data
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Molecular Weight | 395.54 g/mol | |
| Solubility in DMSO | 100 mg/mL (252.82 mM) | Sonication is recommended for high concentrations. |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (in Solvent) | -80°C for up to 2 years | Aliquoting is recommended to avoid freeze-thaw cycles.[1] |
| -20°C for up to 1 year | [1] |
Table 2: Example IC50 Values for FASN Inhibitors in Cancer Cell Lines
| FASN Inhibitor | Cell Line | IC50 (µM) | Assay Type |
| TVB-3166 | HeLa | 0.060 | Palmitate Synthesis Inhibition |
| TVB-3166 | CALU-6 | 0.10 | Cell Viability |
| C75 | PANC-1 | Varies | Cell Viability |
| Orlistat | H460 | ~50 | Cell Proliferation |
| GSK2194069 | H460, HT29, MDA-MB-231 | 20-50 | De Novo Fatty Acid Synthesis Inhibition |
Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time. It is recommended to determine the IC50 for your specific experimental setup.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF7, LNCaP, PC3, DU145)[8]
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
FASN Activity Assay (NADPH Consumption)
This protocol measures the activity of FASN by monitoring the decrease in NADPH absorbance.[9]
Materials:
-
Purified FASN or cell lysate containing FASN
-
FASN reaction buffer (e.g., 100 mM potassium phosphate (B84403) pH 6.5, 2 mM EDTA, 300 µg/mL fatty acid-free BSA, 10 mM cysteine)[4]
-
NADPH solution
-
Acetyl-CoA solution
-
Malonyl-CoA solution
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare a master mix containing the FASN reaction buffer and your FASN enzyme source (purified protein or lysate).
-
Add the master mix to the wells of a 96-well plate.
-
Add different concentrations of this compound or vehicle control to the wells.
-
Add NADPH and Acetyl-CoA to initiate the reaction.
-
Measure the baseline absorbance at 340 nm at 37°C for a few minutes.
-
Add Malonyl-CoA to start the FASN-dependent reaction.
-
Immediately begin kinetic reading of the absorbance at 340 nm at 37°C for 15-30 minutes at regular intervals (e.g., every minute).
-
The rate of FASN activity is proportional to the rate of decrease in A340nm. Calculate the specific activity and the inhibitory effect of this compound.
Visualizations
Caption: FASN Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FASN Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 4. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
Best practices for storing and handling Fasn-IN-1 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Fasn-IN-1 solutions, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound?
For long-term stability, this compound in its solid (powder) form should be stored at -20°C, where it can be stable for up to three years. Once dissolved in a solvent, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where it is reported to be stable for up to two years.[1] For short-term storage of solutions, -20°C is acceptable for up to one year.[1]
2. What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 100 mg/mL. To achieve this concentration, sonication may be necessary. It is advisable to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by hygroscopic (water-absorbing) DMSO.
3. How can I ensure the complete dissolution of this compound?
If you observe precipitation or have difficulty dissolving this compound, gentle warming of the solution to 37°C and ultrasonication can help facilitate complete dissolution.
4. Can I store this compound solutions in plastic tubes?
It is generally recommended to store organic solutions of lipids and related inhibitors in glass vials with Teflon-lined caps. Storing in plastic containers (e.g., polystyrene, polyethylene, polypropylene) is not advised as plasticizers and other impurities can leach into the solution, potentially affecting your experiments.
5. What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of Fatty Acid Synthase (FASN). FASN is a critical enzyme in the de novo synthesis of fatty acids, a process often upregulated in cancer cells to meet the high demand for lipids for membrane formation, energy storage, and signaling molecule production. By inhibiting FASN, this compound disrupts these processes, which can lead to cancer cell apoptosis and a reduction in tumor growth.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in stock solution upon storage. | The storage temperature is not low enough, or the solvent has absorbed water. | Ensure storage at -80°C for long-term stability. Use anhydrous DMSO for preparing the stock solution. If precipitation is observed, gently warm the vial to 37°C and sonicate until the solid is redissolved. |
| Precipitation of this compound in cell culture media. | The final concentration of DMSO is too high, or the compound's solubility limit in the aqueous media is exceeded. | Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) to avoid solvent toxicity and precipitation. Prepare intermediate dilutions of your this compound stock in culture media before adding to the final culture volume to ensure proper mixing. |
| Inconsistent or no observable effect in cell-based assays. | - this compound solution has degraded due to improper storage or multiple freeze-thaw cycles.- The concentration used is not optimal for the specific cell line.- The incubation time is insufficient. | - Prepare fresh dilutions from a properly stored, aliquoted stock solution.- Perform a dose-response experiment (e.g., using a cell viability assay) to determine the optimal concentration (e.g., IC50) for your cell line.- Conduct a time-course experiment to identify the optimal duration of treatment. |
| High background in in vitro FASN activity assays. | The assay is being affected by other cellular processes that utilize NADPH. | Consider using a more direct assay for FASN activity, such as a mass spectrometry-based method that monitors the production of 13C-labeled palmitate from labeled precursors.[4][5][6][7] |
Quantitative Data
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Molecular Weight | 395.54 g/mol | |
| Solubility in DMSO | 100 mg/mL (252.82 mM) | Sonication is recommended for high concentrations. |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (in Solvent) | -80°C for up to 2 years | Aliquoting is recommended to avoid freeze-thaw cycles.[1] |
| -20°C for up to 1 year | [1] |
Table 2: Example IC50 Values for FASN Inhibitors in Cancer Cell Lines
| FASN Inhibitor | Cell Line | IC50 (µM) | Assay Type |
| TVB-3166 | HeLa | 0.060 | Palmitate Synthesis Inhibition |
| TVB-3166 | CALU-6 | 0.10 | Cell Viability |
| C75 | PANC-1 | Varies | Cell Viability |
| Orlistat | H460 | ~50 | Cell Proliferation |
| GSK2194069 | H460, HT29, MDA-MB-231 | 20-50 | De Novo Fatty Acid Synthesis Inhibition |
Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time. It is recommended to determine the IC50 for your specific experimental setup.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF7, LNCaP, PC3, DU145)[8]
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
FASN Activity Assay (NADPH Consumption)
This protocol measures the activity of FASN by monitoring the decrease in NADPH absorbance.[9]
Materials:
-
Purified FASN or cell lysate containing FASN
-
FASN reaction buffer (e.g., 100 mM potassium phosphate pH 6.5, 2 mM EDTA, 300 µg/mL fatty acid-free BSA, 10 mM cysteine)[4]
-
NADPH solution
-
Acetyl-CoA solution
-
Malonyl-CoA solution
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare a master mix containing the FASN reaction buffer and your FASN enzyme source (purified protein or lysate).
-
Add the master mix to the wells of a 96-well plate.
-
Add different concentrations of this compound or vehicle control to the wells.
-
Add NADPH and Acetyl-CoA to initiate the reaction.
-
Measure the baseline absorbance at 340 nm at 37°C for a few minutes.
-
Add Malonyl-CoA to start the FASN-dependent reaction.
-
Immediately begin kinetic reading of the absorbance at 340 nm at 37°C for 15-30 minutes at regular intervals (e.g., every minute).
-
The rate of FASN activity is proportional to the rate of decrease in A340nm. Calculate the specific activity and the inhibitory effect of this compound.
Visualizations
Caption: FASN Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FASN Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 4. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
Validation & Comparative
Validating FASN Inhibition by Fasn-IN-1 in Cells: A Comparative Guide
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for validating the inhibition of Fatty Acid Synthase (FASN) in cellular models, with a focus on the inhibitor Fasn-IN-1. Due to the limited publicly available data specifically for this compound, this guide leverages comparative data from other well-characterized FASN inhibitors to provide a comprehensive overview of expected outcomes and experimental approaches. The methodologies and validation strategies outlined herein are broadly applicable to the characterization of any putative FASN inhibitor.
Introduction to FASN and its Inhibition
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids, a process that is often upregulated in cancer and metabolic diseases. This makes FASN an attractive therapeutic target.[1][2] this compound is a compound identified as a FASN inhibitor. Validating its efficacy and specificity is a crucial step in its development as a research tool or therapeutic agent.
Comparative Analysis of FASN Inhibitors
To contextualize the validation of this compound, it is useful to compare its expected performance with that of other known FASN inhibitors. The following table summarizes the biochemical potency and cellular effects of several commonly used FASN inhibitors.
Table 1: Comparison of Common FASN Inhibitors
| Inhibitor | Target Domain | Biochemical IC50 | Cellular IC50 (Palmitate Synthesis) | Cellular Viability IC50 | Key Characteristics & References |
| TVB-3166 | β-ketoacyl reductase (KR) | 42 nM | 81 nM | 100 nM (CALU-6 cells) | Orally-available, reversible, and selective.[1][3] Induces apoptosis and disrupts lipid raft architecture.[3] |
| GSK2194069 | β-ketoacyl reductase (KR) | 7.7 nM | ~15.5 nM (EC50 for phosphatidylcholine reduction) | Varies by cell line (e.g., higher efficacy in FASN-positive LNCaP cells) | Potent and selective inhibitor.[1][4] |
| C75 | β-ketoacyl synthase (KS) | ~35 µM (PC3 cells) | - | Varies by cell line and serum conditions | Synthetic inhibitor; its potency is affected by fatty acid availability in the media.[5][6][7] |
| Orlistat | Thioesterase (TE) | - | - | Varies by cell line | FDA-approved for obesity; irreversible inhibitor.[8][9] Induces apoptosis.[9][10] |
| Fasnall | - | 3.71 µM | - | Varies by cell line | Identified as a potent FASN inhibitor, though recent studies suggest it may also act as a respiratory Complex I inhibitor.[1][11] |
Experimental Validation of FASN Inhibition
A multi-pronged approach is essential to confidently validate the inhibition of FASN in a cellular context. This involves directly measuring FASN activity, assessing the downstream metabolic consequences, and observing the resulting cellular phenotypes.
Diagram: Experimental Workflow for FASN Inhibition Validation
Caption: Workflow for validating FASN inhibition in cells.
Key Experimental Protocols
Measurement of De Novo Fatty Acid Synthesis ([¹⁴C]-Acetate Incorporation)
This assay directly measures the synthesis of new fatty acids and is a robust method to confirm FASN inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 24 hours).
-
Radiolabeling: Add [¹⁴C]-acetate to the culture medium at a final concentration of 1 µCi/mL and incubate for 2-4 hours.
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract total lipids using a chloroform:methanol (2:1) solution.
-
Separate the organic and aqueous phases by centrifugation.
-
-
Quantification:
-
Transfer the organic (lipid-containing) phase to a scintillation vial and evaporate the solvent.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the radioactive counts to the total protein content of a parallel well. A decrease in [¹⁴C] incorporation in this compound treated cells compared to the control indicates inhibition of fatty acid synthesis.[9]
Western Blotting for FASN and Downstream Signaling
Western blotting can be used to assess the expression levels of FASN and the phosphorylation status of key downstream signaling proteins like Akt. Inhibition of FASN has been shown to decrease the phosphorylation of Akt in some cancer cells.[8]
Protocol:
-
Cell Lysis:
-
Treat cells with this compound as described above.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies against FASN and phospho-Akt (Ser473) overnight at 4°C.[12][13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Densitometry analysis can be used to quantify the changes in protein expression, normalizing to a loading control like GAPDH or β-actin.
Lipidomics Analysis by Mass Spectrometry
Lipidomics provides a comprehensive profile of the lipid species within a cell, allowing for a detailed understanding of the metabolic consequences of FASN inhibition. A key indicator of FASN inhibition is a decrease in the levels of palmitate and other long-chain saturated fatty acids.
Protocol:
-
Sample Preparation:
-
Treat cells with this compound.
-
Harvest and wash the cell pellet with an ice-cold ammoniated buffer (e.g., 0.3% ammonium (B1175870) acetate (B1210297) in 0.9% NaCl) to ensure compatibility with mass spectrometry.[14]
-
Store cell pellets at -80°C until extraction.
-
-
Lipid Extraction:
-
Mass Spectrometry Analysis:
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent (e.g., isopropanol).[17]
-
Analyze the lipid profile using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Identify and quantify the changes in different lipid species between control and this compound treated samples.
Signaling Pathway and Point of Inhibition
FASN is a multi-domain enzyme that catalyzes several steps in the synthesis of palmitate from acetyl-CoA and malonyl-CoA. Different inhibitors can target distinct enzymatic domains.
Diagram: FASN Signaling Pathway and Inhibition
Caption: FASN pathway and points of inhibitor action.
Conclusion
Validating the inhibition of FASN by a novel compound like this compound requires a systematic and multi-faceted experimental approach. By combining direct assays of fatty acid synthesis with broader analyses of the cellular lipidome and downstream signaling pathways, researchers can build a strong evidence base for the compound's on-target activity. The comparative data provided for established FASN inhibitors serves as a valuable benchmark for interpreting the experimental results obtained with this compound. This comprehensive validation strategy is crucial for the continued development and application of new FASN inhibitors in both research and clinical settings.
References
- 1. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced De Novo Lipid Synthesis Mediated by FASN Induces Chemoresistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Orlistat Reduces Proliferation and Enhances Apoptosis in Human Pancreatic Cancer Cells (PANC-1) | Anticancer Research [ar.iiarjournals.org]
- 11. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 15. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 16. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 17. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating FASN Inhibition by Fasn-IN-1 in Cells: A Comparative Guide
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for validating the inhibition of Fatty Acid Synthase (FASN) in cellular models, with a focus on the inhibitor Fasn-IN-1. Due to the limited publicly available data specifically for this compound, this guide leverages comparative data from other well-characterized FASN inhibitors to provide a comprehensive overview of expected outcomes and experimental approaches. The methodologies and validation strategies outlined herein are broadly applicable to the characterization of any putative FASN inhibitor.
Introduction to FASN and its Inhibition
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids, a process that is often upregulated in cancer and metabolic diseases. This makes FASN an attractive therapeutic target.[1][2] this compound is a compound identified as a FASN inhibitor. Validating its efficacy and specificity is a crucial step in its development as a research tool or therapeutic agent.
Comparative Analysis of FASN Inhibitors
To contextualize the validation of this compound, it is useful to compare its expected performance with that of other known FASN inhibitors. The following table summarizes the biochemical potency and cellular effects of several commonly used FASN inhibitors.
Table 1: Comparison of Common FASN Inhibitors
| Inhibitor | Target Domain | Biochemical IC50 | Cellular IC50 (Palmitate Synthesis) | Cellular Viability IC50 | Key Characteristics & References |
| TVB-3166 | β-ketoacyl reductase (KR) | 42 nM | 81 nM | 100 nM (CALU-6 cells) | Orally-available, reversible, and selective.[1][3] Induces apoptosis and disrupts lipid raft architecture.[3] |
| GSK2194069 | β-ketoacyl reductase (KR) | 7.7 nM | ~15.5 nM (EC50 for phosphatidylcholine reduction) | Varies by cell line (e.g., higher efficacy in FASN-positive LNCaP cells) | Potent and selective inhibitor.[1][4] |
| C75 | β-ketoacyl synthase (KS) | ~35 µM (PC3 cells) | - | Varies by cell line and serum conditions | Synthetic inhibitor; its potency is affected by fatty acid availability in the media.[5][6][7] |
| Orlistat | Thioesterase (TE) | - | - | Varies by cell line | FDA-approved for obesity; irreversible inhibitor.[8][9] Induces apoptosis.[9][10] |
| Fasnall | - | 3.71 µM | - | Varies by cell line | Identified as a potent FASN inhibitor, though recent studies suggest it may also act as a respiratory Complex I inhibitor.[1][11] |
Experimental Validation of FASN Inhibition
A multi-pronged approach is essential to confidently validate the inhibition of FASN in a cellular context. This involves directly measuring FASN activity, assessing the downstream metabolic consequences, and observing the resulting cellular phenotypes.
Diagram: Experimental Workflow for FASN Inhibition Validation
Caption: Workflow for validating FASN inhibition in cells.
Key Experimental Protocols
Measurement of De Novo Fatty Acid Synthesis ([¹⁴C]-Acetate Incorporation)
This assay directly measures the synthesis of new fatty acids and is a robust method to confirm FASN inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 24 hours).
-
Radiolabeling: Add [¹⁴C]-acetate to the culture medium at a final concentration of 1 µCi/mL and incubate for 2-4 hours.
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract total lipids using a chloroform:methanol (2:1) solution.
-
Separate the organic and aqueous phases by centrifugation.
-
-
Quantification:
-
Transfer the organic (lipid-containing) phase to a scintillation vial and evaporate the solvent.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the radioactive counts to the total protein content of a parallel well. A decrease in [¹⁴C] incorporation in this compound treated cells compared to the control indicates inhibition of fatty acid synthesis.[9]
Western Blotting for FASN and Downstream Signaling
Western blotting can be used to assess the expression levels of FASN and the phosphorylation status of key downstream signaling proteins like Akt. Inhibition of FASN has been shown to decrease the phosphorylation of Akt in some cancer cells.[8]
Protocol:
-
Cell Lysis:
-
Treat cells with this compound as described above.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies against FASN and phospho-Akt (Ser473) overnight at 4°C.[12][13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Densitometry analysis can be used to quantify the changes in protein expression, normalizing to a loading control like GAPDH or β-actin.
Lipidomics Analysis by Mass Spectrometry
Lipidomics provides a comprehensive profile of the lipid species within a cell, allowing for a detailed understanding of the metabolic consequences of FASN inhibition. A key indicator of FASN inhibition is a decrease in the levels of palmitate and other long-chain saturated fatty acids.
Protocol:
-
Sample Preparation:
-
Treat cells with this compound.
-
Harvest and wash the cell pellet with an ice-cold ammoniated buffer (e.g., 0.3% ammonium acetate in 0.9% NaCl) to ensure compatibility with mass spectrometry.[14]
-
Store cell pellets at -80°C until extraction.
-
-
Lipid Extraction:
-
Mass Spectrometry Analysis:
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent (e.g., isopropanol).[17]
-
Analyze the lipid profile using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Identify and quantify the changes in different lipid species between control and this compound treated samples.
Signaling Pathway and Point of Inhibition
FASN is a multi-domain enzyme that catalyzes several steps in the synthesis of palmitate from acetyl-CoA and malonyl-CoA. Different inhibitors can target distinct enzymatic domains.
Diagram: FASN Signaling Pathway and Inhibition
Caption: FASN pathway and points of inhibitor action.
Conclusion
Validating the inhibition of FASN by a novel compound like this compound requires a systematic and multi-faceted experimental approach. By combining direct assays of fatty acid synthesis with broader analyses of the cellular lipidome and downstream signaling pathways, researchers can build a strong evidence base for the compound's on-target activity. The comparative data provided for established FASN inhibitors serves as a valuable benchmark for interpreting the experimental results obtained with this compound. This comprehensive validation strategy is crucial for the continued development and application of new FASN inhibitors in both research and clinical settings.
References
- 1. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced De Novo Lipid Synthesis Mediated by FASN Induces Chemoresistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Orlistat Reduces Proliferation and Enhances Apoptosis in Human Pancreatic Cancer Cells (PANC-1) | Anticancer Research [ar.iiarjournals.org]
- 11. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 15. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 16. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 17. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FASN Inhibitors: Fasn-IN-1 vs. Orlistat and Other Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. While its expression is low in most normal adult tissues, FASN is significantly upregulated in numerous cancer types to support rapid proliferation and membrane biogenesis. This differential expression makes FASN a compelling therapeutic target in oncology.[1] A variety of small-molecule inhibitors have been developed to target this metabolic oncogene, each with distinct mechanisms and properties. This guide provides an objective comparison of Fasn-IN-1, a potent research inhibitor, with the well-known inhibitor Orlistat and other notable compounds, supported by experimental data and protocols.
Mechanism of Action: Targeting the Lipogenic Engine
The human FASN enzyme is a large, homodimeric multi-enzyme complex that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[2] It contains seven distinct catalytic domains. Inhibitors can target different domains, leading to varied biochemical consequences.
-
This compound: A potent inhibitor of FASN with a reported IC50 of 10 nM in biochemical assays.[3] While its specific binding domain is not detailed in publicly available literature, its high potency suggests a strong affinity for one of the key catalytic sites.
-
Orlistat (Tetrahydrolipstatin): Originally developed as an anti-obesity drug that inhibits gastric and pancreatic lipases, Orlistat is also an irreversible inhibitor of the FASN thioesterase (TE) domain.[4][5] Its reactive β-lactone moiety forms a covalent bond with the active site serine of the TE domain, preventing the release of newly synthesized fatty acids.[5]
-
C75: A synthetic α-methylene-γ-butyrolactone compound that acts as an irreversible inhibitor of the β-ketoacyl synthase (KS) domain. This action interferes with the initial condensation steps of fatty acid synthesis.[4]
Below is a diagram illustrating the core FASN catalytic cycle and the points of intervention for different inhibitor classes.
Comparative Performance: Potency and Cellular Effects
The efficacy of FASN inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50) in enzymatic or cell-based assays. The following table summarizes key quantitative data for this compound, Orlistat, and other common FASN inhibitors.
| Inhibitor | Target Domain | Type | IC50 / Kᵢ (Enzyme Assay) | Cellular IC50 (Example) | Key Features |
| This compound | Not Specified | N/A | 10 nM[3] | N/A | High potency in biochemical assays. |
| Orlistat | Thioesterase (TE) | Irreversible | ~100 nM (apparent Kᵢ)[6] | 30-300 µM (Varies by cell line)[6][7] | FDA-approved for obesity; poor systemic bioavailability.[5] |
| C75 | Ketoacyl Synthase (KS) | Irreversible | N/A | ~35 µM (PC3 cells)[4] | Widely used research tool; affects feeding behavior in vivo.[5] |
| TVB-2640 (Denifanstat) | Not Specified | Reversible | 52 nM[4][7] | 72 nM[4] | Orally active; has been evaluated in clinical trials. |
| GSK2194069 | Ketoacyl Reductase (KR) | Reversible | 7.7 nM[7] | N/A | Potent and specific inhibitor of the KR domain. |
Note: IC50 values can vary significantly based on the assay conditions, cell line, and experimental protocol.
Impact on Cancer Signaling Pathways
FASN inhibition does not merely halt lipid production; it profoundly impacts cellular signaling, often leading to cell cycle arrest and apoptosis. The accumulation of the substrate malonyl-CoA and the depletion of the product palmitate disrupt multiple oncogenic pathways.[5] Inhibition of FASN has been shown to suppress the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central to cancer cell growth and survival.[8]
Experimental Protocols & Workflows
Objective comparison requires standardized methodologies. Below are outlines for key experiments used to characterize FASN inhibitors.
FASN Activity Assay (Radiolabel Incorporation)
This assay measures the de novo synthesis of fatty acids in intact cells by tracking the incorporation of a radiolabeled precursor.
-
Objective: To quantify the inhibitory effect of a compound on FASN enzymatic activity within a cellular context.
-
Methodology:
-
Cell Culture: Plate cancer cells (e.g., PC-3, MCF-7) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with various concentrations of the FASN inhibitor (e.g., Orlistat, this compound) or vehicle control (DMSO) for a predetermined time (e.g., 4-24 hours).
-
Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for 2-4 hours to allow for incorporation into newly synthesized lipids.
-
Lipid Extraction: Wash the cells with PBS, lyse them, and perform a total lipid extraction using a chloroform:methanol solvent system.
-
Quantification: Measure the radioactivity of the lipid-containing phase using a scintillation counter.
-
Analysis: Normalize radioactivity counts to total protein content. Calculate the percentage of FASN inhibition relative to the vehicle control and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of FASN inhibition on cell metabolic activity, which is an indicator of cell viability.
-
Objective: To determine the cytotoxic or cytostatic effect of a FASN inhibitor on a cancer cell line.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Addition: Treat cells with a serial dilution of the FASN inhibitor and incubate for a specified period (e.g., 48-72 hours).
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
The following diagram illustrates a typical workflow for preclinical evaluation of a novel FASN inhibitor.
Conclusion
The landscape of FASN inhibitors is diverse, ranging from repurposed drugs like Orlistat to highly potent, next-generation molecules like this compound.
-
Orlistat serves as a foundational tool for studying FASN biology, particularly the role of the thioesterase domain. However, its utility as a systemic anti-cancer agent is limited by poor pharmacological properties and relatively low cellular potency.[5]
-
This compound represents a significant advancement in potency, with an IC50 in the low nanomolar range. This makes it a valuable research tool for dissecting the cellular consequences of potent FASN inhibition, though its in vivo efficacy and safety profile are not publicly documented.
-
Clinically Investigated Inhibitors like TVB-2640 (Denifanstat) are orally bioavailable and have demonstrated the therapeutic potential of targeting FASN in clinical settings, validating the ongoing interest in this pathway for drug development.
For researchers, the choice of inhibitor depends on the experimental goal. Orlistat is suitable for initial proof-of-concept studies, while more potent and specific compounds like this compound are necessary for detailed mechanistic investigations and exploring the full therapeutic window of FASN inhibition.
References
- 1. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid synthase - Wikipedia [en.wikipedia.org]
- 3. Fatty Acid Synthase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. sdbonline.org [sdbonline.org]
A Comparative Guide to FASN Inhibitors: Fasn-IN-1 vs. Orlistat and Other Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. While its expression is low in most normal adult tissues, FASN is significantly upregulated in numerous cancer types to support rapid proliferation and membrane biogenesis. This differential expression makes FASN a compelling therapeutic target in oncology.[1] A variety of small-molecule inhibitors have been developed to target this metabolic oncogene, each with distinct mechanisms and properties. This guide provides an objective comparison of Fasn-IN-1, a potent research inhibitor, with the well-known inhibitor Orlistat and other notable compounds, supported by experimental data and protocols.
Mechanism of Action: Targeting the Lipogenic Engine
The human FASN enzyme is a large, homodimeric multi-enzyme complex that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[2] It contains seven distinct catalytic domains. Inhibitors can target different domains, leading to varied biochemical consequences.
-
This compound: A potent inhibitor of FASN with a reported IC50 of 10 nM in biochemical assays.[3] While its specific binding domain is not detailed in publicly available literature, its high potency suggests a strong affinity for one of the key catalytic sites.
-
Orlistat (Tetrahydrolipstatin): Originally developed as an anti-obesity drug that inhibits gastric and pancreatic lipases, Orlistat is also an irreversible inhibitor of the FASN thioesterase (TE) domain.[4][5] Its reactive β-lactone moiety forms a covalent bond with the active site serine of the TE domain, preventing the release of newly synthesized fatty acids.[5]
-
C75: A synthetic α-methylene-γ-butyrolactone compound that acts as an irreversible inhibitor of the β-ketoacyl synthase (KS) domain. This action interferes with the initial condensation steps of fatty acid synthesis.[4]
Below is a diagram illustrating the core FASN catalytic cycle and the points of intervention for different inhibitor classes.
Comparative Performance: Potency and Cellular Effects
The efficacy of FASN inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50) in enzymatic or cell-based assays. The following table summarizes key quantitative data for this compound, Orlistat, and other common FASN inhibitors.
| Inhibitor | Target Domain | Type | IC50 / Kᵢ (Enzyme Assay) | Cellular IC50 (Example) | Key Features |
| This compound | Not Specified | N/A | 10 nM[3] | N/A | High potency in biochemical assays. |
| Orlistat | Thioesterase (TE) | Irreversible | ~100 nM (apparent Kᵢ)[6] | 30-300 µM (Varies by cell line)[6][7] | FDA-approved for obesity; poor systemic bioavailability.[5] |
| C75 | Ketoacyl Synthase (KS) | Irreversible | N/A | ~35 µM (PC3 cells)[4] | Widely used research tool; affects feeding behavior in vivo.[5] |
| TVB-2640 (Denifanstat) | Not Specified | Reversible | 52 nM[4][7] | 72 nM[4] | Orally active; has been evaluated in clinical trials. |
| GSK2194069 | Ketoacyl Reductase (KR) | Reversible | 7.7 nM[7] | N/A | Potent and specific inhibitor of the KR domain. |
Note: IC50 values can vary significantly based on the assay conditions, cell line, and experimental protocol.
Impact on Cancer Signaling Pathways
FASN inhibition does not merely halt lipid production; it profoundly impacts cellular signaling, often leading to cell cycle arrest and apoptosis. The accumulation of the substrate malonyl-CoA and the depletion of the product palmitate disrupt multiple oncogenic pathways.[5] Inhibition of FASN has been shown to suppress the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central to cancer cell growth and survival.[8]
Experimental Protocols & Workflows
Objective comparison requires standardized methodologies. Below are outlines for key experiments used to characterize FASN inhibitors.
FASN Activity Assay (Radiolabel Incorporation)
This assay measures the de novo synthesis of fatty acids in intact cells by tracking the incorporation of a radiolabeled precursor.
-
Objective: To quantify the inhibitory effect of a compound on FASN enzymatic activity within a cellular context.
-
Methodology:
-
Cell Culture: Plate cancer cells (e.g., PC-3, MCF-7) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with various concentrations of the FASN inhibitor (e.g., Orlistat, this compound) or vehicle control (DMSO) for a predetermined time (e.g., 4-24 hours).
-
Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for 2-4 hours to allow for incorporation into newly synthesized lipids.
-
Lipid Extraction: Wash the cells with PBS, lyse them, and perform a total lipid extraction using a chloroform:methanol solvent system.
-
Quantification: Measure the radioactivity of the lipid-containing phase using a scintillation counter.
-
Analysis: Normalize radioactivity counts to total protein content. Calculate the percentage of FASN inhibition relative to the vehicle control and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of FASN inhibition on cell metabolic activity, which is an indicator of cell viability.
-
Objective: To determine the cytotoxic or cytostatic effect of a FASN inhibitor on a cancer cell line.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Addition: Treat cells with a serial dilution of the FASN inhibitor and incubate for a specified period (e.g., 48-72 hours).
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
The following diagram illustrates a typical workflow for preclinical evaluation of a novel FASN inhibitor.
Conclusion
The landscape of FASN inhibitors is diverse, ranging from repurposed drugs like Orlistat to highly potent, next-generation molecules like this compound.
-
Orlistat serves as a foundational tool for studying FASN biology, particularly the role of the thioesterase domain. However, its utility as a systemic anti-cancer agent is limited by poor pharmacological properties and relatively low cellular potency.[5]
-
This compound represents a significant advancement in potency, with an IC50 in the low nanomolar range. This makes it a valuable research tool for dissecting the cellular consequences of potent FASN inhibition, though its in vivo efficacy and safety profile are not publicly documented.
-
Clinically Investigated Inhibitors like TVB-2640 (Denifanstat) are orally bioavailable and have demonstrated the therapeutic potential of targeting FASN in clinical settings, validating the ongoing interest in this pathway for drug development.
For researchers, the choice of inhibitor depends on the experimental goal. Orlistat is suitable for initial proof-of-concept studies, while more potent and specific compounds like this compound are necessary for detailed mechanistic investigations and exploring the full therapeutic window of FASN inhibition.
References
- 1. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid synthase - Wikipedia [en.wikipedia.org]
- 3. Fatty Acid Synthase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. sdbonline.org [sdbonline.org]
Unraveling the Advantages of Novel FASN Inhibitors Over Cerulenin
In the landscape of metabolic targets for therapeutic intervention, Fatty Acid Synthase (FASN) has emerged as a crucial player, particularly in oncology and metabolic diseases. For researchers and drug development professionals, selecting the appropriate inhibitor is paramount for successful investigation. While the natural product Cerulenin has been a foundational tool for studying FASN, a new generation of synthetic inhibitors offers significant advantages in terms of potency, selectivity, and clinical applicability. This guide provides a comprehensive comparison of Fasn-IN-1, a representative of these novel inhibitors, with the traditional inhibitor, Cerulenin, supported by experimental data and detailed protocols.
Executive Summary
Cerulenin, an epoxide-containing natural product, acts as an irreversible inhibitor of FASN by covalently binding to the catalytic site.[1][2] However, its utility is hampered by chemical instability, off-target effects, and metabolic liabilities.[3] In contrast, modern FASN inhibitors, exemplified by this compound and other compounds like the TVB-series, are designed to overcome these limitations, offering improved potency, selectivity, and better pharmacological properties.[4] This guide will delve into the specifics of these advantages, providing a clear rationale for the adoption of newer inhibitors in FASN-related research.
Mechanism of Action: A Tale of Two Inhibitors
Cerulenin: This inhibitor forms a covalent bond with a cysteine residue in the β-ketoacyl-ACP synthase (KAS) domain of FASN, leading to irreversible inactivation of the enzyme.[5] This mechanism, while effective in blocking fatty acid synthesis, is also responsible for some of its drawbacks, including potential reactions with other cellular nucleophiles, contributing to off-target effects.[2]
This compound and Modern Inhibitors: this compound represents a class of inhibitors developed through structure-activity relationship (SAR) studies to exhibit high-affinity, specific, and often reversible binding to FASN.[1][6] These compounds are typically designed to fit precisely into the binding pockets of FASN domains, such as the thioesterase (TE) or β-ketoacyl reductase (KR) domains, leading to a more targeted inhibition with fewer off-target interactions.
Comparative Performance Data
While direct head-to-head published studies for "this compound" are limited due to its recent emergence from patent literature, we can infer its advantages based on data from other well-characterized modern FASN inhibitors. The following table summarizes the key performance differences based on available data for Cerulenin and representative advanced inhibitors.
| Feature | Cerulenin | This compound & Modern Inhibitors (e.g., TVB-3166) | Advantage of Modern Inhibitors |
| Potency (IC50) | Micromolar (µM) range | Nanomolar (nM) to low micromolar (µM) range | Higher potency allows for lower effective concentrations, reducing the risk of off-target effects. |
| Selectivity | Known to inhibit other enzymes (e.g., topoisomerase I) | High selectivity for FASN over other metabolic enzymes | Minimized off-target effects lead to more reliable experimental data and a better safety profile. |
| Mechanism | Irreversible, covalent modification | Often reversible, high-affinity binding | Reversible binding can offer better control in experimental settings and potentially a more favorable safety profile. |
| Chemical Stability | Unstable in plasma | Generally designed for improved stability | Enhanced stability allows for more reliable in vitro and in vivo studies. |
| In Vivo Efficacy | Limited by toxicity and poor pharmacokinetics | Demonstrated efficacy in preclinical models with good tolerability | More suitable for in vivo studies and potential therapeutic development. |
| Off-Target Effects | Can induce apoptosis through non-FASN mechanisms | Designed to minimize off-target cytotoxicity | Cleaner pharmacological profile, allowing for a more precise study of FASN's role. |
Experimental Protocols
To aid researchers in their evaluation of FASN inhibitors, we provide detailed methodologies for key experiments.
FASN Inhibition Assay (In Vitro)
This assay measures the enzymatic activity of purified FASN in the presence of an inhibitor.
Materials:
-
Purified human FASN enzyme
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT)
-
Inhibitor stock solution (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA (e.g., 50 µM), and NADPH (e.g., 100 µM).
-
Add varying concentrations of the FASN inhibitor (e.g., this compound or Cerulenin) or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the purified FASN enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding malonyl-CoA (e.g., 50 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH oxidation for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of the FASN inhibitor on cancer cell lines.
Materials:
-
Cancer cell line known to overexpress FASN (e.g., PC-3, MCF-7)
-
Complete cell culture medium
-
FASN inhibitor
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the FASN inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Experimental Workflows
The inhibition of FASN has profound effects on cellular signaling and metabolism. The diagrams below illustrate the FASN-regulated pathways and a typical experimental workflow for evaluating FASN inhibitors.
Caption: FASN is a key downstream effector of major oncogenic signaling pathways.
Caption: A typical workflow for the preclinical evaluation of FASN inhibitors.
Conclusion
The evolution from broad-spectrum, irreversible inhibitors like Cerulenin to highly potent and selective molecules like this compound and other modern inhibitors marks a significant advancement in the field of FASN research. The superior pharmacological profiles of these novel compounds not only provide more reliable tools for basic research but also hold greater promise for clinical translation. For researchers aiming to dissect the intricate roles of FASN in disease, the adoption of these advanced inhibitors is a critical step towards generating robust and translatable findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
Unraveling the Advantages of Novel FASN Inhibitors Over Cerulenin
In the landscape of metabolic targets for therapeutic intervention, Fatty Acid Synthase (FASN) has emerged as a crucial player, particularly in oncology and metabolic diseases. For researchers and drug development professionals, selecting the appropriate inhibitor is paramount for successful investigation. While the natural product Cerulenin has been a foundational tool for studying FASN, a new generation of synthetic inhibitors offers significant advantages in terms of potency, selectivity, and clinical applicability. This guide provides a comprehensive comparison of Fasn-IN-1, a representative of these novel inhibitors, with the traditional inhibitor, Cerulenin, supported by experimental data and detailed protocols.
Executive Summary
Cerulenin, an epoxide-containing natural product, acts as an irreversible inhibitor of FASN by covalently binding to the catalytic site.[1][2] However, its utility is hampered by chemical instability, off-target effects, and metabolic liabilities.[3] In contrast, modern FASN inhibitors, exemplified by this compound and other compounds like the TVB-series, are designed to overcome these limitations, offering improved potency, selectivity, and better pharmacological properties.[4] This guide will delve into the specifics of these advantages, providing a clear rationale for the adoption of newer inhibitors in FASN-related research.
Mechanism of Action: A Tale of Two Inhibitors
Cerulenin: This inhibitor forms a covalent bond with a cysteine residue in the β-ketoacyl-ACP synthase (KAS) domain of FASN, leading to irreversible inactivation of the enzyme.[5] This mechanism, while effective in blocking fatty acid synthesis, is also responsible for some of its drawbacks, including potential reactions with other cellular nucleophiles, contributing to off-target effects.[2]
This compound and Modern Inhibitors: this compound represents a class of inhibitors developed through structure-activity relationship (SAR) studies to exhibit high-affinity, specific, and often reversible binding to FASN.[1][6] These compounds are typically designed to fit precisely into the binding pockets of FASN domains, such as the thioesterase (TE) or β-ketoacyl reductase (KR) domains, leading to a more targeted inhibition with fewer off-target interactions.
Comparative Performance Data
While direct head-to-head published studies for "this compound" are limited due to its recent emergence from patent literature, we can infer its advantages based on data from other well-characterized modern FASN inhibitors. The following table summarizes the key performance differences based on available data for Cerulenin and representative advanced inhibitors.
| Feature | Cerulenin | This compound & Modern Inhibitors (e.g., TVB-3166) | Advantage of Modern Inhibitors |
| Potency (IC50) | Micromolar (µM) range | Nanomolar (nM) to low micromolar (µM) range | Higher potency allows for lower effective concentrations, reducing the risk of off-target effects. |
| Selectivity | Known to inhibit other enzymes (e.g., topoisomerase I) | High selectivity for FASN over other metabolic enzymes | Minimized off-target effects lead to more reliable experimental data and a better safety profile. |
| Mechanism | Irreversible, covalent modification | Often reversible, high-affinity binding | Reversible binding can offer better control in experimental settings and potentially a more favorable safety profile. |
| Chemical Stability | Unstable in plasma | Generally designed for improved stability | Enhanced stability allows for more reliable in vitro and in vivo studies. |
| In Vivo Efficacy | Limited by toxicity and poor pharmacokinetics | Demonstrated efficacy in preclinical models with good tolerability | More suitable for in vivo studies and potential therapeutic development. |
| Off-Target Effects | Can induce apoptosis through non-FASN mechanisms | Designed to minimize off-target cytotoxicity | Cleaner pharmacological profile, allowing for a more precise study of FASN's role. |
Experimental Protocols
To aid researchers in their evaluation of FASN inhibitors, we provide detailed methodologies for key experiments.
FASN Inhibition Assay (In Vitro)
This assay measures the enzymatic activity of purified FASN in the presence of an inhibitor.
Materials:
-
Purified human FASN enzyme
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT)
-
Inhibitor stock solution (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA (e.g., 50 µM), and NADPH (e.g., 100 µM).
-
Add varying concentrations of the FASN inhibitor (e.g., this compound or Cerulenin) or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the purified FASN enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding malonyl-CoA (e.g., 50 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH oxidation for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of the FASN inhibitor on cancer cell lines.
Materials:
-
Cancer cell line known to overexpress FASN (e.g., PC-3, MCF-7)
-
Complete cell culture medium
-
FASN inhibitor
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the FASN inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Experimental Workflows
The inhibition of FASN has profound effects on cellular signaling and metabolism. The diagrams below illustrate the FASN-regulated pathways and a typical experimental workflow for evaluating FASN inhibitors.
Caption: FASN is a key downstream effector of major oncogenic signaling pathways.
Caption: A typical workflow for the preclinical evaluation of FASN inhibitors.
Conclusion
The evolution from broad-spectrum, irreversible inhibitors like Cerulenin to highly potent and selective molecules like this compound and other modern inhibitors marks a significant advancement in the field of FASN research. The superior pharmacological profiles of these novel compounds not only provide more reliable tools for basic research but also hold greater promise for clinical translation. For researchers aiming to dissect the intricate roles of FASN in disease, the adoption of these advanced inhibitors is a critical step towards generating robust and translatable findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
A Comparative Analysis of FASN Inhibitors in Oncology: Fasn-IN-1 vs. C75
A detailed examination of two prominent inhibitors of Fatty Acid Synthase (FASN), a key enzyme in cancer cell metabolism, reveals significant differences in their biochemical profiles and therapeutic potential. This guide provides a comparative analysis of the preclinical data for Fasn-IN-1 and the well-characterized first-generation inhibitor, C75, offering insights for researchers and drug development professionals in oncology.
Fatty Acid Synthase (FASN) has emerged as a critical therapeutic target in cancer research. This enzyme is responsible for the de novo synthesis of fatty acids, a process that is significantly upregulated in many tumor types to support rapid cell growth and proliferation. Inhibition of FASN has been shown to induce apoptosis and suppress tumor growth, leading to the development of various small molecule inhibitors. This guide focuses on a comparative study of two such inhibitors: this compound, a more recent investigational agent, and C75, a widely studied first-generation FASN inhibitor.
Overview of FASN and its Role in Cancer
Fatty Acid Synthase is a multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal adult tissues, FASN expression is generally low, as cells primarily rely on circulating fatty acids. However, in cancer cells, the FASN pathway is often hyperactivated, a phenomenon linked to poor prognosis and resistance to chemotherapy.[1][2] This metabolic reprogramming provides cancer cells with the necessary building blocks for membrane synthesis, energy storage, and the production of signaling molecules. The inhibition of FASN disrupts these processes, leading to an accumulation of toxic intermediates like malonyl-CoA and ultimately triggering programmed cell death (apoptosis).[1]
The signaling network downstream of FASN is complex and intersects with major oncogenic pathways, including the PI3K/AKT and MAPK pathways.[3] Inhibition of FASN can therefore have pleiotropic effects on cancer cell survival and proliferation.
Quantitative Comparison of Inhibitor Efficacy
To provide a clear comparison of the preclinical efficacy of this compound and C75, the following table summarizes the available quantitative data on their inhibitory activity against FASN and their cytotoxic effects on various cancer cell lines.
| Inhibitor | Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | FASN | Biochemical Assay | - | Data not publicly available | WO2015134790A1 |
| FASN | Cell-based Assay | A549 (Lung) | Data not publicly available | WO2015134790A1 | |
| FASN | Cell-based Assay | HCT116 (Colon) | Data not publicly available | WO2015134790A1 | |
| FASN | Cell-based Assay | PC-3 (Prostate) | Data not publicly available | WO2015134790A1 | |
| C75 | FASN | Biochemical Assay | Purified Mammalian FASN | ~16 | [4] |
| FASN | Cell-based Assay | PC-3 (Prostate) | 35 | MedChemExpress | |
| FASN | Cell-based Assay | Breast Cancer Cell Lines | Varies | [4] | |
| FASN | Cell-based Assay | Ovarian Cancer Cell Lines | Varies | [1] |
Note: this compound is identified as compound 56 in patent WO2015134790A1. While the patent discloses its activity, specific IC50 values are not publicly detailed in the available search results.
Mechanism of Action
Both this compound and C75 exert their anticancer effects by inhibiting the enzymatic activity of FASN. However, their precise molecular interactions and downstream consequences may differ.
This compound: As a novel, patent-disclosed compound, the specific binding site and detailed mechanism of action for this compound are not extensively described in publicly accessible literature. It is characterized as a small molecule inhibitor of Fatty Acid Synthase.[1]
C75: C75 is an irreversible inhibitor of FASN that acts as a slow-binding inhibitor. It forms covalent adducts with multiple domains of the FASN enzyme, including the β-ketoacyl synthase (KS), enoyl reductase (ER), and thioesterase (TE) domains. This multi-domain interaction leads to a comprehensive shutdown of the fatty acid synthesis pathway. Inhibition of FASN by C75 results in the accumulation of malonyl-CoA, which is believed to be a key mediator of its cytotoxic effects.[1]
Signaling Pathways and Cellular Effects
The inhibition of FASN by these compounds triggers a cascade of events within cancer cells, ultimately leading to cell cycle arrest and apoptosis.
dot
Caption: Simplified signaling pathway of FASN and points of intervention by this compound and C75.
Toxicity and Off-Target Effects
A critical aspect of any therapeutic agent is its safety profile and potential for off-target effects.
This compound: Toxicity data for this compound is not currently available in the public domain.
C75: A significant drawback of C75 is its dose-dependent induction of anorexia and weight loss. This has been attributed to its off-target stimulation of carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in fatty acid oxidation. This effect has limited its clinical development.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings.
General Protocol for FASN Inhibition Assay (Biochemical):
-
Purified FASN enzyme is incubated with the test compound (this compound or C75) at various concentrations.
-
The enzymatic reaction is initiated by the addition of substrates acetyl-CoA, malonyl-CoA, and NADPH.
-
The rate of NADPH oxidation is monitored spectrophotometrically at 340 nm.
-
IC50 values are calculated from the dose-response curves.
General Protocol for Cell Viability/Cytotoxicity Assay:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the FASN inhibitor.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
IC50 values are determined by plotting cell viability against inhibitor concentration.
dot
Caption: A typical experimental workflow for evaluating the efficacy of FASN inhibitors.
Conclusion and Future Perspectives
Both this compound and C75 represent valuable tools for investigating the role of FASN in cancer. C75, as a first-generation inhibitor, has been instrumental in validating FASN as a therapeutic target, although its off-target effects have posed challenges for clinical translation. This compound, as a more recent discovery, holds the potential for improved selectivity and a better therapeutic window. However, a comprehensive comparative assessment is currently hampered by the limited availability of public data on this compound.
Future research should focus on the detailed characterization of this compound, including its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and a thorough toxicity profile. Direct, head-to-head preclinical studies comparing this compound and C75, as well as other emerging FASN inhibitors, will be crucial in determining the most promising candidates for clinical development. The identification of predictive biomarkers to identify patient populations most likely to respond to FASN-targeted therapies will also be a critical step towards the successful clinical implementation of this therapeutic strategy.
References
- 1. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual screening-based identification of novel fatty acid synthase inhibitor and evaluation of its antiproliferative activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FASN Inhibitors in Oncology: Fasn-IN-1 vs. C75
A detailed examination of two prominent inhibitors of Fatty Acid Synthase (FASN), a key enzyme in cancer cell metabolism, reveals significant differences in their biochemical profiles and therapeutic potential. This guide provides a comparative analysis of the preclinical data for Fasn-IN-1 and the well-characterized first-generation inhibitor, C75, offering insights for researchers and drug development professionals in oncology.
Fatty Acid Synthase (FASN) has emerged as a critical therapeutic target in cancer research. This enzyme is responsible for the de novo synthesis of fatty acids, a process that is significantly upregulated in many tumor types to support rapid cell growth and proliferation. Inhibition of FASN has been shown to induce apoptosis and suppress tumor growth, leading to the development of various small molecule inhibitors. This guide focuses on a comparative study of two such inhibitors: this compound, a more recent investigational agent, and C75, a widely studied first-generation FASN inhibitor.
Overview of FASN and its Role in Cancer
Fatty Acid Synthase is a multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal adult tissues, FASN expression is generally low, as cells primarily rely on circulating fatty acids. However, in cancer cells, the FASN pathway is often hyperactivated, a phenomenon linked to poor prognosis and resistance to chemotherapy.[1][2] This metabolic reprogramming provides cancer cells with the necessary building blocks for membrane synthesis, energy storage, and the production of signaling molecules. The inhibition of FASN disrupts these processes, leading to an accumulation of toxic intermediates like malonyl-CoA and ultimately triggering programmed cell death (apoptosis).[1]
The signaling network downstream of FASN is complex and intersects with major oncogenic pathways, including the PI3K/AKT and MAPK pathways.[3] Inhibition of FASN can therefore have pleiotropic effects on cancer cell survival and proliferation.
Quantitative Comparison of Inhibitor Efficacy
To provide a clear comparison of the preclinical efficacy of this compound and C75, the following table summarizes the available quantitative data on their inhibitory activity against FASN and their cytotoxic effects on various cancer cell lines.
| Inhibitor | Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | FASN | Biochemical Assay | - | Data not publicly available | WO2015134790A1 |
| FASN | Cell-based Assay | A549 (Lung) | Data not publicly available | WO2015134790A1 | |
| FASN | Cell-based Assay | HCT116 (Colon) | Data not publicly available | WO2015134790A1 | |
| FASN | Cell-based Assay | PC-3 (Prostate) | Data not publicly available | WO2015134790A1 | |
| C75 | FASN | Biochemical Assay | Purified Mammalian FASN | ~16 | [4] |
| FASN | Cell-based Assay | PC-3 (Prostate) | 35 | MedChemExpress | |
| FASN | Cell-based Assay | Breast Cancer Cell Lines | Varies | [4] | |
| FASN | Cell-based Assay | Ovarian Cancer Cell Lines | Varies | [1] |
Note: this compound is identified as compound 56 in patent WO2015134790A1. While the patent discloses its activity, specific IC50 values are not publicly detailed in the available search results.
Mechanism of Action
Both this compound and C75 exert their anticancer effects by inhibiting the enzymatic activity of FASN. However, their precise molecular interactions and downstream consequences may differ.
This compound: As a novel, patent-disclosed compound, the specific binding site and detailed mechanism of action for this compound are not extensively described in publicly accessible literature. It is characterized as a small molecule inhibitor of Fatty Acid Synthase.[1]
C75: C75 is an irreversible inhibitor of FASN that acts as a slow-binding inhibitor. It forms covalent adducts with multiple domains of the FASN enzyme, including the β-ketoacyl synthase (KS), enoyl reductase (ER), and thioesterase (TE) domains. This multi-domain interaction leads to a comprehensive shutdown of the fatty acid synthesis pathway. Inhibition of FASN by C75 results in the accumulation of malonyl-CoA, which is believed to be a key mediator of its cytotoxic effects.[1]
Signaling Pathways and Cellular Effects
The inhibition of FASN by these compounds triggers a cascade of events within cancer cells, ultimately leading to cell cycle arrest and apoptosis.
dot
Caption: Simplified signaling pathway of FASN and points of intervention by this compound and C75.
Toxicity and Off-Target Effects
A critical aspect of any therapeutic agent is its safety profile and potential for off-target effects.
This compound: Toxicity data for this compound is not currently available in the public domain.
C75: A significant drawback of C75 is its dose-dependent induction of anorexia and weight loss. This has been attributed to its off-target stimulation of carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in fatty acid oxidation. This effect has limited its clinical development.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings.
General Protocol for FASN Inhibition Assay (Biochemical):
-
Purified FASN enzyme is incubated with the test compound (this compound or C75) at various concentrations.
-
The enzymatic reaction is initiated by the addition of substrates acetyl-CoA, malonyl-CoA, and NADPH.
-
The rate of NADPH oxidation is monitored spectrophotometrically at 340 nm.
-
IC50 values are calculated from the dose-response curves.
General Protocol for Cell Viability/Cytotoxicity Assay:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the FASN inhibitor.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
IC50 values are determined by plotting cell viability against inhibitor concentration.
dot
Caption: A typical experimental workflow for evaluating the efficacy of FASN inhibitors.
Conclusion and Future Perspectives
Both this compound and C75 represent valuable tools for investigating the role of FASN in cancer. C75, as a first-generation inhibitor, has been instrumental in validating FASN as a therapeutic target, although its off-target effects have posed challenges for clinical translation. This compound, as a more recent discovery, holds the potential for improved selectivity and a better therapeutic window. However, a comprehensive comparative assessment is currently hampered by the limited availability of public data on this compound.
Future research should focus on the detailed characterization of this compound, including its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and a thorough toxicity profile. Direct, head-to-head preclinical studies comparing this compound and C75, as well as other emerging FASN inhibitors, will be crucial in determining the most promising candidates for clinical development. The identification of predictive biomarkers to identify patient populations most likely to respond to FASN-targeted therapies will also be a critical step towards the successful clinical implementation of this therapeutic strategy.
References
- 1. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual screening-based identification of novel fatty acid synthase inhibitor and evaluation of its antiproliferative activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of FASN Inhibitors: A Comparative Guide to Fasn-IN-1 and siRNA
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer and metabolic disease research, Fatty Acid Synthase (FASN) has emerged as a critical therapeutic target. The validation of small molecule inhibitors targeting FASN is paramount to ensure that observed cellular effects are a direct consequence of FASN inhibition. This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of FASN inhibitors, exemplified by Fasn-IN-1: pharmacological inhibition and genetic knockdown using small interfering RNA (siRNA). We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in designing robust target validation studies.
Comparing Pharmacological and Genetic Inhibition of FASN
The central principle of on-target validation is to demonstrate that the phenotypic effects of a small molecule inhibitor can be recapitulated by genetically silencing the target protein. Conversely, knocking down the target protein should ideally occlude the effects of the inhibitor. The following tables summarize the comparative effects of a representative FASN inhibitor (similar to this compound) and siRNA-mediated FASN knockdown on key cellular and molecular parameters.
Table 1: Comparison of FASN Inhibition on Gene and Protein Expression
| Parameter | FASN Inhibitor (e.g., TVB-2640) | FASN siRNA | Key Findings |
| FASN mRNA Expression | No direct effect | Significant reduction (up to 80-90%)[1][2] | siRNA directly targets and degrades FASN mRNA, while inhibitors act on the protein. |
| FASN Protein Level | No direct reduction | Significant reduction (up to 80%)[3] | siRNA leads to a clear decrease in the total amount of FASN protein. |
| Downstream Gene Expression (e.g., EMT markers) | Reversal of EMT markers (e.g., increased E-cadherin, decreased Vimentin)[1] | Reversal of EMT markers[1] | Both methods demonstrate that FASN activity is linked to the expression of genes involved in cancer progression. |
Table 2: Comparison of FASN Inhibition on Cellular Phenotypes
| Parameter | FASN Inhibitor (e.g., TVB-2640) | FASN siRNA | Key Findings |
| Cell Viability/Proliferation | Significant reduction in a dose-dependent manner[4] | Significant inhibition of cell proliferation[1][2] | Both approaches confirm that FASN is crucial for the proliferation of cancer cells. |
| Cell Migration and Invasion | Inhibition of cell migration | Reduced cell migration and invasion rates[2] | FASN's role in cell motility is confirmed by both pharmacological and genetic methods. |
| Apoptosis | Induction of apoptosis | Can induce apoptosis | Inhibition of FASN can trigger programmed cell death. |
Table 3: Comparison of FASN Inhibition on Lipid Metabolism
| Parameter | FASN Inhibitor (e.g., TVB-2640) | FASN siRNA | Key Findings |
| Palmitate Synthesis | Direct inhibition | Reduced capacity for de novo synthesis | Both methods effectively block the primary function of FASN. |
| Global Lipid Profile | Alterations in lipid droplet formation and increases in polyunsaturated fatty acids (PUFAs)[5] | Reduced uptake of exogenously supplied fatty acids[6] | FASN inhibition leads to significant remodeling of the cellular lipidome. |
Signaling Pathways and Experimental Workflows
To visually conceptualize the processes involved in FASN inhibition and its validation, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1. Simplified FASN Signaling Pathway.
Figure 2. Experimental Workflow for On-Target Validation.
Figure 3. Logic of On-Target Effect Validation.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the key experiments cited in this guide.
siRNA-Mediated Knockdown of FASN
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: In a sterile microcentrifuge tube, dilute 20-80 pmols of FASN-specific siRNA or a non-targeting control siRNA into 100 µL of serum-free medium (e.g., Opti-MEM®). In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.[1][7]
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free complete growth medium.
-
Incubation and Analysis: Incubate the cells for 24-72 hours post-transfection. The optimal time for analysis will depend on the stability of the FASN protein and the specific assay being performed. FASN mRNA levels can be assessed by qPCR at 24-48 hours, while protein levels are typically measured by Western blot at 48-72 hours.[8]
Western Blotting for FASN Protein Detection
-
Cell Lysis: After treatment with this compound or transfection with siRNA, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for FASN overnight at 4°C. The following day, wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.[10]
Lipidomics Analysis
-
Sample Collection: After treatment, wash cells with ice-cold PBS and quench metabolism by adding ice-cold methanol. Scrape the cells and collect them for lipid extraction.
-
Lipid Extraction: Perform a biphasic lipid extraction using a mixture of chloroform, methanol, and water (e.g., Bligh-Dyer or Folch method). The lower organic phase containing the lipids is collected.
-
Sample Preparation: Dry the extracted lipids under a stream of nitrogen and reconstitute them in an appropriate solvent for mass spectrometry analysis.
-
Mass Spectrometry: Analyze the lipid profiles using liquid chromatography-mass spectrometry (LC-MS). This will allow for the identification and quantification of different lipid species.
-
Data Analysis: Process the raw data to identify lipids that are significantly altered by FASN inhibition. This can reveal the downstream metabolic consequences of targeting FASN.
Alternative FASN Inhibitors
While this guide focuses on the validation strategy, it is important to be aware of other FASN inhibitors that have been developed and characterized. These include:
-
TVB-2640 (Denifanstat): A potent and selective FASN inhibitor that is currently in clinical trials for various cancers.[11]
-
C75: A synthetic FASN inhibitor that has been widely used in preclinical studies.
-
Orlistat: An FDA-approved drug for obesity that also exhibits FASN inhibitory activity.
-
Cerulenin: A natural product that acts as an irreversible FASN inhibitor.
By employing a multi-faceted approach that combines a specific pharmacological inhibitor like this compound with a genetic tool such as siRNA, researchers can confidently validate FASN as the true target and elucidate the on-target effects of their compounds. This rigorous validation is an indispensable step in the development of novel and effective therapies targeting FASN.
References
- 1. Small interfering RNA-mediated knockdown of fatty acid synthase attenuates the proliferation and metastasis of human gastric cancer cells via the mTOR/Gli1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Suppressing fatty acid synthase by type I interferon and chemical inhibitors as a broad spectrum anti-viral strategy against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomics Profiling Reveals Differential Alterations after FAS Inhibition in 3D Colon Cancer Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of FASN Inhibitors: A Comparative Guide to Fasn-IN-1 and siRNA
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer and metabolic disease research, Fatty Acid Synthase (FASN) has emerged as a critical therapeutic target. The validation of small molecule inhibitors targeting FASN is paramount to ensure that observed cellular effects are a direct consequence of FASN inhibition. This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of FASN inhibitors, exemplified by Fasn-IN-1: pharmacological inhibition and genetic knockdown using small interfering RNA (siRNA). We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in designing robust target validation studies.
Comparing Pharmacological and Genetic Inhibition of FASN
The central principle of on-target validation is to demonstrate that the phenotypic effects of a small molecule inhibitor can be recapitulated by genetically silencing the target protein. Conversely, knocking down the target protein should ideally occlude the effects of the inhibitor. The following tables summarize the comparative effects of a representative FASN inhibitor (similar to this compound) and siRNA-mediated FASN knockdown on key cellular and molecular parameters.
Table 1: Comparison of FASN Inhibition on Gene and Protein Expression
| Parameter | FASN Inhibitor (e.g., TVB-2640) | FASN siRNA | Key Findings |
| FASN mRNA Expression | No direct effect | Significant reduction (up to 80-90%)[1][2] | siRNA directly targets and degrades FASN mRNA, while inhibitors act on the protein. |
| FASN Protein Level | No direct reduction | Significant reduction (up to 80%)[3] | siRNA leads to a clear decrease in the total amount of FASN protein. |
| Downstream Gene Expression (e.g., EMT markers) | Reversal of EMT markers (e.g., increased E-cadherin, decreased Vimentin)[1] | Reversal of EMT markers[1] | Both methods demonstrate that FASN activity is linked to the expression of genes involved in cancer progression. |
Table 2: Comparison of FASN Inhibition on Cellular Phenotypes
| Parameter | FASN Inhibitor (e.g., TVB-2640) | FASN siRNA | Key Findings |
| Cell Viability/Proliferation | Significant reduction in a dose-dependent manner[4] | Significant inhibition of cell proliferation[1][2] | Both approaches confirm that FASN is crucial for the proliferation of cancer cells. |
| Cell Migration and Invasion | Inhibition of cell migration | Reduced cell migration and invasion rates[2] | FASN's role in cell motility is confirmed by both pharmacological and genetic methods. |
| Apoptosis | Induction of apoptosis | Can induce apoptosis | Inhibition of FASN can trigger programmed cell death. |
Table 3: Comparison of FASN Inhibition on Lipid Metabolism
| Parameter | FASN Inhibitor (e.g., TVB-2640) | FASN siRNA | Key Findings |
| Palmitate Synthesis | Direct inhibition | Reduced capacity for de novo synthesis | Both methods effectively block the primary function of FASN. |
| Global Lipid Profile | Alterations in lipid droplet formation and increases in polyunsaturated fatty acids (PUFAs)[5] | Reduced uptake of exogenously supplied fatty acids[6] | FASN inhibition leads to significant remodeling of the cellular lipidome. |
Signaling Pathways and Experimental Workflows
To visually conceptualize the processes involved in FASN inhibition and its validation, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1. Simplified FASN Signaling Pathway.
Figure 2. Experimental Workflow for On-Target Validation.
Figure 3. Logic of On-Target Effect Validation.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the key experiments cited in this guide.
siRNA-Mediated Knockdown of FASN
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: In a sterile microcentrifuge tube, dilute 20-80 pmols of FASN-specific siRNA or a non-targeting control siRNA into 100 µL of serum-free medium (e.g., Opti-MEM®). In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.[1][7]
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free complete growth medium.
-
Incubation and Analysis: Incubate the cells for 24-72 hours post-transfection. The optimal time for analysis will depend on the stability of the FASN protein and the specific assay being performed. FASN mRNA levels can be assessed by qPCR at 24-48 hours, while protein levels are typically measured by Western blot at 48-72 hours.[8]
Western Blotting for FASN Protein Detection
-
Cell Lysis: After treatment with this compound or transfection with siRNA, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for FASN overnight at 4°C. The following day, wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.[10]
Lipidomics Analysis
-
Sample Collection: After treatment, wash cells with ice-cold PBS and quench metabolism by adding ice-cold methanol. Scrape the cells and collect them for lipid extraction.
-
Lipid Extraction: Perform a biphasic lipid extraction using a mixture of chloroform, methanol, and water (e.g., Bligh-Dyer or Folch method). The lower organic phase containing the lipids is collected.
-
Sample Preparation: Dry the extracted lipids under a stream of nitrogen and reconstitute them in an appropriate solvent for mass spectrometry analysis.
-
Mass Spectrometry: Analyze the lipid profiles using liquid chromatography-mass spectrometry (LC-MS). This will allow for the identification and quantification of different lipid species.
-
Data Analysis: Process the raw data to identify lipids that are significantly altered by FASN inhibition. This can reveal the downstream metabolic consequences of targeting FASN.
Alternative FASN Inhibitors
While this guide focuses on the validation strategy, it is important to be aware of other FASN inhibitors that have been developed and characterized. These include:
-
TVB-2640 (Denifanstat): A potent and selective FASN inhibitor that is currently in clinical trials for various cancers.[11]
-
C75: A synthetic FASN inhibitor that has been widely used in preclinical studies.
-
Orlistat: An FDA-approved drug for obesity that also exhibits FASN inhibitory activity.
-
Cerulenin: A natural product that acts as an irreversible FASN inhibitor.
By employing a multi-faceted approach that combines a specific pharmacological inhibitor like this compound with a genetic tool such as siRNA, researchers can confidently validate FASN as the true target and elucidate the on-target effects of their compounds. This rigorous validation is an indispensable step in the development of novel and effective therapies targeting FASN.
References
- 1. Small interfering RNA-mediated knockdown of fatty acid synthase attenuates the proliferation and metastasis of human gastric cancer cells via the mTOR/Gli1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Suppressing fatty acid synthase by type I interferon and chemical inhibitors as a broad spectrum anti-viral strategy against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomics Profiling Reveals Differential Alterations after FAS Inhibition in 3D Colon Cancer Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FASN Inhibitors: The Clinical Frontrunner TVB-2640 Versus the Research Compound Fasn-IN-1
In the landscape of cancer and metabolic disease therapeutics, the inhibition of Fatty Acid Synthase (FASN) has emerged as a promising strategy. FASN is the key enzyme responsible for the synthesis of palmitate, a fundamental building block for the production of more complex lipids.[1] Tumor cells often exhibit a heightened dependence on de novo lipogenesis, making FASN a critical node in cancer cell metabolism and survival.[2][3] This dependency has spurred the development of FASN inhibitors, two of which are TVB-2640 (also known as Denifanstat) and Fasn-IN-1. This guide provides a detailed comparison of these two molecules, highlighting the extensive clinical and preclinical data available for TVB-2640 and the current data limitations for this compound.
Overview and Current Status
TVB-2640 is a first-in-class, orally bioavailable, and selective small-molecule inhibitor of FASN.[4][5] It has been the subject of numerous preclinical studies and has advanced significantly through clinical trials for various solid tumors and nonalcoholic steatohepatitis (NASH).[6][7] In contrast, This compound is a FASN inhibitor identified in patent literature, specifically WO2015134790A1.[8] It is commercially available for research purposes but lacks publicly available data from preclinical or clinical studies, precluding a direct, data-driven comparison of its efficacy and safety with TVB-2640.
Mechanism of Action
Both TVB-2640 and this compound are designed to inhibit the enzymatic activity of FASN. The inhibition of FASN disrupts the synthesis of palmitate, leading to a cascade of downstream effects that are detrimental to cancer cells. These effects include the interruption of membrane formation, alteration of signaling pathways reliant on lipid modifications, and ultimately, the induction of apoptosis (programmed cell death).[1][5]
The FASN enzyme is a large multi-domain protein. TVB-2640 has been shown to bind to the β-ketoacyl synthase (KS) domain of FASN, a critical site for the elongation of the fatty acid chain.[9] This targeted inhibition effectively shuts down the enzyme's primary function. The precise binding site and inhibitory mechanism of this compound are not detailed in publicly accessible scientific literature.
The Fatty Acid Synthesis Pathway and Point of Inhibition
The synthesis of fatty acids is a cyclical process that occurs in the cytoplasm. It begins with acetyl-CoA and involves the sequential addition of two-carbon units from malonyl-CoA. FASN catalyzes all the steps in the synthesis of palmitate.
Preclinical and Clinical Performance: A Tale of Two Inhibitors
A direct comparison of performance is challenging due to the disparity in available data.
TVB-2640: A Wealth of Data
TVB-2640 has demonstrated robust anti-tumor activity in a wide range of preclinical models and has been extensively evaluated in human clinical trials.
Preclinical Data Summary:
| Parameter | Observation | Reference |
| In Vitro Activity | Potent inhibitor of FASN with an IC50 of 52 nM and an EC50 of 72 nM in a biochemical assay. Induces apoptosis in various cancer cell lines. | [10] |
| In Vivo Efficacy | Demonstrates tumor growth inhibition in xenograft models of various cancers, including breast, lung, and colon cancer. | [3][11] |
| Pharmacodynamics | Oral administration leads to measurable changes in lipid profiles, consistent with FASN inhibition. | [1][12] |
Clinical Data Summary:
TVB-2640 has been investigated in multiple Phase I and Phase II clinical trials, both as a monotherapy and in combination with other agents.
| Trial Identifier | Indication | Key Findings | Reference |
| NCT02223247 | Advanced Solid Tumors | Established the recommended Phase II dose. Showed preliminary anti-tumor activity, with partial responses and prolonged stable disease in patients with NSCLC, ovarian, and breast cancer. | [13] |
| NCT03938246 (FASCINATE-1) | Nonalcoholic Steatohepatitis (NASH) | Significantly reduced liver fat in a dose-dependent manner. Well-tolerated with mostly mild adverse events. | |
| Phase II in Glioblastoma | Recurrent High-Grade Astrocytoma | When combined with bevacizumab, showed a statistically significant improvement in progression-free survival at 6 months compared to historical controls. | |
| Phase I in mCRPC | Metastatic Castration-Resistant Prostate Cancer | Ongoing trial evaluating TVB-2640 in combination with enzalutamide. |
This compound: Limited Public Data
As of late 2025, there are no peer-reviewed publications detailing the preclinical or clinical evaluation of this compound. Information is primarily derived from its patent filing (WO2015134790A1), which describes its chemical structure and its intended use as a FASN inhibitor. Without experimental data, key performance metrics such as potency (IC50), cellular activity, in vivo efficacy, and safety profile remain unknown to the public.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate FASN inhibitors.
FASN Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified FASN.
-
Enzyme and Substrates : Recombinant human FASN is used. The substrates are acetyl-CoA, malonyl-CoA, and NADPH. Radiolabeled [14C]malonyl-CoA is often used for detection.
-
Reaction : The inhibitor at various concentrations is pre-incubated with FASN in a reaction buffer. The reaction is initiated by adding the substrates.
-
Quantification : The reaction is allowed to proceed for a set time and then stopped. The amount of radiolabeled fatty acids produced is quantified using scintillation counting.
-
Analysis : The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell Viability Assay
This assay measures the effect of the FASN inhibitor on the proliferation and survival of cancer cells.
-
Cell Culture : Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Treatment : Cells are treated with a range of concentrations of the FASN inhibitor or a vehicle control (e.g., DMSO).
-
Incubation : The cells are incubated for a specified period, typically 48-72 hours.
-
Measurement : Cell viability is assessed using a reagent such as MTT or a commercially available kit that measures ATP content (e.g., CellTiter-Glo). The absorbance or luminescence is read using a plate reader.
-
Analysis : The results are expressed as a percentage of the vehicle-treated control, and the EC50 value (the concentration that reduces cell viability by 50%) is calculated.
In Vivo Xenograft Study
This experiment evaluates the anti-tumor efficacy of the FASN inhibitor in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation : Human cancer cells are injected subcutaneously into the flank of the mice.
-
Treatment : Once tumors reach a palpable size, mice are randomized into treatment and control groups. The FASN inhibitor is administered (e.g., orally) at a specified dose and schedule. The control group receives a vehicle.
-
Monitoring : Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., biomarker studies).
-
Analysis : Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.
Experimental Workflow for FASN Inhibitor Evaluation
The development and evaluation of a FASN inhibitor typically follows a structured workflow, from initial screening to in vivo testing.
Conclusion
The comparison between TVB-2640 and this compound is starkly defined by the availability of scientific data. TVB-2640 is a well-characterized FASN inhibitor with a substantial body of preclinical and clinical evidence supporting its therapeutic potential in oncology and metabolic diseases.[4][6] Researchers and drug developers have a clear understanding of its performance, safety profile, and mechanism of action.
This compound, on the other hand, remains an investigational compound largely confined to patent literature. While it may hold promise as a research tool, its therapeutic potential is currently unevaluated in the public domain. For professionals in drug development, TVB-2640 represents a clinically advanced benchmark for FASN inhibition, while this compound underscores the early, preclinical stage of discovery where many potential therapeutics begin their journey. A true head-to-head comparison of their performance awaits the publication of experimental data for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. US11679111B2 - Fatty acid synthase inhibitors - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. New synthetic inhibitors of fatty acid synthase with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2015134790A1 - Small molecule fatty acid synthase inhibitors - Google Patents [patents.google.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FASN Inhibitors: The Clinical Frontrunner TVB-2640 Versus the Research Compound Fasn-IN-1
In the landscape of cancer and metabolic disease therapeutics, the inhibition of Fatty Acid Synthase (FASN) has emerged as a promising strategy. FASN is the key enzyme responsible for the synthesis of palmitate, a fundamental building block for the production of more complex lipids.[1] Tumor cells often exhibit a heightened dependence on de novo lipogenesis, making FASN a critical node in cancer cell metabolism and survival.[2][3] This dependency has spurred the development of FASN inhibitors, two of which are TVB-2640 (also known as Denifanstat) and Fasn-IN-1. This guide provides a detailed comparison of these two molecules, highlighting the extensive clinical and preclinical data available for TVB-2640 and the current data limitations for this compound.
Overview and Current Status
TVB-2640 is a first-in-class, orally bioavailable, and selective small-molecule inhibitor of FASN.[4][5] It has been the subject of numerous preclinical studies and has advanced significantly through clinical trials for various solid tumors and nonalcoholic steatohepatitis (NASH).[6][7] In contrast, This compound is a FASN inhibitor identified in patent literature, specifically WO2015134790A1.[8] It is commercially available for research purposes but lacks publicly available data from preclinical or clinical studies, precluding a direct, data-driven comparison of its efficacy and safety with TVB-2640.
Mechanism of Action
Both TVB-2640 and this compound are designed to inhibit the enzymatic activity of FASN. The inhibition of FASN disrupts the synthesis of palmitate, leading to a cascade of downstream effects that are detrimental to cancer cells. These effects include the interruption of membrane formation, alteration of signaling pathways reliant on lipid modifications, and ultimately, the induction of apoptosis (programmed cell death).[1][5]
The FASN enzyme is a large multi-domain protein. TVB-2640 has been shown to bind to the β-ketoacyl synthase (KS) domain of FASN, a critical site for the elongation of the fatty acid chain.[9] This targeted inhibition effectively shuts down the enzyme's primary function. The precise binding site and inhibitory mechanism of this compound are not detailed in publicly accessible scientific literature.
The Fatty Acid Synthesis Pathway and Point of Inhibition
The synthesis of fatty acids is a cyclical process that occurs in the cytoplasm. It begins with acetyl-CoA and involves the sequential addition of two-carbon units from malonyl-CoA. FASN catalyzes all the steps in the synthesis of palmitate.
Preclinical and Clinical Performance: A Tale of Two Inhibitors
A direct comparison of performance is challenging due to the disparity in available data.
TVB-2640: A Wealth of Data
TVB-2640 has demonstrated robust anti-tumor activity in a wide range of preclinical models and has been extensively evaluated in human clinical trials.
Preclinical Data Summary:
| Parameter | Observation | Reference |
| In Vitro Activity | Potent inhibitor of FASN with an IC50 of 52 nM and an EC50 of 72 nM in a biochemical assay. Induces apoptosis in various cancer cell lines. | [10] |
| In Vivo Efficacy | Demonstrates tumor growth inhibition in xenograft models of various cancers, including breast, lung, and colon cancer. | [3][11] |
| Pharmacodynamics | Oral administration leads to measurable changes in lipid profiles, consistent with FASN inhibition. | [1][12] |
Clinical Data Summary:
TVB-2640 has been investigated in multiple Phase I and Phase II clinical trials, both as a monotherapy and in combination with other agents.
| Trial Identifier | Indication | Key Findings | Reference |
| NCT02223247 | Advanced Solid Tumors | Established the recommended Phase II dose. Showed preliminary anti-tumor activity, with partial responses and prolonged stable disease in patients with NSCLC, ovarian, and breast cancer. | [13] |
| NCT03938246 (FASCINATE-1) | Nonalcoholic Steatohepatitis (NASH) | Significantly reduced liver fat in a dose-dependent manner. Well-tolerated with mostly mild adverse events. | |
| Phase II in Glioblastoma | Recurrent High-Grade Astrocytoma | When combined with bevacizumab, showed a statistically significant improvement in progression-free survival at 6 months compared to historical controls. | |
| Phase I in mCRPC | Metastatic Castration-Resistant Prostate Cancer | Ongoing trial evaluating TVB-2640 in combination with enzalutamide. |
This compound: Limited Public Data
As of late 2025, there are no peer-reviewed publications detailing the preclinical or clinical evaluation of this compound. Information is primarily derived from its patent filing (WO2015134790A1), which describes its chemical structure and its intended use as a FASN inhibitor. Without experimental data, key performance metrics such as potency (IC50), cellular activity, in vivo efficacy, and safety profile remain unknown to the public.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate FASN inhibitors.
FASN Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified FASN.
-
Enzyme and Substrates : Recombinant human FASN is used. The substrates are acetyl-CoA, malonyl-CoA, and NADPH. Radiolabeled [14C]malonyl-CoA is often used for detection.
-
Reaction : The inhibitor at various concentrations is pre-incubated with FASN in a reaction buffer. The reaction is initiated by adding the substrates.
-
Quantification : The reaction is allowed to proceed for a set time and then stopped. The amount of radiolabeled fatty acids produced is quantified using scintillation counting.
-
Analysis : The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell Viability Assay
This assay measures the effect of the FASN inhibitor on the proliferation and survival of cancer cells.
-
Cell Culture : Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Treatment : Cells are treated with a range of concentrations of the FASN inhibitor or a vehicle control (e.g., DMSO).
-
Incubation : The cells are incubated for a specified period, typically 48-72 hours.
-
Measurement : Cell viability is assessed using a reagent such as MTT or a commercially available kit that measures ATP content (e.g., CellTiter-Glo). The absorbance or luminescence is read using a plate reader.
-
Analysis : The results are expressed as a percentage of the vehicle-treated control, and the EC50 value (the concentration that reduces cell viability by 50%) is calculated.
In Vivo Xenograft Study
This experiment evaluates the anti-tumor efficacy of the FASN inhibitor in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation : Human cancer cells are injected subcutaneously into the flank of the mice.
-
Treatment : Once tumors reach a palpable size, mice are randomized into treatment and control groups. The FASN inhibitor is administered (e.g., orally) at a specified dose and schedule. The control group receives a vehicle.
-
Monitoring : Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., biomarker studies).
-
Analysis : Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.
Experimental Workflow for FASN Inhibitor Evaluation
The development and evaluation of a FASN inhibitor typically follows a structured workflow, from initial screening to in vivo testing.
Conclusion
The comparison between TVB-2640 and this compound is starkly defined by the availability of scientific data. TVB-2640 is a well-characterized FASN inhibitor with a substantial body of preclinical and clinical evidence supporting its therapeutic potential in oncology and metabolic diseases.[4][6] Researchers and drug developers have a clear understanding of its performance, safety profile, and mechanism of action.
This compound, on the other hand, remains an investigational compound largely confined to patent literature. While it may hold promise as a research tool, its therapeutic potential is currently unevaluated in the public domain. For professionals in drug development, TVB-2640 represents a clinically advanced benchmark for FASN inhibition, while this compound underscores the early, preclinical stage of discovery where many potential therapeutics begin their journey. A true head-to-head comparison of their performance awaits the publication of experimental data for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. US11679111B2 - Fatty acid synthase inhibitors - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. New synthetic inhibitors of fatty acid synthase with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2015134790A1 - Small molecule fatty acid synthase inhibitors - Google Patents [patents.google.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Demise: A Comparative Guide to Confirming Cell Death Induced by Fasn-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for elucidating the mechanism of cell death induced by Fasn-IN-1, a potent inhibitor of Fatty Acid Synthase (FASN). By comparing its action to other well-characterized FASN inhibitors, researchers can gain a deeper understanding of its therapeutic potential. This document outlines key experimental protocols, presents comparative data, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and FASN Inhibition
Fatty Acid Synthase (FASN) is a crucial enzyme in the de novo synthesis of fatty acids. Its overexpression is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound, also known as TVB-2460, is a member of a new generation of potent and selective FASN inhibitors. Inhibition of FASN in cancer cells has been shown to trigger cell death, primarily through the induction of apoptosis. This guide will walk you through the experimental steps to confirm this mechanism for this compound and compare its efficacy to other known FASN inhibitors.
Comparative Efficacy of FASN Inhibitors
While specific quantitative data for this compound is emerging, we can draw comparisons from its analogues, such as TVB-3166 and the clinical-grade TVB-2640 (B1150167), as well as other widely studied FASN inhibitors like Orlistat and C75. The following table summarizes reported half-maximal inhibitory concentrations (IC50) to provide a baseline for comparison.
| Inhibitor | Target Domain | Cell Line | IC50 (µM) | Reference |
| This compound (TVB-2460) | β-ketoacyl reductase (KR) | Various | Data emerging | Patent WO2015134790A1 |
| TVB-3166 | β-ketoacyl reductase (KR) | Pancreatic Cancer (PANC-1) | ~0.042 | [1][2] |
| TVB-2640 (Denifanstat) | β-ketoacyl reductase (KR) | Various solid tumors | Clinically evaluated | [3][4][5] |
| Orlistat | Thioesterase (TE) | Prostate Cancer (PC-3) | ~5-10 | [6] |
| C75 | β-ketoacyl synthase (KS) | Mantle Cell Lymphoma | ~2.5-5 | [6] |
Note: IC50 values can vary significantly depending on the cell line and assay conditions. It is crucial to determine the IC50 of this compound in the specific cancer cell line of interest as a first step.
Confirming the Mechanism of Cell Death: A Step-by-Step Approach
The primary hypothesis is that this compound induces apoptosis. The following experimental workflow is designed to systematically test this hypothesis and explore other potential cell death pathways.
Phase 1: Initial Assessment of Cytotoxicity
-
Cell Viability Assays (MTT/XTT): To quantify the dose-dependent cytotoxic effect of this compound and determine its IC50.
-
Morphological Analysis: To observe qualitative changes in cell morphology indicative of apoptosis, such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies, using phase-contrast microscopy.
Phase 2: Confirmation of Apoptosis
Based on the established mechanism of other FASN inhibitors, this compound is expected to induce apoptosis through the intrinsic (mitochondrial) pathway.
The following key experiments are essential to validate this pathway:
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting early and late apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining): A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential. The JC-1 dye exhibits a fluorescence shift from red (healthy mitochondria) to green (depolarized mitochondria) that can be quantified by flow cytometry or fluorescence microscopy.
-
Western Blot Analysis of Caspase Activation: Apoptosis is executed by a cascade of caspases. Key proteins to probe for include cleaved (activated) forms of initiator caspases (caspase-8 for the extrinsic pathway, caspase-9 for the intrinsic pathway) and the executioner caspase (caspase-3). The cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is another strong indicator of apoptosis.
-
Cytochrome c Release Assay: In response to apoptotic stimuli, cytochrome c is released from the mitochondria into the cytosol. This can be detected by western blotting of cytosolic and mitochondrial fractions.
Phase 3: Investigating Alternative Cell Death Mechanisms
While apoptosis is the most likely mechanism, it is prudent to investigate other forms of programmed cell death, especially given the emerging links between FASN inhibition and other pathways.
-
Ferroptosis: An iron-dependent form of cell death characterized by the accumulation of lipid reactive oxygen species (ROS). Key markers to investigate include lipid ROS levels (using probes like C11-BODIPY) and the expression of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.
-
Autophagy: A cellular self-degradation process that can either promote survival or lead to cell death. The conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1 are hallmark indicators of autophagy that can be assessed by western blot.
Detailed Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay
-
Cell Preparation: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include untreated and positive controls (e.g., staurosporine-treated cells).
-
Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[1][2][7]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
JC-1 Mitochondrial Membrane Potential Assay
-
Cell Preparation: Culture cells on glass coverslips or in a multi-well plate and treat with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Staining: Remove the culture medium and incubate the cells with JC-1 staining solution at 37°C.[3][5]
-
Washing: Wash the cells with assay buffer.
-
Analysis: Immediately analyze the cells using a fluorescence microscope or flow cytometer. Healthy cells will show red fluorescent J-aggregates, while apoptotic cells will exhibit green fluorescent JC-1 monomers. The ratio of red to green fluorescence indicates the level of mitochondrial depolarization.[3][8]
Western Blot for Caspase Activation and Cytochrome c Release
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against cleaved caspase-9, cleaved caspase-3, cleaved PARP, and cytochrome c. Use an antibody against an appropriate loading control (e.g., β-actin for total and cytosolic fractions, and COX IV for the mitochondrial fraction).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11][12][13]
Conclusion
By following this comprehensive guide, researchers can systematically and rigorously confirm the mechanism of cell death induced by this compound. The provided experimental protocols and comparative data for other FASN inhibitors offer a robust framework for evaluating its potential as a novel anti-cancer agent. The consistent induction of apoptosis by its analogues strongly suggests a similar mode of action for this compound, which can be definitively established through the outlined experimental strategy. This will not only elucidate the fundamental biology of this compound but also pave the way for its further development in preclinical and clinical settings.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. sagimet.com [sagimet.com]
- 4. Preliminary activity in the first in human study of the first-in-class fatty acid synthase (FASN) inhibitor, TVB-2640. - ASCO [asco.org]
- 5. tvb-2640 - My Cancer Genome [mycancergenome.org]
- 6. NADPH accumulation is responsible for apoptosis in breast cancer cells induced by fatty acid synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. First-in-human study of the safety, pharmacokinetics, and pharmacodynamics of first-in-class fatty acid synthase inhibitor TVB-2640 alone and with a taxane in advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Demise: A Comparative Guide to Confirming Cell Death Induced by Fasn-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for elucidating the mechanism of cell death induced by Fasn-IN-1, a potent inhibitor of Fatty Acid Synthase (FASN). By comparing its action to other well-characterized FASN inhibitors, researchers can gain a deeper understanding of its therapeutic potential. This document outlines key experimental protocols, presents comparative data, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and FASN Inhibition
Fatty Acid Synthase (FASN) is a crucial enzyme in the de novo synthesis of fatty acids. Its overexpression is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound, also known as TVB-2460, is a member of a new generation of potent and selective FASN inhibitors. Inhibition of FASN in cancer cells has been shown to trigger cell death, primarily through the induction of apoptosis. This guide will walk you through the experimental steps to confirm this mechanism for this compound and compare its efficacy to other known FASN inhibitors.
Comparative Efficacy of FASN Inhibitors
While specific quantitative data for this compound is emerging, we can draw comparisons from its analogues, such as TVB-3166 and the clinical-grade TVB-2640, as well as other widely studied FASN inhibitors like Orlistat and C75. The following table summarizes reported half-maximal inhibitory concentrations (IC50) to provide a baseline for comparison.
| Inhibitor | Target Domain | Cell Line | IC50 (µM) | Reference |
| This compound (TVB-2460) | β-ketoacyl reductase (KR) | Various | Data emerging | Patent WO2015134790A1 |
| TVB-3166 | β-ketoacyl reductase (KR) | Pancreatic Cancer (PANC-1) | ~0.042 | [1][2] |
| TVB-2640 (Denifanstat) | β-ketoacyl reductase (KR) | Various solid tumors | Clinically evaluated | [3][4][5] |
| Orlistat | Thioesterase (TE) | Prostate Cancer (PC-3) | ~5-10 | [6] |
| C75 | β-ketoacyl synthase (KS) | Mantle Cell Lymphoma | ~2.5-5 | [6] |
Note: IC50 values can vary significantly depending on the cell line and assay conditions. It is crucial to determine the IC50 of this compound in the specific cancer cell line of interest as a first step.
Confirming the Mechanism of Cell Death: A Step-by-Step Approach
The primary hypothesis is that this compound induces apoptosis. The following experimental workflow is designed to systematically test this hypothesis and explore other potential cell death pathways.
Phase 1: Initial Assessment of Cytotoxicity
-
Cell Viability Assays (MTT/XTT): To quantify the dose-dependent cytotoxic effect of this compound and determine its IC50.
-
Morphological Analysis: To observe qualitative changes in cell morphology indicative of apoptosis, such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies, using phase-contrast microscopy.
Phase 2: Confirmation of Apoptosis
Based on the established mechanism of other FASN inhibitors, this compound is expected to induce apoptosis through the intrinsic (mitochondrial) pathway.
The following key experiments are essential to validate this pathway:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting early and late apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining): A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential. The JC-1 dye exhibits a fluorescence shift from red (healthy mitochondria) to green (depolarized mitochondria) that can be quantified by flow cytometry or fluorescence microscopy.
-
Western Blot Analysis of Caspase Activation: Apoptosis is executed by a cascade of caspases. Key proteins to probe for include cleaved (activated) forms of initiator caspases (caspase-8 for the extrinsic pathway, caspase-9 for the intrinsic pathway) and the executioner caspase (caspase-3). The cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is another strong indicator of apoptosis.
-
Cytochrome c Release Assay: In response to apoptotic stimuli, cytochrome c is released from the mitochondria into the cytosol. This can be detected by western blotting of cytosolic and mitochondrial fractions.
Phase 3: Investigating Alternative Cell Death Mechanisms
While apoptosis is the most likely mechanism, it is prudent to investigate other forms of programmed cell death, especially given the emerging links between FASN inhibition and other pathways.
-
Ferroptosis: An iron-dependent form of cell death characterized by the accumulation of lipid reactive oxygen species (ROS). Key markers to investigate include lipid ROS levels (using probes like C11-BODIPY) and the expression of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.
-
Autophagy: A cellular self-degradation process that can either promote survival or lead to cell death. The conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1 are hallmark indicators of autophagy that can be assessed by western blot.
Detailed Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay
-
Cell Preparation: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include untreated and positive controls (e.g., staurosporine-treated cells).
-
Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[1][2][7]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
JC-1 Mitochondrial Membrane Potential Assay
-
Cell Preparation: Culture cells on glass coverslips or in a multi-well plate and treat with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Staining: Remove the culture medium and incubate the cells with JC-1 staining solution at 37°C.[3][5]
-
Washing: Wash the cells with assay buffer.
-
Analysis: Immediately analyze the cells using a fluorescence microscope or flow cytometer. Healthy cells will show red fluorescent J-aggregates, while apoptotic cells will exhibit green fluorescent JC-1 monomers. The ratio of red to green fluorescence indicates the level of mitochondrial depolarization.[3][8]
Western Blot for Caspase Activation and Cytochrome c Release
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against cleaved caspase-9, cleaved caspase-3, cleaved PARP, and cytochrome c. Use an antibody against an appropriate loading control (e.g., β-actin for total and cytosolic fractions, and COX IV for the mitochondrial fraction).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11][12][13]
Conclusion
By following this comprehensive guide, researchers can systematically and rigorously confirm the mechanism of cell death induced by this compound. The provided experimental protocols and comparative data for other FASN inhibitors offer a robust framework for evaluating its potential as a novel anti-cancer agent. The consistent induction of apoptosis by its analogues strongly suggests a similar mode of action for this compound, which can be definitively established through the outlined experimental strategy. This will not only elucidate the fundamental biology of this compound but also pave the way for its further development in preclinical and clinical settings.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. sagimet.com [sagimet.com]
- 4. Preliminary activity in the first in human study of the first-in-class fatty acid synthase (FASN) inhibitor, TVB-2640. - ASCO [asco.org]
- 5. tvb-2640 - My Cancer Genome [mycancergenome.org]
- 6. NADPH accumulation is responsible for apoptosis in breast cancer cells induced by fatty acid synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. First-in-human study of the safety, pharmacokinetics, and pharmacodynamics of first-in-class fatty acid synthase inhibitor TVB-2640 alone and with a taxane in advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the in vivo efficacy of Fasn-IN-1 against other FASN inhibitors
A Comparative Analysis of Preclinical Data for Leading Fatty Acid Synthase (FASN) Inhibitors
This comparison, therefore, centers on established FASN inhibitors such as the clinical-stage compound TVB-2640 (Denifanstat) and its analogs (e.g., TVB-3664), alongside earlier-generation inhibitors like C75 and Orlistat, for which in vivo anti-tumor data are available.
FASN Signaling Pathway and Inhibitor Intervention
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo lipogenesis pathway, which is responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer types, FASN is overexpressed and contributes to tumor growth and survival by providing lipids for membrane formation, energy storage, and signaling molecule synthesis. FASN activity is downstream of major oncogenic signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. Inhibition of FASN can lead to decreased tumor cell proliferation and induction of apoptosis.
Caption: FASN is regulated by oncogenic pathways and its inhibition blocks lipid synthesis.
Comparative In Vivo Efficacy of FASN Inhibitors
The following tables summarize the in vivo anti-tumor efficacy of selected FASN inhibitors based on published preclinical studies.
Table 1: In Vivo Efficacy of TVB-2640 and Analogs
| Parameter | TVB-2640 | TVB-3664 |
| Cancer Model | Non-small cell lung cancer (KRAS mutant), Ovarian, Breast Cancer | Colorectal Cancer (Patient-Derived Xenografts - PDXs) |
| Animal Model | Mice | Mice |
| Dosing Regimen | Monotherapy and in combination with paclitaxel | 3 mg/kg daily by oral gavage |
| Tumor Growth Inhibition | Prolonged stable disease as monotherapy and partial response in combination therapy. | Significant decrease in tumor volume in 30% of CRC PDX models.[1] |
| Effect on Body Weight | Generally well-tolerated with no significant weight loss reported in several studies. | No drug-related toxicity or significant weight loss observed.[1] |
| Reference | [2] | [1] |
Table 2: In Vivo Efficacy of C75 and Orlistat
| Parameter | C75 | Orlistat |
| Cancer Model | Human breast cancer xenografts, Non-small cell lung cancer xenografts | B16-F10 melanoma, Prostate cancer xenografts, Endometrial cancer |
| Animal Model | Mice | Mice |
| Dosing Regimen | Intraperitoneal injections | Intraperitoneal injections or in feed (0.5 mg/g of chow) |
| Tumor Growth Inhibition | Significant inhibition of xenograft tumor growth.[3] | Reduced experimental metastases and angiogenesis in melanoma.[4] Marked decrease in tumor volume in LNCaP prostate cancer xenografts.[5] Inhibited tumor growth in endometrial cancer models.[1] |
| Effect on Body Weight | Associated with anorexia and weight loss in some studies. | Can induce weight loss, particularly in diet-induced obesity models.[1] |
| Reference | [3][6] | [1][4][5][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative experimental protocols for the FASN inhibitors discussed.
General Xenograft Tumor Model Workflow
Caption: A typical workflow for evaluating anti-tumor efficacy in xenograft models.
Protocol for TVB-3664 in Colorectal Cancer PDX Models[1]
-
Animal Model: Immunocompromised mice.
-
Tumor Establishment: Patient-derived colorectal cancer tissues are surgically implanted into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: TVB-3664 is administered daily by oral gavage at a dose of 3 mg/kg. The vehicle control (e.g., 30% PEG400 in water) is administered to the control group.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are monitored throughout the study.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors reach a predetermined size), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Protocol for Orlistat in a Prostate Cancer Xenograft Model[5]
-
Cell Line and Animal Model: LNCaP human prostate cancer cells are used in male nude mice.
-
Tumor Cell Inoculation: A suspension of LNCaP cells is injected subcutaneously into the flanks of the mice.
-
Treatment Initiation: Once tumors are established, mice are randomized into treatment and control groups.
-
Drug Administration: Orlistat is administered, for example, via intraperitoneal injection at a specified dose and schedule.
-
Efficacy Evaluation: Tumor volumes are measured periodically.
-
Endpoint Analysis: The study is terminated at a defined endpoint, and tumors are harvested for further analysis.
Protocol for C75 in an Experimental Colitis Model[8]
While not a cancer model, this study details a common in vivo administration protocol for C75.
-
Animal Model: C57BL/6 mice.
-
Induction of Colitis: Dextran sulfate (B86663) sodium (DSS) is administered in the drinking water to induce colitis.
-
Drug Administration: C75 is administered via intraperitoneal injection at a dose of, for example, 10 mg/kg body weight.
-
Monitoring: Clinical parameters such as body weight, stool consistency, and fecal bleeding are monitored daily.
-
Endpoint and Analysis: At the end of the study, colon tissues are collected for histological analysis and measurement of inflammatory markers.
Conclusion
The available preclinical data demonstrate that inhibition of FASN is a viable strategy for targeting various cancers. Newer generation inhibitors like TVB-2640 and its analogs show promising efficacy with improved tolerability profiles compared to older compounds such as C75, which have been associated with significant weight loss. Orlistat, an approved anti-obesity drug, also exhibits anti-tumor activity in vivo.
For researchers interested in "Fasn-IN-1," it is recommended to clarify if this refers to the dual FASN/SCD inhibitor, FASN/SCD-IN-1. If so, further investigation into its specific in vivo efficacy in cancer models would be necessary to draw direct comparisons with the inhibitors presented in this guide. The experimental protocols provided herein offer a foundation for designing and interpreting future in vivo studies aimed at validating the efficacy of novel FASN inhibitors.
References
- 1. Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
Validating the in vivo efficacy of Fasn-IN-1 against other FASN inhibitors
A Comparative Analysis of Preclinical Data for Leading Fatty Acid Synthase (FASN) Inhibitors
This comparison, therefore, centers on established FASN inhibitors such as the clinical-stage compound TVB-2640 (Denifanstat) and its analogs (e.g., TVB-3664), alongside earlier-generation inhibitors like C75 and Orlistat, for which in vivo anti-tumor data are available.
FASN Signaling Pathway and Inhibitor Intervention
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo lipogenesis pathway, which is responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer types, FASN is overexpressed and contributes to tumor growth and survival by providing lipids for membrane formation, energy storage, and signaling molecule synthesis. FASN activity is downstream of major oncogenic signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. Inhibition of FASN can lead to decreased tumor cell proliferation and induction of apoptosis.
Caption: FASN is regulated by oncogenic pathways and its inhibition blocks lipid synthesis.
Comparative In Vivo Efficacy of FASN Inhibitors
The following tables summarize the in vivo anti-tumor efficacy of selected FASN inhibitors based on published preclinical studies.
Table 1: In Vivo Efficacy of TVB-2640 and Analogs
| Parameter | TVB-2640 | TVB-3664 |
| Cancer Model | Non-small cell lung cancer (KRAS mutant), Ovarian, Breast Cancer | Colorectal Cancer (Patient-Derived Xenografts - PDXs) |
| Animal Model | Mice | Mice |
| Dosing Regimen | Monotherapy and in combination with paclitaxel | 3 mg/kg daily by oral gavage |
| Tumor Growth Inhibition | Prolonged stable disease as monotherapy and partial response in combination therapy. | Significant decrease in tumor volume in 30% of CRC PDX models.[1] |
| Effect on Body Weight | Generally well-tolerated with no significant weight loss reported in several studies. | No drug-related toxicity or significant weight loss observed.[1] |
| Reference | [2] | [1] |
Table 2: In Vivo Efficacy of C75 and Orlistat
| Parameter | C75 | Orlistat |
| Cancer Model | Human breast cancer xenografts, Non-small cell lung cancer xenografts | B16-F10 melanoma, Prostate cancer xenografts, Endometrial cancer |
| Animal Model | Mice | Mice |
| Dosing Regimen | Intraperitoneal injections | Intraperitoneal injections or in feed (0.5 mg/g of chow) |
| Tumor Growth Inhibition | Significant inhibition of xenograft tumor growth.[3] | Reduced experimental metastases and angiogenesis in melanoma.[4] Marked decrease in tumor volume in LNCaP prostate cancer xenografts.[5] Inhibited tumor growth in endometrial cancer models.[1] |
| Effect on Body Weight | Associated with anorexia and weight loss in some studies. | Can induce weight loss, particularly in diet-induced obesity models.[1] |
| Reference | [3][6] | [1][4][5][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative experimental protocols for the FASN inhibitors discussed.
General Xenograft Tumor Model Workflow
Caption: A typical workflow for evaluating anti-tumor efficacy in xenograft models.
Protocol for TVB-3664 in Colorectal Cancer PDX Models[1]
-
Animal Model: Immunocompromised mice.
-
Tumor Establishment: Patient-derived colorectal cancer tissues are surgically implanted into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: TVB-3664 is administered daily by oral gavage at a dose of 3 mg/kg. The vehicle control (e.g., 30% PEG400 in water) is administered to the control group.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are monitored throughout the study.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors reach a predetermined size), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Protocol for Orlistat in a Prostate Cancer Xenograft Model[5]
-
Cell Line and Animal Model: LNCaP human prostate cancer cells are used in male nude mice.
-
Tumor Cell Inoculation: A suspension of LNCaP cells is injected subcutaneously into the flanks of the mice.
-
Treatment Initiation: Once tumors are established, mice are randomized into treatment and control groups.
-
Drug Administration: Orlistat is administered, for example, via intraperitoneal injection at a specified dose and schedule.
-
Efficacy Evaluation: Tumor volumes are measured periodically.
-
Endpoint Analysis: The study is terminated at a defined endpoint, and tumors are harvested for further analysis.
Protocol for C75 in an Experimental Colitis Model[8]
While not a cancer model, this study details a common in vivo administration protocol for C75.
-
Animal Model: C57BL/6 mice.
-
Induction of Colitis: Dextran sulfate sodium (DSS) is administered in the drinking water to induce colitis.
-
Drug Administration: C75 is administered via intraperitoneal injection at a dose of, for example, 10 mg/kg body weight.
-
Monitoring: Clinical parameters such as body weight, stool consistency, and fecal bleeding are monitored daily.
-
Endpoint and Analysis: At the end of the study, colon tissues are collected for histological analysis and measurement of inflammatory markers.
Conclusion
The available preclinical data demonstrate that inhibition of FASN is a viable strategy for targeting various cancers. Newer generation inhibitors like TVB-2640 and its analogs show promising efficacy with improved tolerability profiles compared to older compounds such as C75, which have been associated with significant weight loss. Orlistat, an approved anti-obesity drug, also exhibits anti-tumor activity in vivo.
For researchers interested in "Fasn-IN-1," it is recommended to clarify if this refers to the dual FASN/SCD inhibitor, FASN/SCD-IN-1. If so, further investigation into its specific in vivo efficacy in cancer models would be necessary to draw direct comparisons with the inhibitors presented in this guide. The experimental protocols provided herein offer a foundation for designing and interpreting future in vivo studies aimed at validating the efficacy of novel FASN inhibitors.
References
- 1. Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
Safety Operating Guide
Proper Disposal Procedures for Fasn-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides essential information on the operational and disposal plans for Fasn-IN-1, a fatty acid synthase (FASN) inhibitor. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Disclaimer: This document provides general guidance. Always consult the official Safety Data Sheet (SDS) provided by your supplier for complete and specific safety and disposal information before handling this compound. Regulations for chemical waste disposal may vary by institution and location; ensure compliance with all applicable local, state, and federal guidelines.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅N₃O₃S₂ | [1] |
| Molecular Weight | 395.54 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO (100 mg/mL, 252.82 mM) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (In Solvent) | -80°C for 1 year | [1] |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, like any other laboratory chemical, must be carried out systematically to ensure safety and regulatory compliance.
Immediate Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound in either solid or solution form.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Response: In case of a spill, isolate the area. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For liquid spills (e.g., in DMSO), absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. Clean the spill area thoroughly.
Disposal of Unused Solid this compound
-
Containerization: Place the original container with the unused this compound, or the solid waste itself, into a larger, sealable, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name ("this compound"), the quantity, and the date of accumulation.
-
Storage: Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Disposal of this compound Solutions
-
Waste Stream Segregation: Do not mix this compound solutions with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated solvent wastes are often collected separately.
-
Containerization: Collect the this compound solution (e.g., in DMSO) in a designated, leak-proof, and sealable hazardous waste container. The container must be compatible with the solvent used.
-
Labeling: Clearly label the waste container as "Hazardous Waste" with the full chemical names of all components (e.g., "this compound in DMSO"), their approximate concentrations, and the date.
-
Storage and Collection: Store the container in the satellite accumulation area and arrange for its disposal through your institution's EHS department.
Disposal of Contaminated Materials
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.
-
Labware: Disposable labware (e.g., pipette tips, microfuge tubes) contaminated with this compound should be collected in a labeled hazardous waste bag or container.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent. The rinsate must be collected as hazardous waste.
Experimental Protocol: In Vitro Cell Viability Assay with this compound
This protocol provides a general workflow for assessing the effect of this compound on cancer cell viability, a common experiment involving this type of inhibitor.
-
Cell Culture: Culture a human cancer cell line known to overexpress FASN (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store aliquots at -80°C.
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: The following day, prepare serial dilutions of this compound from the stock solution in a fresh culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or PrestoBlue™ assay. This involves adding the reagent to the wells, incubating for a specific time, and then measuring the absorbance or fluorescence, which correlates with the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
-
Waste Disposal: All media containing this compound, as well as contaminated pipette tips and plates, must be disposed of as hazardous chemical waste according to the procedures outlined above.
Visualizing the FASN Signaling Pathway and Experimental Workflow
To better understand the context in which this compound is used and the logical flow of its handling, the following diagrams are provided.
Caption: FASN signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Proper Disposal Procedures for Fasn-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides essential information on the operational and disposal plans for Fasn-IN-1, a fatty acid synthase (FASN) inhibitor. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Disclaimer: This document provides general guidance. Always consult the official Safety Data Sheet (SDS) provided by your supplier for complete and specific safety and disposal information before handling this compound. Regulations for chemical waste disposal may vary by institution and location; ensure compliance with all applicable local, state, and federal guidelines.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅N₃O₃S₂ | [1] |
| Molecular Weight | 395.54 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO (100 mg/mL, 252.82 mM) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (In Solvent) | -80°C for 1 year | [1] |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, like any other laboratory chemical, must be carried out systematically to ensure safety and regulatory compliance.
Immediate Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound in either solid or solution form.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Response: In case of a spill, isolate the area. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For liquid spills (e.g., in DMSO), absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. Clean the spill area thoroughly.
Disposal of Unused Solid this compound
-
Containerization: Place the original container with the unused this compound, or the solid waste itself, into a larger, sealable, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name ("this compound"), the quantity, and the date of accumulation.
-
Storage: Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Disposal of this compound Solutions
-
Waste Stream Segregation: Do not mix this compound solutions with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated solvent wastes are often collected separately.
-
Containerization: Collect the this compound solution (e.g., in DMSO) in a designated, leak-proof, and sealable hazardous waste container. The container must be compatible with the solvent used.
-
Labeling: Clearly label the waste container as "Hazardous Waste" with the full chemical names of all components (e.g., "this compound in DMSO"), their approximate concentrations, and the date.
-
Storage and Collection: Store the container in the satellite accumulation area and arrange for its disposal through your institution's EHS department.
Disposal of Contaminated Materials
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.
-
Labware: Disposable labware (e.g., pipette tips, microfuge tubes) contaminated with this compound should be collected in a labeled hazardous waste bag or container.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent. The rinsate must be collected as hazardous waste.
Experimental Protocol: In Vitro Cell Viability Assay with this compound
This protocol provides a general workflow for assessing the effect of this compound on cancer cell viability, a common experiment involving this type of inhibitor.
-
Cell Culture: Culture a human cancer cell line known to overexpress FASN (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store aliquots at -80°C.
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: The following day, prepare serial dilutions of this compound from the stock solution in a fresh culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or PrestoBlue™ assay. This involves adding the reagent to the wells, incubating for a specific time, and then measuring the absorbance or fluorescence, which correlates with the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
-
Waste Disposal: All media containing this compound, as well as contaminated pipette tips and plates, must be disposed of as hazardous chemical waste according to the procedures outlined above.
Visualizing the FASN Signaling Pathway and Experimental Workflow
To better understand the context in which this compound is used and the logical flow of its handling, the following diagrams are provided.
Caption: FASN signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Fasn-IN-1
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the fatty acid synthase inhibitor, Fasn-IN-1. This document provides immediate, essential safety protocols and logistical information to ensure the safe and effective use of this compound in a laboratory setting.
Overview and Hazard Identification
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects eyes from splashes of this compound solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | Prevents skin contact and absorption. |
| Body Protection | A fully buttoned lab coat. | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] | Minimizes inhalation of the powdered compound or aerosols from solutions. |
Handling and Operational Procedures
Adherence to a strict operational workflow is critical for safety and experimental integrity.
Preparation and Weighing
-
Preparation: Before handling, ensure all necessary equipment and reagents are readily available. This includes the compound, appropriate solvents (e.g., DMSO), calibrated weighing instruments, and necessary safety equipment.
-
Weighing: Always weigh the powdered form of this compound within a chemical fume hood to prevent inhalation of airborne particles. Use appropriate tools, such as a chemical spatula, to handle the powder.
Dissolution and Solution Preparation
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5][6]
-
Use newly opened, anhydrous DMSO for the best solubility results.[5]
-
To prepare a stock solution, carefully add the desired volume of DMSO to the weighed this compound powder.
-
If necessary, sonication can be used to aid dissolution.[4]
-
Once dissolved, the solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
Experimental Use
-
All procedures involving this compound solutions should be conducted in a well-ventilated area or a chemical fume hood.
-
Avoid direct contact with the solution. If contact occurs, immediately flush the affected area with copious amounts of water.
-
Clearly label all tubes and containers with the compound name, concentration, and date of preparation.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[5] |
| 4°C | 2 years[5] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years[5] |
| -20°C | 1 year[5] |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate action is required.
-
Minor Spill: If a small amount of this compound powder or solution is spilled, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Major Spill: In case of a large spill, evacuate the area and alert the appropriate safety personnel.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all used vials, pipette tips, and other contaminated disposable materials in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound, including those in DMSO, should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[7][8] Consult your institution's environmental health and safety department for specific guidelines.
Experimental Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. sams-solutions.com [sams-solutions.com]
- 2. miscoproducts.com [miscoproducts.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. This compound | Fatty Acid Synthase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. forensicresources.org [forensicresources.org]
Essential Safety and Operational Guide for Handling Fasn-IN-1
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the fatty acid synthase inhibitor, Fasn-IN-1. This document provides immediate, essential safety protocols and logistical information to ensure the safe and effective use of this compound in a laboratory setting.
Overview and Hazard Identification
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects eyes from splashes of this compound solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | Prevents skin contact and absorption. |
| Body Protection | A fully buttoned lab coat. | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] | Minimizes inhalation of the powdered compound or aerosols from solutions. |
Handling and Operational Procedures
Adherence to a strict operational workflow is critical for safety and experimental integrity.
Preparation and Weighing
-
Preparation: Before handling, ensure all necessary equipment and reagents are readily available. This includes the compound, appropriate solvents (e.g., DMSO), calibrated weighing instruments, and necessary safety equipment.
-
Weighing: Always weigh the powdered form of this compound within a chemical fume hood to prevent inhalation of airborne particles. Use appropriate tools, such as a chemical spatula, to handle the powder.
Dissolution and Solution Preparation
This compound is soluble in dimethyl sulfoxide (DMSO).[4][5][6]
-
Use newly opened, anhydrous DMSO for the best solubility results.[5]
-
To prepare a stock solution, carefully add the desired volume of DMSO to the weighed this compound powder.
-
If necessary, sonication can be used to aid dissolution.[4]
-
Once dissolved, the solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
Experimental Use
-
All procedures involving this compound solutions should be conducted in a well-ventilated area or a chemical fume hood.
-
Avoid direct contact with the solution. If contact occurs, immediately flush the affected area with copious amounts of water.
-
Clearly label all tubes and containers with the compound name, concentration, and date of preparation.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[5] |
| 4°C | 2 years[5] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years[5] |
| -20°C | 1 year[5] |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate action is required.
-
Minor Spill: If a small amount of this compound powder or solution is spilled, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Major Spill: In case of a large spill, evacuate the area and alert the appropriate safety personnel.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all used vials, pipette tips, and other contaminated disposable materials in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound, including those in DMSO, should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[7][8] Consult your institution's environmental health and safety department for specific guidelines.
Experimental Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. sams-solutions.com [sams-solutions.com]
- 2. miscoproducts.com [miscoproducts.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. This compound | Fatty Acid Synthase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. forensicresources.org [forensicresources.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
